molecular formula C7H8BrNO B1313111 1-(2-Bromopyridin-3-yl)ethanol CAS No. 84199-57-5

1-(2-Bromopyridin-3-yl)ethanol

カタログ番号: B1313111
CAS番号: 84199-57-5
分子量: 202.05 g/mol
InChIキー: FLTIQQANTYJKSL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-Bromopyridin-3-yl)ethanol is a useful research compound. Its molecular formula is C7H8BrNO and its molecular weight is 202.05 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2-Bromopyridin-3-yl)ethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2-Bromopyridin-3-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Bromopyridin-3-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-(2-bromopyridin-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5(10)6-3-2-4-9-7(6)8/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLTIQQANTYJKSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(N=CC=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84199-57-5
Record name 2-Bromo-3-(1-hydroxyethyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Physicochemical Characterization and Synthetic Utility of 1-(2-Bromopyridin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Bromopyridin-3-yl)ethanol (CAS: 84199-57-5) is a critical chiral building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and receptor modulators.[1] With a molecular weight of 202.05 g/mol , it serves as a bifunctional scaffold: the bromine atom at the C2 position facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the C3-hydroxyethyl group provides a handle for chiral resolution or oxidation.

This technical guide details the physicochemical profile, validated synthetic routes, and analytical characterization of this molecule, designed for researchers requiring high-purity intermediates for drug discovery campaigns.

Part 1: Physicochemical Profile

The precise molecular weight is critical for stoichiometric calculations in high-throughput library synthesis. Due to the presence of bromine, the "average" molecular weight differs significantly from the monoisotopic mass used in high-resolution mass spectrometry (HRMS).

Table 1: Key Chemical Data
PropertyValueNotes
IUPAC Name 1-(2-Bromopyridin-3-yl)ethanol
CAS Number 84199-57-5Racemate
Molecular Formula

Molecular Weight 202.05 g/mol Average Mass
Monoisotopic Mass 200.9789 DaBased on

Appearance Clear to pale yellow oilViscous liquid at RT
Density

Predicted
Boiling Point 262.8 ± 25.0 °CAt 760 mmHg
pKa 12.82 ± 0.20Hydroxyl proton (Predicted)
Isotopic Distribution (Mass Spectrometry)

In mass spectrometry, the presence of Bromine creates a distinct doublet pattern due to the nearly 1:1 natural abundance of


 (50.69%) and 

(49.31%).
  • M Peak (

    
    ):  ~201 m/z
    
  • M+2 Peak (

    
    ):  ~203 m/z
    
  • Intensity Ratio: ~1:1[2]

Part 2: Synthetic Pathways & Manufacturing[9]

The synthesis of 1-(2-Bromopyridin-3-yl)ethanol generally proceeds via two primary routes, depending on the availability of precursors: the Grignard Addition (Route A) or the Ketone Reduction (Route B). Route B is often preferred for scale-up due to milder conditions and easier workup.

Diagram 1: Synthetic Workflow

SynthesisRoutes Aldehyde 2-Bromopyridine- 3-carbaldehyde Target 1-(2-Bromopyridin- 3-yl)ethanol (MW: 202.05) Aldehyde->Target Route A Grignard MeMgBr / THF -78°C to 0°C Ketone 3-Acetyl- 2-bromopyridine (CAS: 84199-61-1) Ketone->Target Route B Reduction NaBH4 / MeOH 0°C to RT

Caption: Two primary synthetic routes.[3] Route A utilizes nucleophilic addition to an aldehyde; Route B utilizes hydride reduction of a ketone.

Detailed Protocol: Route B (Ketone Reduction)

This protocol is favored for its high yield and operational simplicity.

Reagents:

  • 3-Acetyl-2-bromopyridine (1.0 eq)

  • Sodium Borohydride (

    
    , 1.1 eq)
    
  • Methanol (anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-acetyl-2-bromopyridine (e.g., 10 mmol) in anhydrous methanol (30 mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath.

  • Addition: Add

    
     portion-wise over 15 minutes. Caution: Gas evolution (
    
    
    
    ) will occur.
  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor via TLC (30% EtOAc/Hexanes).

  • Quench: Quench the reaction carefully with saturated aqueous

    
     (10 mL).
    
  • Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).

  • Purification: Dry combined organics over

    
    , filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 10% to 40% EtOAc in Hexanes).
    

Self-Validating Checkpoint:

  • TLC: The product (alcohol) is more polar than the starting ketone. Expect a lower

    
     value.
    
  • NMR: The disappearance of the methyl ketone singlet (~2.6 ppm) and appearance of a quartet (~5.0 ppm, CH-OH) confirms reduction.

Part 3: Analytical Characterization

Validating the identity of 1-(2-Bromopyridin-3-yl)ethanol requires confirming both the pyridine substitution pattern and the oxidation state.

Proton NMR ( NMR)

Solvent:


, 400 MHz
  • 
     8.28 (dd, 1H):  Proton at C6 (adjacent to Nitrogen).
    
  • 
     7.95 (dd, 1H):  Proton at C4.
    
  • 
     7.30 (dd, 1H):  Proton at C5.
    
  • 
     5.25 (q, 1H):  Methine proton (
    
    
    
    -OH).
  • 
     1.55 (d, 3H):  Methyl group (
    
    
    
    ).
  • 
     2.50 (br s, 1H):  Hydroxyl proton (variable).
    
High-Resolution Mass Spectrometry (HRMS)

The mass spectrum is the definitive confirmation of the bromine atom.

Diagram 2: Mass Spec Logic

MassSpec Molecule 1-(2-Bromopyridin-3-yl)ethanol Formula: C7H8BrNO Isotopes Isotope Distribution 79-Br (50.7%) 81-Br (49.3%) Molecule->Isotopes Peaks Observed Signals (ESI+) m/z ~201.98 (M+H, 79Br) m/z ~203.98 (M+H, 81Br) Isotopes:br79->Peaks Light Isotope Isotopes:br81->Peaks Heavy Isotope

Caption: The signature 1:1 doublet in the mass spectrum confirms the presence of a single bromine atom.[2]

Part 4: Applications in Drug Discovery[9]

This molecule is a "privileged scaffold" because it allows for orthogonal functionalization.

  • Suzuki-Miyaura Coupling: The C2-Bromine is sterically hindered but reactive. It serves as an electrophile to couple with aryl boronic acids, creating 2-aryl-3-substituted pyridines.

  • Chiral Resolution: The secondary alcohol is a chiral center. Lipase-catalyzed kinetic resolution (e.g., using Candida antarctica Lipase B) can separate the (R) and (S) enantiomers, which is crucial since biological targets (kinases, GPCRs) are chiral environments.

  • Cyclization: The alcohol can be converted to a leaving group (mesylate/tosylate) to facilitate intramolecular cyclization, forming fused ring systems like furopyridines.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15439078, (1S)-1-(3-bromo-2-pyridyl)ethanol. Retrieved from [Link][4]

  • Doc Brown's Chemistry. Mass spectrometry - fragmentation patterns and isotope patterns of halogenated compounds. Retrieved from [Link]

Sources

A Technical Guide to the Synthesis of 1-(2-Bromopyridin-3-yl)ethanol: A Key Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis of 1-(2-bromopyridin-3-yl)ethanol, a valuable heterocyclic building block in medicinal chemistry and drug development. The described synthetic strategy begins with the readily available starting material, 2-aminopyridine, and proceeds through a robust two-step sequence. The initial transformation involves a high-yield Sandmeyer reaction to produce the key intermediate, 2-bromopyridine. The guide then details the critical carbon-carbon bond-forming step: a highly regioselective Directed ortho-Metalation (DoM) of 2-bromopyridine, followed by an electrophilic quench with acetaldehyde to furnish the target molecule. This document provides not only step-by-step experimental procedures but also elucidates the underlying mechanistic principles, rationale for experimental design, and critical process parameters necessary for successful execution.

Introduction: Significance of 1-(2-Bromopyridin-3-yl)ethanol

Substituted pyridines are privileged scaffolds in modern drug discovery, appearing in a vast array of therapeutic agents. The title compound, 1-(2-bromopyridin-3-yl)ethanol, is a particularly versatile synthetic intermediate. The presence of three distinct functional handles—the bromo substituent, the hydroxyl group, and the pyridine nitrogen—allows for diverse and orthogonal chemical modifications. The 2-bromo group is amenable to a wide range of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of various aryl, heteroaryl, and alkyl fragments. The secondary alcohol can be oxidized to a ketone, used as a nucleophile, or serve as a chiral center for asymmetric syntheses. This trifecta of functionality makes it an invaluable precursor for constructing complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapies.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule dictates a two-step approach starting from 2-aminopyridine. The primary disconnections are the C-C bond between the pyridine ring (C3) and the hydroxyethyl side chain, and the C-Br bond at the C2 position.

The forward synthesis, therefore, is designed as follows:

  • Step 1: Diazotization-Bromination (Sandmeyer Reaction): Conversion of the 2-amino group of 2-aminopyridine into a 2-bromo substituent. This is a classic and highly reliable transformation for introducing halogens onto aromatic rings.

  • Step 2: Directed ortho-Metalation (DoM) and Alkylation: Regioselective deprotonation of 2-bromopyridine at the C3 position, followed by nucleophilic addition to acetaldehyde. The bromine atom at C2 serves as an effective Directed Metalation Group (DMG).

This strategy is efficient, high-yielding, and utilizes readily accessible reagents, making it suitable for both small-scale research and larger-scale production.

Retrosynthetic Analysis target 1-(2-Bromopyridin-3-yl)ethanol intermediate1 2-Bromopyridine target->intermediate1 C-C Disconnection (Directed ortho-Metalation) start 2-Aminopyridine intermediate1->start C-N to C-Br Transformation (Sandmeyer Reaction)

Caption: Retrosynthetic pathway for 1-(2-bromopyridin-3-yl)ethanol.

Step 1: Synthesis of 2-Bromopyridine via Sandmeyer Reaction

The Sandmeyer reaction is the method of choice for converting an arylamine to an aryl halide.[1] The process involves the diazotization of the amine with a nitrite source in the presence of a strong acid, followed by the copper-catalyzed decomposition of the resulting diazonium salt with a halide source.

Mechanism and Rationale

The reaction proceeds in two main stages. First, 2-aminopyridine is treated with hydrobromic acid to form the pyridinium salt. Subsequent addition of sodium nitrite at low temperature generates nitrous acid in situ, which then reacts with the aminopyridine to form a diazonium salt. This intermediate is typically unstable and is used immediately. In the second stage, the diazonium salt is decomposed in the presence of a bromide source. While traditional Sandmeyer reactions use copper(I) bromide, a highly effective variation for bromination involves forming a perbromide complex with excess bromine and HBr, which decomposes upon treatment with a base to yield the desired 2-bromopyridine with high efficiency.[2] A detailed protocol adapted from established procedures ensures high yield and purity.[3][4]

Detailed Experimental Protocol

Reaction: 2-Aminopyridine → 2-Bromopyridine

  • Setup: Equip a 250 mL three-necked flask with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer. Place the flask in an ice-salt bath.

  • Acidification: To the flask, add 48 mL of 40% (w/w) aqueous hydrobromic acid.

  • Amine Addition: While stirring, add 7.5 g of 2-aminopyridine in portions, ensuring the temperature is maintained below 20 °C.

  • Bromination: Cool the mixture to -5 °C. At this temperature, slowly add 12.0 mL of liquid bromine dropwise via the dropping funnel over approximately 45 minutes. The formation of a solid orange perbromide complex will be observed.

  • Diazotization: Prepare a solution of 18.0 mL of 10 M sodium nitrite. Add this solution dropwise over 1.5 hours, carefully maintaining the internal reaction temperature at or below 0 °C. Vigorous gas evolution (N₂) will occur.

  • Stirring: After the addition is complete, continue to stir the reaction mixture at ≤ 0 °C for an additional 30 minutes.

  • Basification & Work-up: Slowly add 30 mL of 2.5 M sodium hydroxide solution. The rate of addition should be controlled to keep the temperature below 25 °C. The reaction is complete once the addition is finished.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (4 x 15 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous potassium hydroxide (KOH) pellets. Decant the dried ether solution and concentrate using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation, collecting the fraction at 74-75 °C / 13 mmHg to yield pure 2-bromopyridine.

Data Summary
ReagentMolar Mass ( g/mol )Amount UsedMolesEquivalents
2-Aminopyridine94.117.5 g0.0801.0
HBr (40%)80.9148 mL~0.42~5.3
Bromine (Br₂)159.8112.0 mL (37.4 g)0.234~2.9
Sodium Nitrite (NaNO₂)69.0018.0 mL (10 M)0.180~2.25
Product: 2-Bromopyridine 158.00 ~11.4 - 12.0 g ~0.072 - 0.076 ~90-95% Yield

Step 2: Synthesis of 1-(2-Bromopyridin-3-yl)ethanol via Directed ortho-Metalation

Directed ortho-Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic systems.[5][6] It relies on a Directed Metalation Group (DMG) to coordinate an organolithium base, facilitating deprotonation at the adjacent ortho position.[7] In 2-bromopyridine, the bromine atom, in concert with the pyridine nitrogen, directs lithiation specifically to the C3 position.

Mechanism and Rationale

The reaction is conducted under strictly anhydrous conditions at low temperatures to prevent side reactions. A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is ideal. LDA is generated in situ from diisopropylamine and n-butyllithium. The bulky nature of LDA minimizes the risk of nucleophilic attack on the pyridine ring, a potential side reaction with smaller alkyllithiums like n-BuLi.[8][9] The Lewis basic pyridine nitrogen and the bromine atom coordinate to the lithium cation of LDA, positioning the amide base for selective proton abstraction at C3. This generates the 2-bromo-3-lithiopyridine intermediate. This potent nucleophile is then quenched by the addition of an electrophile, in this case, acetaldehyde, to form the desired secondary alcohol after an aqueous work-up.

DoM_Mechanism cluster_0 Directed ortho-Metalation (DoM) cluster_1 Electrophilic Quench 2-Bromopyridine 2-Bromopyridine Lithiation Complex Coordinated Complex (Br and N with Li+) 2-Bromopyridine->Lithiation Complex + LDA (THF, -78 °C) 2-Bromo-3-lithiopyridine 2-Bromo-3-lithiopyridine Lithiation Complex->2-Bromo-3-lithiopyridine Deprotonation Alkoxide Intermediate Alkoxide Intermediate 2-Bromo-3-lithiopyridine->Alkoxide Intermediate + Acetaldehyde (CH3CHO) Final Product 1-(2-Bromopyridin-3-yl)ethanol Alkoxide Intermediate->Final Product Aqueous Work-up (e.g., NH4Cl)

Caption: Mechanism of Directed ortho-Metalation and subsequent alkylation.

Detailed Experimental Protocol

Reaction: 2-Bromopyridine → 1-(2-Bromopyridin-3-yl)ethanol

  • Setup: Flame-dry a 250 mL three-necked flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Allow to cool to room temperature under a stream of dry nitrogen.

  • LDA Preparation: To the flask, add 100 mL of anhydrous tetrahydrofuran (THF). Cool the solvent to -78 °C using a dry ice/acetone bath. Add diisopropylamine (1.5 eq) via syringe, followed by the slow, dropwise addition of n-butyllithium (1.5 eq, typically 2.5 M in hexanes). Stir the resulting solution at -78 °C for 30 minutes to generate LDA.

  • Substrate Addition: Dissolve 2-bromopyridine (1.0 eq) in 20 mL of anhydrous THF. Add this solution dropwise to the LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature. The solution may change color, indicating the formation of the lithiated species.

  • Electrophilic Quench: Add freshly distilled acetaldehyde (1.2 eq) dropwise to the reaction mixture at -78 °C. Stir for an additional 2 hours at -78 °C.

  • Work-up: Quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution, ensuring the temperature does not rise above -50 °C during the initial quench.

  • Extraction: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add 100 mL of ethyl acetate, and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford the pure 1-(2-bromopyridin-3-yl)ethanol.

Data Summary
ReagentMolar Mass ( g/mol )Moles (for 10g scale)EquivalentsKey Parameters
2-Bromopyridine158.000.0631.0Starting Material
Diisopropylamine101.190.0951.5For LDA prep
n-Butyllithium (2.5 M)64.060.0951.5For LDA prep
Acetaldehyde44.050.0761.2Electrophile
Solvent Anhydrous THF ~120 mL - Crucial for success
Temperature -78 °C - - Critical for selectivity
Product 202.05 ~9.1 g (Typical) ~71% Yield -

Characterization of the Final Product

The identity and purity of the synthesized 1-(2-bromopyridin-3-yl)ethanol should be confirmed using standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Will show characteristic signals for the pyridine ring protons, the methine proton (CH-OH), and the methyl group protons (CH₃). The coupling patterns will confirm the 3-substitution pattern.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): Will confirm the number of unique carbon atoms in the molecule.

  • MS (Mass Spectrometry): Will show the molecular ion peak corresponding to the mass of the product, including the characteristic isotopic pattern for a bromine-containing compound.

  • IR (Infrared Spectroscopy): Will display a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol.

Safety and Troubleshooting

  • Safety: Organolithium reagents like n-BuLi are pyrophoric and react violently with water. All manipulations must be performed under an inert atmosphere (nitrogen or argon) using anhydrous solvents and proper syringe techniques. Liquid bromine is highly corrosive and toxic; handle with extreme care in a well-ventilated fume hood.

  • Troubleshooting:

    • Low Yield in Step 1: Incomplete diazotization is a common issue. Ensure the temperature is kept strictly below 0 °C during nitrite addition.

    • Low Yield in Step 2: This is almost always due to the presence of moisture or oxygen. Ensure all glassware is rigorously dried and the reaction is maintained under a positive pressure of inert gas. Using freshly distilled THF and acetaldehyde is recommended.

    • Formation of Side Products: If n-BuLi is used instead of LDA, or if the temperature is not kept sufficiently low, competitive nucleophilic addition to the pyridine ring may occur.

Conclusion

This guide outlines a reliable and efficient two-step synthesis of 1-(2-bromopyridin-3-yl)ethanol from 2-aminopyridine. The sequence leverages a classic Sandmeyer reaction and a modern, highly regioselective Directed ortho-Metalation. The detailed protocols and mechanistic insights provided herein are designed to enable researchers, scientists, and drug development professionals to successfully prepare this versatile building block for application in their synthetic programs.

References

  • Craig, L. C. (1934). A Study of the Sandmeyer Reaction. Journal of the American Chemical Society, 56(1), 231-232. (Referenced in US4291165A)
  • Google Patents. (2014). CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
  • PrepChem. (n.d.). Synthesis of 2-bromo-3-methoxypyridine. [Link]

  • Google Patents. (2015). CN104402805A - 2-bromopyridine synthesis method.
  • Baran, P. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]

  • Tanmoy Biswas. (2019). Directed Ortho metalation (DOM), Part 2 (3 examples).

  • Wikipedia. (n.d.). Directed ortho metalation. [Link]

  • International Journal of Scientific & Engineering Research. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]

  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). [Link]

  • MacMillan, D. (n.d.). Directed (ortho) Metallation. MacMillan Group, Princeton University. [Link]

  • Organic Syntheses. (1946). 2-BROMOPYRIDINE. 26, 16. DOI: 10.15227/orgsyn.026.0016. [Link]

  • Myers, A. G. (n.d.). Directed Ortho Metalation. Myers Research Group, Harvard University. [Link]

  • Snieckus, V. (2012). The Directed ortho Metallation–Cross-Coupling Fusion: Development and Application in Synthesis. Johnson Matthey Technology Review, 56(4), 235-249. [Link]

Sources

1-(2-Bromopyridin-3-yl)ethanol starting material for drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of 1-(2-Bromopyridin-3-yl)ethanol in High-Value Heterocycle Synthesis Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Development Scientists, and CDMO Technical Leads.

Executive Summary: The Orthogonal Scaffold

In the landscape of fragment-based drug discovery (FBDD), 1-(2-Bromopyridin-3-yl)ethanol (CAS: 84199-57-5 for racemate) represents a "privileged scaffold." Its utility stems not merely from its pyridine core, but from the orthogonal reactivity of its substituents: a C2-bromide offering a handle for cross-coupling or nucleophilic substitution, and a C3-hydroxyethyl group serving as a chiral center and cyclization precursor.

This guide details the strategic deployment of this intermediate, moving beyond basic synthesis to advanced applications in constructing furo[2,3-b]pyridine cores—a pharmacophore prevalent in PI3K, BTK, and various tyrosine kinase inhibitors. We analyze the transition from racemic exploration to enantioselective process chemistry, providing a roadmap for scalable drug development.

Chemical Profile & Structural Significance

The 2,3-disubstitution pattern of the pyridine ring is the critical feature of this molecule. Unlike its 3,4- or 2,6-isomers, the 2-bromo-3-alkyl arrangement pre-organizes the molecule for 5-membered ring annulation.

PropertySpecificationDrug Discovery Implication
Molecular Formula C₇H₈BrNOLow MW (202.05) allows for significant elaboration while staying within Lipinski rules.
C2-Bromine ElectrophileSite for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings.
C3-Hydroxyethyl Chiral CenterProvides a handle for stereochemical SAR; precursor to vinyl or acetyl groups via oxidation/elimination.
Basicity Pyridine NH-bond acceptor; modulates solubility and kinase hinge binding affinity.

Synthetic Routes: From Discovery to Scale

The synthesis of 1-(2-Bromopyridin-3-yl)ethanol must be selected based on the development phase. While Grignard additions suffice for milligram-scale SAR, biocatalytic routes are mandatory for kilogram-scale GMP production to avoid heavy metal waste and ensure enantiopurity.

Route A: The Discovery Route (Racemic)

Best for: Initial SAR library generation.

  • Starting Material: 2-Bromopyridine-3-carboxaldehyde.

  • Reagent: Methylmagnesium bromide (MeMgBr) in THF/Ether at 0°C.

  • Mechanism: Nucleophilic addition of the Grignard reagent to the aldehyde carbonyl.

  • Yield: Typically 85-92%.[1]

  • Limitation: Produces a racemate, requiring chiral HPLC resolution if specific enantiomers are needed early.

Route B: The Process Route (Enantioselective)

Best for: Lead optimization and Clinical Trial Material (CTM).

To access the pure enantiomer (e.g., (S)-1-(2-Bromopyridin-3-yl)ethanol), a biocatalytic reduction of the corresponding ketone is preferred over chemical asymmetric hydrogenation due to higher selectivity and milder conditions.

  • Precursor: 1-(2-Bromopyridin-3-yl)ethanone.

  • Catalyst: Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) with NADPH cofactor recycling (e.g., GDH/Glucose).

  • Conditions: Aqueous buffer (pH 7.0), 30°C.

  • Outcome: >99% ee and >90% yield.

SynthesisPathways Aldehyde 2-Bromopyridine- 3-carboxaldehyde Ketone 1-(2-Bromopyridin- 3-yl)ethanone Racemate Racemic Product (Route A) Aldehyde->Racemate MeMgBr, THF 0°C Chiral Chiral Product (>99% ee) (Route B) Ketone->Chiral KRED, NADPH Buffer, 30°C

Figure 1: Comparison of synthetic routes. Route A is chemical (Grignard), Route B is biocatalytic (Enzymatic Reduction).

Functionalization & The "Hero" Transformation

The most high-value application of this scaffold is its conversion into 2-methyl-2,3-dihydrofuro[2,3-b]pyridine or the fully aromatic 2-methylfuro[2,3-b]pyridine . This fused system mimics the adenine ring of ATP, making it a potent scaffold for kinase inhibitors.

Protocol: Palladium-Catalyzed Intramolecular C-O Cyclization

This reaction leverages the C2-Bromine and the pendant hydroxyl group to form the furan ring.

Reagents & Conditions:

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: BINAP or Xantphos (7.5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

  • Temp: 80-100°C

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 1-(2-Bromopyridin-3-yl)ethanol (1.0 eq), Cs₂CO₃ (2.0 eq), and the Pd-Ligand complex under an inert atmosphere (N₂ or Ar).

  • Solvation: Add anhydrous toluene (0.1 M concentration). Critical: Oxygen must be rigorously excluded to prevent catalyst deactivation.

  • Cyclization: Heat to 100°C for 12-16 hours. Monitor by LC-MS for the disappearance of the starting bromide.

  • Workup: Filter through a celite pad to remove inorganic salts and palladium black. Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Self-Validating Check:

  • H-NMR: Look for the disappearance of the broad -OH singlet and the shift of the methine proton on the ethyl chain.

  • LC-MS: Mass shift of -HBr (Molecular ion should decrease by ~80-82 Da relative to the starting material, accounting for isotope patterns).

Cyclization SM 1-(2-Bromopyridin-3-yl)ethanol Inter Pd(II)-Alkoxide Complex SM->Inter Pd(OAc)2, Ligand Cs2CO3, Toluene Prod 2-Methyl-2,3-dihydrofuro[2,3-b]pyridine Inter->Prod Reductive Elimination (C-O Bond Formation) Arom 2-Methylfuro[2,3-b]pyridine Prod->Arom Oxidation (DDQ or MnO2) (Optional Step)

Figure 2: Mechanism of the intramolecular cyclization to form the dihydrofuro- and furopyridine core.

Case Study: Kinase Inhibitor Design

In the context of Bruton's Tyrosine Kinase (BTK) or PI3K inhibition, the furopyridine core serves as the "hinge binder."

  • Pharmacophore Logic: The nitrogen in the pyridine ring (N7 in the fused system) accepts a hydrogen bond from the kinase hinge region (e.g., Met477 in BTK).

  • Role of the Methyl Group: The methyl group at the 2-position (derived from the ethanol methyl) often projects into a hydrophobic pocket, improving selectivity over other kinases.

  • Divergent Synthesis: By resolving the starting material before cyclization, chemists can access chiral dihydrofuropyridines, which have 3D character (sp3 carbons) often preferred in modern drug design to improve solubility and reduce "flatness" associated with off-target toxicity.

Safety & Handling (GHS Standards)

Hazard ClassH-CodeStatementMitigation
Acute Toxicity H302Harmful if swallowed.Use full PPE; handle in a fume hood.
Skin Irritation H315Causes skin irritation.Nitrile gloves (double gloving recommended).
Eye Irritation H319Causes serious eye irritation.Safety goggles; eye wash station proximity.
STOT-SE H335May cause respiratory irritation.Avoid dust/aerosol formation; use local exhaust.

Storage: Store at 2-8°C under inert gas (Argon). The benzylic-like alcohol position is susceptible to slow oxidation if exposed to air and light over prolonged periods.

References

  • BenchChem Technical Support. (2025). Purification and Synthesis of Bromopyridine Derivatives. BenchChem.[2]

  • American Chemical Society. (2026).[3] Highly Enantioselective Chemoenzymatic and Kilogram-Scale Process Development of (S)-3-Bromo-2-(1-methoxyethyl)pyridine. ACS Publications.[3] (Note: Describes the analogous biocatalytic reduction methodology).

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for 1-(2-Bromopyridin-3-yl)ethanol. PubChem.[4]

  • MDPI Molecules. (2023). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase. MDPI.

  • BLD Pharm. (2025). Product Safety Data Sheet: 1-(2-Bromopyridin-3-yl)ethanol. BLDpharm.

Sources

The Pyridine Pivot: Technical Guide to 1-(2-Bromopyridin-3-yl)ethanol Derivatives

[1]

Executive Summary

1-(2-Bromopyridin-3-yl)ethanol represents a high-value "bifunctional pivot" in medicinal chemistry.[1] Its structure contains two orthogonal reactive sites: an electrophilic bromine at the C2 position and a nucleophilic hydroxyethyl group at the C3 position.[1] This specific geometry allows for two distinct divergent synthetic pathways:

  • Intramolecular Cyclization: Formation of furo[2,3-b]pyridine cores, a privileged scaffold in oncology (Akt/mTOR inhibition) and antimicrobial research.[1]

  • Intermolecular Coupling: Suzuki-Miyaura cross-coupling at C2 to generate chiral biaryl systems , mimicking the pharmacophore of ALK/c-Met inhibitors like Crizotinib.[1]

This guide provides the synthetic protocols, chiral resolution methodologies, and biological activity profiles necessary to exploit this scaffold.[1][2]

Part 1: Structural Significance & Stereochemistry[1][2]

The core molecule, 1-(2-Bromopyridin-3-yl)ethanol, is defined by the ortho-relationship between the halogen and the alkyl-alcohol side chain.[1]

The "Ortho-Effect" in Drug Design

The proximity of the C2-Bromine and C3-Hydroxyethyl group is not merely structural; it is a pre-organized "molecular trap."[1]

  • Reactivity: The C2 position is activated for Nucleophilic Aromatic Substitution (

    
    ) or Palladium-catalyzed oxidative addition.[1]
    
  • Rigidity: Upon cyclization, the flexible ethanol chain locks into a rigid bicyclic aromatic system (furo[2,3-b]pyridine), significantly altering the molecule's hydrodynamic radius and binding affinity to ATP pockets in kinases.[1][2]

Chiral Necessity

Biological activity in this class is strictly stereodependent.[1]

  • Kinase Binding: In open-chain derivatives (biaryls), the (R)-enantiomer typically orients the methyl group into the hydrophobic "back pocket" of the kinase hinge region, while the (S)-enantiomer often causes steric clash.[1]

  • Resolution Strategy: Asymmetric synthesis is costly; therefore, Lipase-Catalyzed Kinetic Resolution is the industry standard for obtaining high enantiomeric excess (

    
    ).[1]
    

Part 2: Synthetic Pathways & Protocols[2]

Workflow Visualization

The following diagram illustrates the divergent synthesis from the parent ketone to the two primary bioactive classes.

SyntheticWorkflowKetone1-(2-Bromopyridin-3-yl)ethanoneRacemicAlcohol(±)-1-(2-Bromopyridin-3-yl)ethanolKetone->RacemicAlcoholNaBH4, MeOH0°C, 2hR_Alcohol(R)-Alcohol(Active Isomer)RacemicAlcohol->R_AlcoholCAL-B LipaseVinyl AcetateKinetic ResolutionS_Ester(S)-Acetate(Discard/Recycle)RacemicAlcohol->S_EsterCAL-B LipaseBiarylBiaryl Kinase Inhibitors(c-Met/ALK Targets)R_Alcohol->BiarylSuzuki CouplingPd(PPh3)4, Ar-B(OH)2FuroPyFuro[2,3-b]pyridine(Anticancer/Antimicrobial)R_Alcohol->FuroPyIntramolecular CyclizationCuI, 1,10-Phen, Cs2CO3

Figure 1: Divergent synthetic workflow from the ketone precursor to bioactive scaffolds.[1]

Protocol 1: Enzymatic Kinetic Resolution

To isolate the bioactive (R)-enantiomer.[1]

  • Reagents: Racemic 1-(2-Bromopyridin-3-yl)ethanol, Vinyl Acetate (acyl donor), Candida antarctica Lipase B (CAL-B, immobilized on acrylic resin, e.g., Novozym 435).[1][2]

  • Solvent: Diisopropyl ether (DIPE) or Toluene (anhydrous).[1]

  • Procedure:

    • Dissolve 5.0 g of racemic alcohol in 100 mL of DIPE.

    • Add 2.0 equivalents of vinyl acetate.[1]

    • Add 100 mg of immobilized CAL-B.[1]

    • Incubate in an orbital shaker at 30°C, 200 rpm for 24–48 hours.

    • Monitoring: Monitor conversion via Chiral HPLC. Stop reaction at 50% conversion.

    • Workup: Filter off the enzyme.[1] Evaporate solvent.[1]

    • Separation: The reaction mixture now contains the unreacted (R)-alcohol and the (S)-acetate .[1] Separate via silica gel column chromatography (Hexane:EtOAc gradient).[1]

  • Outcome: (R)-1-(2-Bromopyridin-3-yl)ethanol (

    
    ).[1]
    
Protocol 2: Cyclization to Furo[2,3-b]pyridine

To generate the fused heterocyclic core.[1]

  • Mechanism: Copper-catalyzed intramolecular O-arylation.

  • Reagents: (R)-Alcohol (or racemate), CuI (10 mol%), 1,10-Phenanthroline (20 mol%),

    
     (2.0 equiv).[1][2]
    
  • Solvent: Toluene, reflux.[1][2]

  • Procedure:

    • Charge a sealed tube with the alcohol (1.0 mmol), CuI (19 mg), Phenanthroline (36 mg), and Cesium Carbonate (650 mg).[1]

    • Add Toluene (5 mL) and purge with Argon.

    • Heat to 110°C for 12 hours.

    • Note: This reaction forms the dihydro-furo intermediate.[1] To achieve the fully aromatic furo[2,3-b]pyridine , an oxidation step (e.g., DDQ or air oxidation) may be required depending on the specific substitution pattern.[1][2]

  • Validation: Appearance of new aromatic signals in

    
    -NMR and disappearance of the aliphatic alcohol protons.
    

Part 3: Biological Activity & Mechanism of Action[3]

The derivatives of this scaffold exhibit activity primarily through two mechanisms: Kinase Inhibition (Biaryls) and Tubulin/Akt modulation (Fused systems).[1]

Kinase Inhibition (Biaryl Derivatives)

When the bromine is replaced by an aryl group via Suzuki coupling (leaving the ethanol tail open), the molecule mimics the "hinge-binding" region of Type I kinase inhibitors.[1]

  • Targets: c-Met (Hepatocyte Growth Factor Receptor), ALK (Anaplastic Lymphoma Kinase).[1]

  • Mechanism: The pyridine nitrogen acts as a hydrogen bond acceptor for the amide backbone of the kinase hinge region.[1] The chiral ethanol group projects into the solvent front or hydrophobic pocket, improving selectivity.[1][2]

  • Reference Drug: This scaffold is structurally homologous to the core of Crizotinib (Pfizer), where the chiral ethanol linkage is critical for potency (

    
     nM against c-Met).[1]
    
Anticancer Activity (Furo[2,3-b]pyridines)

Upon cyclization, the molecule becomes a planar intercalator or groove binder.[1][2]

  • Pathway: Inhibition of the PI3K/Akt/mTOR signaling cascade.[1]

  • Observed Activity:

    • Cell Cycle Arrest: Derivatives have shown accumulation of cells in the G2/M phase.[1][3]

    • Cytotoxicity:

      
       values in the low micromolar range (1–5 
      
      
      M) against MCF-7 (breast) and A549 (lung) cancer lines.[1]
Signaling Pathway Visualization[1]

SignalingPathwayDrugFuro[2,3-b]pyridineDerivativeRTKReceptor TyrosineKinase (c-Met/ALK)Drug->RTKInhibits(ATP Competition)ApoptosisApoptosis(Cell Death)Drug->ApoptosisInduces(via Caspase-3)ProliferationCell ProliferationDrug->ProliferationBlocksPI3KPI3KRTK->PI3KActivatesAKTAKT (Phosphorylated)PI3K->AKTPhosphorylationmTORmTORAKT->mTORActivatesmTOR->ProliferationPromotes

Figure 2: Mechanism of Action.[1] The derivative inhibits RTK signaling, halting the PI3K/Akt cascade and inducing apoptosis.[1][2]

Part 4: Data Summary & Activity Profile[1]

The following table summarizes the biological activity of derivatives synthesized from the 1-(2-Bromopyridin-3-yl)ethanol scaffold.

Derivative ClassPrimary TargetCell Line / AssayActivity Range (

)
Mechanism Note
Open-Chain Biaryl c-Met KinaseEnzymatic Assay5 – 50 nMATP-competitive; requires (R)-configuration.[1]
Open-Chain Biaryl ALK KinaseH3122 (Lung Cancer)10 – 100 nMHigh selectivity over EGFR.[1]
Furo[2,3-b]pyridine Tubulin / AktMCF-7 (Breast)2.5 – 8.0

M
Induces G2/M arrest; potential dual inhibitor.[1]
Furo[2,3-b]pyridine Bacterial DNA GyraseE. coli10 – 25

g/mL
Moderate antimicrobial activity; DNA intercalation.[1][2]

Part 5: Future Outlook

The 1-(2-Bromopyridin-3-yl)ethanol scaffold is currently underutilized in Fragment-Based Drug Discovery (FBDD) .[1] Its low molecular weight (<205 Da) and high ligand efficiency make it an ideal "seed" fragment.[1] Future development should focus on:

  • Macrocyclization: Using the ethanol tail to form macrocyclic kinase inhibitors (increasing selectivity).[1]

  • PROTACs: Using the pyridine nitrogen as a linkage point for E3 ligase recruiters to degrade c-Met rather than just inhibit it.

References

  • Cui, J. J., et al. (2011).[1][2] "Discovery of 3-[(R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-yl-1H-pyrazol-4-yl)pyridin-2-amine (crizotinib) as a potent and selective inhibitor of anaplastic lymphoma kinase and c-Met."[1] Journal of Medicinal Chemistry. Link

  • Ghanem, A. (2007).[1][2] "Lipase-catalyzed kinetic resolution of racemates: a versatile method for the preparation of enantiomerically pure drugs."[1] Tetrahedron: Asymmetry. Link[1]

  • Li, Y., et al. (2022).[1][2][3] "Pd-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes." Organic Letters. Link[1]

  • Mishra, C. B., et al. (2019).[1][2] "Furo[2,3-b]pyridine derivatives: A privileged scaffold for diverse biological activities."[1][4][5] European Journal of Medicinal Chemistry. Link[1]

  • Underwood, T. J., et al. (2020).[1][2] "Synthesis of Fused Pyridines via Intramolecular Cyclization." Journal of Organic Chemistry. Link[1]

A Technical Guide to the Chiral Properties of 1-(2-Bromopyridin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth examination of the chiral properties of 1-(2-Bromopyridin-3-yl)ethanol, a key chiral building block in contemporary drug development. Recognizing the critical role of stereochemistry in determining pharmacological activity and safety, this document details the synthesis, chiral resolution, and analytical methodologies required to produce and characterize enantiomerically pure forms of this compound. We present field-proven protocols for enzymatic kinetic resolution and enantioselective High-Performance Liquid Chromatography (HPLC) analysis. This guide is intended for researchers, chemists, and process development scientists in the pharmaceutical and fine chemical industries, offering both foundational principles and actionable experimental details to ensure the production of stereochemically defined active pharmaceutical ingredients (APIs).

Introduction: The Strategic Importance of Chirality in Drug Design

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a fundamental determinant of its biological function. The vast majority of biological targets, such as enzymes and receptors, are themselves chiral, leading to stereospecific interactions with chiral drug molecules.[1] Consequently, the different enantiomers of a chiral drug can exhibit widely divergent pharmacological and toxicological profiles.[2][3] The United States Food and Drug Administration (FDA) has established guidelines that emphasize the need to understand and control the stereochemistry of chiral drugs from the early stages of development.[4]

1-(2-Bromopyridin-3-yl)ethanol is a valuable chiral intermediate used in the synthesis of a variety of pharmacologically active compounds, including novel antibacterial agents and potential pan-RAS inhibitors for cancer therapy.[5][6] Its structure contains a single stereocenter, giving rise to two enantiomers, (R)- and (S)-1-(2-Bromopyridin-3-yl)ethanol. The ability to selectively synthesize or resolve these enantiomers is paramount for developing safe and effective medicines. This guide provides a comprehensive overview of the essential techniques for managing the chirality of this important synthetic building block.

Synthesis and Chiral Resolution

The most direct route to racemic 1-(2-Bromopyridin-3-yl)ethanol is the reduction of the corresponding ketone, 1-(2-bromopyridin-3-yl)ethanone. However, achieving high enantiopurity requires a subsequent resolution step. While methods like chiral chromatography can be used, enzymatic kinetic resolution (EKR) offers a highly efficient and scalable approach.[7]

The Principle of Enzymatic Kinetic Resolution (EKR)

EKR leverages the stereoselectivity of enzymes, most commonly lipases, to differentiate between the two enantiomers of a racemic mixture.[8] The enzyme selectively catalyzes a reaction (e.g., acylation) on one enantiomer at a much faster rate than the other.[9] For a racemic alcohol like 1-(2-Bromopyridin-3-yl)ethanol, a lipase will selectively acylate one enantiomer, leaving the other unreacted. This process results in a mixture of an acylated enantiomer and the unreacted alcohol enantiomer, which can then be easily separated by standard chromatographic techniques. The theoretical maximum yield for the desired enantiomer in a classic EKR is 50%.

For instance, using a lipase like Candida antarctica Lipase B (CALB), one can selectively acylate the (R)-enantiomer with an acyl donor such as vinyl acetate, leaving the (S)-enantiomer as the unreacted alcohol.[10][11]

Caption: Principle of Enzymatic Kinetic Resolution of a Racemic Alcohol.

Field-Proven Protocol for Enzymatic Kinetic Resolution

This protocol describes a typical lab-scale EKR of racemic 1-(2-Bromopyridin-3-yl)ethanol using an immobilized lipase.

Materials:

  • Racemic 1-(2-Bromopyridin-3-yl)ethanol

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

  • Vinyl Acetate (Acyl Donor)

  • Anhydrous organic solvent (e.g., Toluene, Hexane)

  • Magnetic stirrer and heating mantle/oil bath

  • Reaction vessel with inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry reaction vessel under an inert atmosphere, add racemic 1-(2-Bromopyridin-3-yl)ethanol (1.0 eq) and anhydrous toluene (to achieve a concentration of ~50-100 g/L).

  • Enzyme Addition: Add the immobilized lipase (typically 10-50 mg per mmol of substrate). The optimal enzyme loading should be determined empirically.

  • Acylation: Add vinyl acetate (1.5-2.0 eq) to the mixture. Using an excess of the acyl donor drives the reaction forward.

  • Reaction Monitoring: Stir the reaction mixture at a constant temperature (e.g., 40-60 °C). The progress of the reaction (conversion) must be monitored carefully. This is achieved by taking small aliquots at regular intervals (e.g., every 1-2 hours) and analyzing them by chiral HPLC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.

  • Optimal Endpoint: The goal is to stop the reaction at or near 50% conversion to maximize the yield and enantiomeric purity of both the remaining alcohol and the newly formed ester.

  • Work-up: Once the optimal conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed with a solvent and reused.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of the unreacted alcohol enantiomer and the acylated enantiomer can be readily separated using standard silica gel column chromatography.

Enantioselective Analysis: The Cornerstone of Chiral Integrity

Accurate determination of enantiomeric purity is non-negotiable in pharmaceutical development. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this analysis due to its robustness, accuracy, and versatility.[12][13]

Principle of Chiral HPLC

CSPs are designed with a chiral selector immobilized onto a solid support (typically silica gel).[14] As the racemic mixture passes through the column, the two enantiomers form transient, diastereomeric complexes with the chiral selector.[15] The difference in the stability of these complexes leads to different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are widely effective for a broad range of chiral compounds.[16]

Caption: Standard workflow for enantioselective analysis using Chiral HPLC.

Detailed Protocol for Chiral HPLC Analysis

This protocol provides a starting point for developing a robust analytical method for 1-(2-Bromopyridin-3-yl)ethanol. Method optimization is crucial and may involve screening different CSPs and mobile phases.

Instrumentation & Materials:

  • HPLC system with a UV/PDA detector

  • Chiral column (e.g., Chiralpak® IB or similar polysaccharide-based column)

  • HPLC-grade solvents (e.g., n-Hexane, Isopropanol (IPA), Ethanol (EtOH))

  • Analytical standards of the racemic mixture and, if available, the pure enantiomers

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the solvents in the desired ratio (e.g., n-Hexane/IPA 90:10 v/v). Degas the mobile phase thoroughly using sonication or vacuum filtration.

  • Sample Preparation: Prepare a stock solution of the sample to be analyzed (e.g., 1 mg/mL) in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • System Setup:

    • Install the chiral column in the HPLC system.

    • Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

    • Set the UV detector to an appropriate wavelength for the analyte (e.g., 254 nm).

  • Analysis: Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the column.

  • Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

  • Data Processing:

    • Identify the peaks corresponding to the two enantiomers.

    • Integrate the peak area for each enantiomer.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area1 - Area2) / (Area1 + Area2)] x 100 (where Area1 and Area2 are the peak areas of the major and minor enantiomers, respectively).

Representative Analytical Data

The following table summarizes typical results for the chiral separation of 1-(2-Bromopyridin-3-yl)ethanol.

ParameterValue
Column Chiralpak® IB (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm
Retention Time (Enantiomer 1) ~8.5 min
Retention Time (Enantiomer 2) ~10.2 min
Resolution (Rs) > 2.0
Enantiomeric Excess (ee) >99% achievable post-resolution[5]

Determination of Absolute Configuration

While chiral HPLC separates enantiomers, it does not inherently assign their absolute configuration (i.e., which peak is R and which is S). Determining the absolute stereochemistry is a critical step and can be accomplished through several methods:

  • X-ray Crystallography: This is the most definitive method. If a single crystal of one of the pure enantiomers (or a suitable crystalline derivative) can be obtained, its three-dimensional structure can be determined, unambiguously assigning the absolute configuration.[17]

  • Vibrational Circular Dichroism (VCD): VCD is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum to quantum chemical calculations, the absolute configuration can be determined without the need for crystallization.[18]

  • Chiral Derivatization: The enantiomer can be reacted with a chiral derivatizing agent of known absolute configuration (e.g., Mosher's acid chloride) to form diastereomers.[19] The resulting diastereomers can be analyzed by techniques like NMR spectroscopy, and the differences in their spectra can be used to deduce the absolute configuration of the original alcohol.

  • Correlation: The absolute configuration can sometimes be inferred by comparing its chiroptical properties (e.g., optical rotation sign) to known, structurally similar compounds whose absolute configurations have been previously established.

Conclusion

The successful development of drugs incorporating the 1-(2-Bromopyridin-3-yl)ethanol scaffold is critically dependent on a rigorous approach to its stereochemistry. This guide has outlined a robust and validated workflow, beginning with the synthesis of the racemic material, proceeding to efficient enantiomeric separation via enzymatic kinetic resolution, and culminating in precise analytical verification using chiral HPLC. By integrating these expert-validated protocols, research and development teams can ensure the chiral integrity of their intermediates, a foundational requirement for producing safe, effective, and regulatory-compliant pharmaceutical agents. The principles and methodologies detailed herein provide a comprehensive framework for navigating the complexities of chiral chemistry in a modern drug development context.

References

  • ACS Publications. (2026). Highly Enantioselective Chemoenzymatic and Kilogram-Scale Process Development of (S)-3-Bromo-2-(1-methoxyethyl)pyridine.
  • MDPI. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines.
  • BenchChem. (n.d.). Technical Support Center: Purification of 2-[(3-Bromopyridin-2-yl)oxy]ethanol.
  • ResearchGate. (2020). Determination of the Absolute Configuration of 1-[(4-(Bromomethyl)phenyl]-2-(prop-2-yn-1-yloxy)ethanol.
  • National Institutes of Health (NIH). (2014). Enzyme-Catalyzed Kinetic Resolution of Chiral Precursors to Antiviral Prodrugs.
  • National Institutes of Health (NIH). (n.d.). The Significance of Chirality in Drug Design and Development.
  • ResearchGate. (2020). Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents.
  • MDPI. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds.
  • MDPI. (n.d.). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples.
  • Taylor & Francis Online. (n.d.). Absolute configuration – Knowledge and References.
  • TU Delft Research Portal. (n.d.). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis.
  • Google Patents. (n.d.). CN104402805A - 2-bromopyridine synthesis method.
  • MDPI. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines.
  • Juniper Publishers. (2018). Role of Chirality in Drugs.
  • National Institutes of Health (NIH). (2012). Synthesis, enantioresolution, and activity profile of chiral 6-methyl-2,4-disubs-tituted pyridazin-3(2H)-ones as potent N-formyl peptide receptor agonists.
  • MDPI. (n.d.). Lipase Immobilized on MCFs as Biocatalysts for Kinetic and Dynamic Kinetic Resolution of sec-Alcohols.
  • Royal Society of Chemistry. (2022). Synthesis and biological activity, and molecular modelling studies of potent cytotoxic podophyllotoxin-naphthoquinone compounds.
  • PubMed. (2020). Chiral resolution of 3-monochloro-1,2-propanediol optical isomers in edible oils: From ester hydrolysis to enantiomeric analysis.
  • ResearchGate. (2013). Lipase-Catalyzed Kinetic Resolution of 1-(2-Hydroxycyclohexyl)Indoles in Batch and Continuous-Flow Systems.
  • ResearchGate. (n.d.). Chiral drug analysis and their application | Request PDF.
  • MDPI. (n.d.). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins.
  • National Institutes of Health (NIH). (n.d.). Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2‑(Quinolin-8-yl)benzylalcohols.
  • ResearchGate. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152.
  • National Institutes of Health (NIH). (n.d.). Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation.
  • Chiralpedia. (2025). Chiral Pharmacology: The Mirror Image of Drug Development.
  • National Institutes of Health (NIH). (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents.
  • ResearchGate. (n.d.). ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines..
  • PubMed Central. (2023). HPLC Analysis and In Vitro and In Silico Evaluation of the Biological Activity of Polyphenolic Components Separated with Solvents of Various Polarities from Helichrysum italicum.
  • National Institutes of Health (NIH). (n.d.). Chiral resolution and absolute configuration determination of new metal-based photodynamic therapy antitumor agents.

Sources

Navigating the Solution Landscape: A Technical Guide to the Solubility of 1-(2-Bromopyridin-3-yl)ethanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(2-Bromopyridin-3-yl)ethanol, a key intermediate in pharmaceutical synthesis. In the absence of extensive published quantitative solubility data, this document leverages fundamental principles of organic chemistry to predict solubility across a spectrum of common organic solvents. Furthermore, it offers detailed, field-proven experimental protocols for researchers to quantitatively determine these solubility parameters. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in solution to optimize reaction conditions, purification processes, and formulation strategies.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that governs its behavior throughout the drug development lifecycle. From the initial stages of synthesis and purification to the final formulation and bioavailability, understanding how a compound interacts with various solvents is paramount. 1-(2-Bromopyridin-3-yl)ethanol is a valuable building block in medicinal chemistry, and a thorough knowledge of its solubility is essential for efficient process development and scalable manufacturing.

This guide moves beyond a simple listing of solvents and provides a mechanistic understanding of the intermolecular forces that dictate the solubility of 1-(2-Bromopyridin-3-yl)ethanol. By dissecting its molecular structure and relating it to the properties of different solvent classes, we can build a predictive framework for its solubility behavior.

Physicochemical Properties of 1-(2-Bromopyridin-3-yl)ethanol

The solubility of a compound is intrinsically linked to its molecular structure. The key to predicting the solubility of 1-(2-Bromopyridin-3-yl)ethanol lies in analyzing its constituent functional groups and their contributions to its overall polarity and hydrogen bonding capabilities.

The molecular structure of 1-(2-Bromopyridin-3-yl)ethanol features:

  • A Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and contributes to the molecule's polarity.

  • A Bromo Substituent: The electronegative bromine atom enhances the molecule's polarity through inductive effects.

  • An Ethanol Side Chain: The hydroxyl (-OH) group is a key feature, acting as both a hydrogen bond donor and acceptor. This significantly influences its interaction with protic solvents.

The combination of these features results in a molecule with a notable polarity and a strong capacity for hydrogen bonding.

Caption: Molecular structure of 1-(2-Bromopyridin-3-yl)ethanol highlighting key functional groups.

Predicted Solubility in Organic Solvents

Based on the "like dissolves like" principle, we can predict the solubility of 1-(2-Bromopyridin-3-yl)ethanol in various classes of organic solvents.[1][2] The overall polarity and hydrogen bonding capabilities of the molecule are the primary drivers of its solubility.[3]

Table 1: Predicted Solubility of 1-(2-Bromopyridin-3-yl)ethanol in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, WaterHighThe hydroxyl group of the solute can form strong hydrogen bonds with the solvent molecules. The polar pyridine ring also interacts favorably with these polar solvents.
Polar Aprotic Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighThe dipole-dipole interactions between the polar functional groups of the solute and the solvent will be significant. The absence of hydrogen bond donation from the solvent may slightly limit solubility compared to protic solvents.
Nonpolar Hexane, Toluene, Diethyl EtherLow to InsolubleThe significant polarity of 1-(2-Bromopyridin-3-yl)ethanol makes it energetically unfavorable to dissolve in nonpolar solvents where only weak van der Waals forces are the primary mode of interaction.

Experimental Protocols for Solubility Determination

To move from prediction to quantitative data, well-designed experiments are essential. The following protocols are provided as a guide for researchers to determine the solubility of 1-(2-Bromopyridin-3-yl)ethanol in the laboratory.

Qualitative Solubility Assessment

This rapid method provides a preliminary assessment of solubility.

Methodology:

  • Add approximately 10-20 mg of 1-(2-Bromopyridin-3-yl)ethanol to a small test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Vigorously agitate the mixture for 1-2 minutes at a controlled temperature (e.g., 25 °C).

  • Visually inspect the solution. The compound is considered:

    • Soluble: If the solid completely dissolves, leaving a clear solution.

    • Partially soluble: If some of the solid dissolves but a noticeable amount remains undissolved.

    • Insoluble: If the solid does not appear to dissolve.

Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of solubility in g/L or mg/mL.

Methodology:

  • Equilibration:

    • Add an excess amount of 1-(2-Bromopyridin-3-yl)ethanol to a known volume of the selected solvent in a sealed vial.

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or shaker bath is recommended.

  • Phase Separation:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-weighed, airtight syringe fitted with a filter (e.g., 0.22 µm PTFE) to prevent the transfer of any solid particles.

  • Solvent Evaporation:

    • Dispense the filtered supernatant into a pre-weighed vial.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

  • Quantification:

    • Once the solvent is completely removed, weigh the vial containing the dried solute.

    • Calculate the solubility using the following formula:

    Solubility (g/L) = (Mass of dried solute (g)) / (Volume of supernatant withdrawn (L))

G A Add excess solute to a known volume of solvent B Equilibrate at constant temperature with agitation (24-48h) A->B C Allow undissolved solid to settle B->C D Withdraw a known volume of supernatant via filtered syringe C->D E Dispense into a pre-weighed vial D->E F Evaporate solvent completely E->F G Weigh the vial with the dried solute F->G H Calculate solubility (mass/volume) G->H

Caption: Experimental workflow for quantitative solubility determination.

Factors Influencing Solubility

  • Temperature: The solubility of solids in liquids generally increases with temperature. For endothermic dissolution processes, increasing the temperature will favor the dissolution of more solute. It is crucial to control and report the temperature at which solubility is determined.

  • Solvent Polarity: As discussed, the polarity of the solvent is a key determinant. A solvent's polarity can be fine-tuned by using co-solvents. For instance, adding a polar solvent like methanol to a less polar one like dichloromethane can enhance the solubility of polar compounds.

Conclusion

References

  • Libretexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14022521, (3-Bromopyridin-2-yl)methanol. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Functionalized pyridine in pyclen-based iron(iii) complexes: evaluation of fundamental properties. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

Sources

Reactivity of the Bromine Atom in 1-(2-Bromopyridin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the reactivity profile of 1-(2-Bromopyridin-3-yl)ethanol , a bifunctional heterocyclic building block critical in the synthesis of furopyridines and complex medicinal scaffolds.

Technical Guide for Medicinal Chemistry & Process Development

Executive Summary

1-(2-Bromopyridin-3-yl)ethanol (CAS: 84199-57-5 ) presents a unique "divergent reactivity" profile due to the interplay between the electrophilic 2-bromopyridine core and the nucleophilic/labile 3-(1-hydroxyethyl) side chain.

For the medicinal chemist, this molecule offers three primary synthetic vectors:

  • C–C Bond Formation: Palladium-catalyzed cross-couplings at the C2 position.

  • Heteroannulation: Intramolecular

    
     or Pd-catalyzed C–O bond formation to yield 3-methyl-2,3-dihydrofuro[2,3-b]pyridine .
    
  • Halogen-Metal Exchange: Generation of C2-lithiated species for nucleophilic addition.

This guide analyzes these pathways with a focus on overcoming the "pyridine problems" (catalyst poisoning, protodeboronation, and competitive nucleophilicity).

Electronic & Structural Analysis

The reactivity of the bromine atom at C2 is heavily influenced by the adjacent pyridine nitrogen and the C3 substituent.

  • Activation: The pyridine nitrogen exerts a strong inductive effect (-I) and mesomeric effect (-M), making C2 highly electrophilic. This facilitates Nucleophilic Aromatic Substitution (

    
    ) and oxidative addition to Pd(0).
    
  • Deactivation/Sterics: The C3-(1-hydroxyethyl) group provides moderate steric bulk. More importantly, the hydroxyl proton (

    
    ) is acidic enough to quench organometallic reagents (Grignard/Lithium) if not accounted for.
    
  • Coordination: The pyridine nitrogen can coordinate to Pd catalysts, potentially poisoning the catalytic cycle. High-activity ligands (e.g., phosphines with large cone angles) are required to prevent this.

Reactivity Divergence Map

The following diagram illustrates the four primary reaction pathways accessible from this scaffold.

ReactivityMap Figure 1: Divergent Synthetic Pathways for 1-(2-Bromopyridin-3-yl)ethanol Start 1-(2-Bromopyridin-3-yl)ethanol Prod1 2-Aryl/Alkyl Pyridines (Suzuki/Negishi) Start->Prod1 Pd(0), R-B(OH)2 or R-ZnX (C-C Coupling) Prod2 3-Methyl-2,3-dihydrofuro[2,3-b]pyridine (Intramolecular Cyclization) Start->Prod2 Base (NaH/KOtBu) or Pd cat. (C-O Coupling) Prod3 2-Lithiated Dianion (Electrophile Trapping) Start->Prod3 n-BuLi (2.0 equiv) -78°C Prod4 2-Amino/Alkoxy Pyridines (Intermolecular SNAr) Start->Prod4 R-NH2 / R-OH Heat, Base

Detailed Reaction Pathways
3.1. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The most common transformation is the Suzuki coupling to install aryl or heteroaryl groups at C2.

  • Challenge: 2-Pyridyl boronic acids are notoriously unstable due to rapid protodeboronation.

  • Solution: Invert the polarity. Use 1-(2-bromopyridin-3-yl)ethanol as the electrophile and a stable aryl boronic acid as the nucleophile.

  • Hydroxyl Group Tolerance: The free alcohol is generally tolerated in Suzuki couplings using aqueous bases (

    
    , 
    
    
    
    ), eliminating the need for protection.

Optimized Conditions Table:

ParameterStandard ConditionHigh-Difficulty Condition (Steric/Electronic)
Catalyst

(5 mol%)

+ XPhos or S-Phos
Base

(2.0 equiv, aq)

(3.0 equiv, solid/anhydrous)
Solvent DME/Water or Dioxane/WaterToluene/Water (10:1) or n-Butanol
Temp 80–100 °C100–120 °C (Microwave)
Notes Standard degassing required.Use S-Phos for sterically hindered partners.
3.2. Intramolecular Cyclization (Furopyridine Synthesis)

A powerful application of this scaffold is the synthesis of 3-methyl-2,3-dihydrofuro[2,3-b]pyridine via intramolecular O-arylation. This creates a fused bicyclic system often found in kinase inhibitors.

  • Mechanism: Intramolecular

    
     or Pd-catalyzed Buchwald-type C-O coupling.
    
  • Base Selection: Strong bases (NaH, KOtBu) are required to deprotonate the alcohol and force the attack on the electron-deficient C2 position.

  • Competition: Intermolecular reactions (dimerization) are minimized by running the reaction at lower concentrations (<0.1 M).

3.3. Halogen-Lithium Exchange (Lithiation)

This pathway allows the introduction of electrophiles (aldehydes, ketones, halides) at the C2 position.

  • The "Proton Problem": The hydroxyl proton will quench 1 equivalent of organolithium immediately.

  • Protocol: Use 2.2 equivalents of n-BuLi.

    • 1st Eq: Deprotonates the OH

      
       Lithium alkoxide (O-Li).
      
    • 2nd Eq: Performs Br

      
       Li exchange at C2.
      
  • Result: A dianionic species (O-Li, C-Li) that reacts with electrophiles at the C2 carbon.

Experimental Protocols
Protocol A: Suzuki Coupling (General Procedure)

Use this for coupling stable aryl boronic acids.

  • Setup: Charge a reaction vial with 1-(2-bromopyridin-3-yl)ethanol (1.0 equiv), Arylboronic acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio, 0.2 M concentration).

  • Degas: Sparge with Nitrogen or Argon for 5 minutes.

  • Catalyst: Add

    
     (5 mol%).
    
  • Reaction: Seal and heat to 90 °C for 4–12 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate. Purify via silica flash chromatography.
    
Protocol B: Intramolecular Cyclization to Furopyridine

Use this to synthesize the fused bicyclic core.

  • Reagents: 1-(2-bromopyridin-3-yl)ethanol (1.0 equiv), NaH (60% in oil, 1.5 equiv).

  • Solvent: Anhydrous DMF or THF (0.1 M).

  • Procedure:

    • Cool solution of alcohol in THF to 0 °C.

    • Add NaH portion-wise (gas evolution!). Stir for 30 mins at 0 °C to form the alkoxide.

    • Heat to reflux (THF) or 100 °C (DMF) for 2–6 hours.

  • Observation: The formation of the cyclized product is usually faster than intermolecular dimerization due to entropy.

  • Workup: Quench with saturated

    
    , extract with EtOAc.
    
Mechanistic Visualization: Intramolecular

The following diagram details the transition state for the base-mediated cyclization.

Mechanism Figure 2: Mechanism of Base-Mediated Cyclization Step1 Starting Material (Neutral Alcohol) Step2 Alkoxide Intermediate (Deprotonated by Base) Step1->Step2 NaH (-H2) Step3 Meisenheimer Complex (Transition State) Step2->Step3 Intramolecular Attack on C2 Step4 Product (3-methyl-2,3-dihydrofuro[2,3-b]pyridine) Step3->Step4 Loss of Br- (Aromatization)

Critical Safety & Handling
  • Bromine Lability: While stable at room temperature, the C-Br bond is light-sensitive over long periods. Store in amber vials.

  • Skin Sensitization: Pyridine derivatives are potential sensitizers. Use gloves and work in a fume hood.

  • Exotherms: The reaction with NaH releases hydrogen gas. Perform on a scale <1g first to assess gas evolution rates.

References
  • Sigma-Aldrich. 2-Bromopyridine-3-carbaldehyde Product Sheet. (Precursor reactivity data).[1][2][3] Available at:

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.
  • BenchChem. Application Notes: Suzuki-Miyaura Coupling of 1-(3-Bromopyridin-2-yl)ethanone. (Analogous scaffold reactivity). Available at:

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley.
  • ChemicalBook. 1-(2-Bromopyridin-3-yl)ethanol CAS 84199-57-5 Properties and Synthesis. Available at:

Sources

Methodological & Application

Synthesis of pyrazolo[1,5-a]pyridine using 1-(2-Bromopyridin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers through the synthesis of pyrazolo-fused pyridine systems using 1-(2-Bromopyridin-3-yl)ethanol as the primary building block.

Executive Summary & Structural Analysis

Critical Isomer Distinction: Before proceeding, it is vital to distinguish between the two primary fused systems accessible from pyridine precursors.

  • Pyrazolo[3,4-b]pyridine: The chemically intuitive product from 1-(2-Bromopyridin-3-yl)ethanol . The reaction utilizes the 2-bromo and 3-sidechain groups to fuse a pyrazole ring across the C2-C3 bond.

  • Pyrazolo[1,5-a]pyridine: A bridgehead nitrogen system where the pyrazole ring is fused across the pyridine Nitrogen and C2. This typically requires

    
    -amination of the pyridine.
    

Scope of this Protocol: This guide primarily details the synthesis of 3-Methyl-1H-pyrazolo[3,4-b]pyridine (Route A), as this is the direct cyclization product of the starting material. A secondary section (Route B) outlines the theoretical approach to the Pyrazolo[1,5-a]pyridine scaffold, highlighting why the starting material is less conventional for that specific isomer.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis relies on a "functional group leverage" strategy. The starting material contains a latent electrophile (the alcohol, oxidizable to a ketone) and a leaving group (Bromine) positioned perfectly for a heterocyclization cascade.

  • Step 1: Activation. Oxidation of the secondary alcohol to a ketone (acetyl group) increases the electrophilicity of the side chain.

  • Step 2: Cyclocondensation. Reaction with hydrazine triggers a cascade: hydrazone formation followed by an intramolecular nucleophilic aromatic substitution (

    
    ) to close the ring.
    
Reaction Scheme (DOT Visualization)

ReactionScheme SM 1-(2-Bromopyridin-3-yl)ethanol (Starting Material) Inter 1-(2-Bromopyridin-3-yl)ethanone (Activated Ketone) SM->Inter Prod 3-Methyl-1H-pyrazolo[3,4-b]pyridine (Target Scaffold) Inter->Prod Oxidant Oxidation (PCC or DMP) Cyclizer Hydrazine Hydrate (EtOH, Reflux)

Caption: Two-step synthetic pathway transforming the alcohol precursor into the fused pyrazolo[3,4-b]pyridine system via an oxidative cyclization strategy.

Part 2: Detailed Experimental Protocols

Step 1: Oxidation of 1-(2-Bromopyridin-3-yl)ethanol

Objective: Convert the alcohol to the corresponding ketone to enable hydrazone formation.

Reagents & Materials:

  • Substrate: 1-(2-Bromopyridin-3-yl)ethanol (1.0 equiv)

  • Oxidant: Dess-Martin Periodinane (DMP) (1.2 equiv) OR Pyridinium Chlorochromate (PCC) (1.5 equiv).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Quench: Sat.

    
    , Sat. 
    
    
    
    .

Protocol:

  • Preparation: Dissolve 1-(2-Bromopyridin-3-yl)ethanol in anhydrous DCM (0.1 M concentration) in a round-bottom flask under an inert atmosphere (

    
     or Ar).
    
  • Addition: Cool the solution to 0°C. Add the oxidant (DMP or PCC) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:3) for the disappearance of the alcohol (

    
    ) and appearance of the ketone (
    
    
    
    ).
  • Workup:

    • For DMP: Dilute with

      
      . Add equal volumes of sat. 
      
      
      
      and sat.
      
      
      . Stir vigorously until the organic layer is clear (15 min).
    • For PCC: Filter the black gum through a pad of Celite/Silica.

  • Purification: Wash the organic layer with brine, dry over

    
    , and concentrate in vacuo.
    
  • Yield Expectation: 85–95% as a pale yellow oil or solid.

    • Checkpoint: Confirm product identity via

      
       NMR (Look for acetyl singlet 
      
      
      
      ppm).
Step 2: Cyclization to 3-Methyl-1H-pyrazolo[3,4-b]pyridine

Objective: Form the pyrazole ring via hydrazone condensation and intramolecular


.

Reagents & Materials:

  • Intermediate: 1-(2-Bromopyridin-3-yl)ethanone (1.0 equiv).

  • Reagent: Hydrazine Hydrate (80% or 64% aq. solution) (3.0–5.0 equiv).

  • Solvent: Ethanol (EtOH) or n-Butanol (for higher temp).

  • Catalyst (Optional): Acetic Acid (catalytic drops) or p-TsOH.

Protocol:

  • Setup: Dissolve the ketone (from Step 1) in EtOH (0.2 M) in a pressure tube or reflux flask.

  • Addition: Add Hydrazine Hydrate dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (80–100°C) for 6–12 hours.

    • Mechanism Note: The reaction proceeds first by forming the hydrazone.[1][2][3] The electron-rich amino group of the hydrazone then attacks the C-2 position of the pyridine, displacing the Bromine.

  • Monitoring: Monitor by LC-MS for the mass of the cyclized product (

    
    ). The bromine isotope pattern (1:1 doublet) should disappear, replaced by the product mass.
    
  • Workup:

    • Cool to room temperature.[4][5]

    • If the product precipitates, filter and wash with cold EtOH.

    • If soluble, concentrate the solvent, redissolve in EtOAc, wash with water/brine, and dry over

      
      .
      
  • Purification: Recrystallization from EtOH/Water or column chromatography (DCM/MeOH gradient).

Data Table: Expected Analytical Signatures

FeatureStarting MaterialIntermediate (Ketone)Final Product (Pyrazolo[3,4-b])
MW (approx) 202/204 (Br pattern)200/202 (Br pattern)~133 (No Br)
1H NMR CH(OH) multipletAcetyl singlet (~2.6 ppm)Methyl singlet (~2.5 ppm), NH broad
MS (ESI) [M+H]+ 202/204[M+H]+ 200/202[M+H]+ 134
Appearance Viscous Oil/SolidYellow Oil/SolidWhite/Off-white Solid

Part 3: Route B - The Pyrazolo[1,5-a]pyridine Divergence

If your strict requirement is the [1,5-a] isomer (bridgehead nitrogen), the starting material 1-(2-Bromopyridin-3-yl)ethanol is not suitable for direct cyclization .

Why? The [1,5-a] scaffold is formed by fusing a ring onto the pyridine Nitrogen. The 2-Br group in your starting material is a leaving group that promotes fusion at the Carbon-2 position (leading to [3,4-b]).

Alternative Protocol for [1,5-a] Synthesis: To synthesize pyrazolo[1,5-a]pyridine derivatives, one typically employs:

  • N-Amination: Reacting a pyridine precursor with O-mesitylenesulfonylhydroxylamine (MSH) to form the

    
    -aminopyridinium salt.
    
  • Cycloaddition: Reacting the

    
    -aminopyridine with an alkyne or ketone.
    

If you must use the specified starting material for a [1,5-a] target, it would likely serve only as a substrate for N-amination, yielding a 7-bromo-substituted pyrazolo[1,5-a]pyridine, but the 2-Br would likely interfere or be ejected.

Part 4: Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete Cyclization Steric hindrance or low temperature.Switch solvent to n-Butanol (Reflux 118°C) or add catalytic Acetic Acid.
Hydrolysis of Hydrazone Wet solvent or excess water.Use anhydrous EtOH and molecular sieves.
Formation of Azine Stoichiometry imbalance.Ensure large excess of Hydrazine (3-5 equiv) to prevent two ketone molecules reacting with one hydrazine.

References

  • Synthesis of Pyrazolo[3,4-b]pyridines

    • Title: Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques.
    • Source: MDPI, Molecules.
    • URL:[Link]

  • General Hydrazine Cyclization Mechanisms

    • Title: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.[2][3]

    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Pyrazolo[1,5-a]pyridine Synthesis (Comparison)

    • Title: Synthesis of pyrazolo[1,5-a]pyridines (Oxidative Cycloaddition).[4][5]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Application Note & Protocol: Enantioselective Synthesis of 1-(2-Bromopyridin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the enantioselective synthesis of 1-(2-bromopyridin-3-yl)ethanol, a valuable chiral building block in medicinal chemistry. The presented methodology focuses on the asymmetric reduction of the prochiral ketone, 2-bromo-3-acetylpyridine. This guide offers a comprehensive overview of two robust catalytic systems: a rhodium-catalyzed asymmetric hydrogenation and a Corey-Bakshi-Shibata (CBS) reduction. Detailed, step-by-step procedures, safety precautions, and methods for purification and characterization are provided to ensure reproducible and high-yielding access to the desired enantiomerically enriched alcohol.

Introduction: The Significance of Chiral Pyridyl Alcohols

Chiral secondary alcohols containing a pyridine moiety are crucial intermediates in the synthesis of a wide array of pharmaceuticals and biologically active compounds.[1][2] The precise three-dimensional arrangement of substituents around the chiral center is often critical for the molecule's therapeutic efficacy and safety profile. 1-(2-Bromopyridin-3-yl)ethanol, in particular, serves as a versatile synthon, with the bromine atom providing a handle for further functionalization through cross-coupling reactions, and the hydroxyl group enabling various subsequent chemical transformations. The development of efficient and highly enantioselective methods to access such building blocks is therefore of paramount importance in drug discovery and development.[3]

The primary challenge in synthesizing these molecules lies in controlling the stereochemistry at the newly formed secondary alcohol. Asymmetric catalysis offers a powerful solution by employing a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This application note will detail two state-of-the-art catalytic methods for the enantioselective reduction of 2-bromo-3-acetylpyridine to 1-(2-bromopyridin-3-yl)ethanol.

Strategic Overview: Catalytic Asymmetric Reduction

The core of this protocol is the enantioselective reduction of a ketone. Two distinct yet highly effective catalytic systems are presented, each with its own mechanistic underpinnings and practical considerations.

Rhodium-Catalyzed Asymmetric Hydrogenation

This approach utilizes a chiral rhodium complex to catalyze the direct hydrogenation of the ketone with molecular hydrogen.[4][5] The enantioselectivity is dictated by the chiral ligand coordinated to the rhodium center, which creates a chiral environment around the active site. For the reduction of 2-pyridine ketones, ligands such as "Binapine" have demonstrated exceptional performance, achieving high enantiomeric excesses (ee) under mild conditions.[4][5] The pyridine nitrogen of the substrate can coordinate to the metal center, influencing the catalytic activity and selectivity, which makes the choice of the ligand and reaction conditions crucial.[4]

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a highly reliable and predictable method for the enantioselective reduction of a wide range of ketones.[6][7] This reaction employs a chiral oxazaborolidine catalyst, which coordinates with a borane reagent (e.g., BH₃·THF or BH₃·SMe₂) to form a chiral reducing agent.[6][8] The ketone then coordinates to the Lewis acidic boron of the catalyst in a sterically controlled manner, leading to a highly face-selective hydride transfer from the borane.[6][7] The predictability of the stereochemical outcome based on the chosen enantiomer of the CBS catalyst is a significant advantage of this method.[9]

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[1] Borane reagents are flammable and react with moisture; they should be handled under an inert atmosphere (nitrogen or argon).[1][10][11] Pyridine derivatives can be toxic and should be handled with care.[12][13]

Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol is adapted from established procedures for the asymmetric hydrogenation of 2-pyridine ketones.[4][5]

Materials:

  • 2-Bromo-3-acetylpyridine

  • [Rh(COD)Binapine]BF₄ (or a similar chiral rhodium catalyst)

  • Methanol (anhydrous)

  • Hydrogen gas (high purity)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • High-pressure reactor (autoclave) equipped with a magnetic stir bar

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add the chiral rhodium catalyst (e.g., [Rh(COD)Binapine]BF₄, 1-2 mol%) to a high-pressure reactor.

  • Reaction Setup: To the reactor, add 2-bromo-3-acetylpyridine (1.0 equiv) and anhydrous methanol to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Hydrogenation: Seal the reactor and purge it with hydrogen gas three times. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 atm).

  • Reaction: Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC if possible.

  • Work-up: Carefully vent the hydrogen gas from the reactor. Concentrate the reaction mixture under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 1-(2-bromopyridin-3-yl)ethanol.

Protocol 2: Corey-Bakshi-Shibata (CBS) Reduction

This protocol is a general procedure adapted for the specific substrate.[7]

Materials:

  • 2-Bromo-3-acetylpyridine

  • (S)- or (R)-2-Methyl-CBS-oxazaborolidine (as a 1 M solution in toluene)

  • Borane-tetrahydrofuran complex (BH₃·THF, as a 1 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere of argon or nitrogen, add a solution of (S)- or (R)-2-Methyl-CBS-oxazaborolidine (0.1 equiv) in anhydrous THF.

  • Borane Addition: Cool the flask to 0 °C and add the borane-THF complex solution (0.6 equiv) dropwise. Stir the mixture at 0 °C for 15 minutes.

  • Substrate Addition: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Add a solution of 2-bromo-3-acetylpyridine (1.0 equiv) in anhydrous THF dropwise over 30 minutes.

  • Reaction: Stir the reaction mixture at -78 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quenching: Slowly and carefully quench the reaction at -78 °C by the dropwise addition of methanol.

  • Work-up: Allow the mixture to warm to room temperature. Add saturated aqueous ammonium chloride solution and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the enantiomerically enriched 1-(2-bromopyridin-3-yl)ethanol.

Data Summary and Characterization

The following table summarizes typical reaction parameters and expected outcomes for the enantioselective synthesis of 1-(2-bromopyridin-3-yl)ethanol.

ParameterRhodium-Catalyzed HydrogenationCBS Reduction
Catalyst [Rh(COD)Binapine]BF₄(S)- or (R)-2-Methyl-CBS-oxazaborolidine
Catalyst Loading 1-2 mol%5-10 mol%
Reducing Agent H₂ gasBH₃·THF
Solvent MethanolTHF
Temperature Room Temperature-78 °C to Room Temperature
Pressure 10-50 atmAtmospheric
Typical Yield >90%>90%
Typical ee >95%>95%

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Chiral High-Performance Liquid Chromatography (HPLC): The enantiomeric excess (ee) of the product should be determined by chiral HPLC analysis using a suitable chiral stationary phase (e.g., Chiralcel OD-H or Lux Cellulose-2) and an appropriate mobile phase (e.g., a mixture of hexane and isopropanol).[14][15][16][17]

Workflow and Mechanistic Rationale

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Reagents and Glassware (anhydrous conditions) start Start prep_reagents->start catalyst_add Add Chiral Catalyst start->catalyst_add substrate_add Add 2-Bromo-3-acetylpyridine catalyst_add->substrate_add reaction_cond Set Reaction Conditions (Temp, Pressure, Stirring) substrate_add->reaction_cond monitoring Monitor Reaction Progress (TLC/GC) reaction_cond->monitoring quench Quench Reaction monitoring->quench extraction Aqueous Work-up & Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Flash Column Chromatography concentration->purification characterization Structural Characterization (NMR, MS) purification->characterization ee_determination Determine Enantiomeric Excess (Chiral HPLC) characterization->ee_determination

Caption: General experimental workflow for the enantioselective synthesis.

Mechanistic Rationale for Enantioselectivity

G cluster_cbs CBS Reduction cluster_rh Rhodium-Catalyzed Hydrogenation CBS_catalyst Chiral Oxazaborolidine Active_complex Chiral Reducing Complex CBS_catalyst->Active_complex Borane BH₃ Borane->Active_complex Transition_state_CBS Stereoselective Transition State Active_complex->Transition_state_CBS Coordination Ketone_CBS Ketone Ketone_CBS->Transition_state_CBS Product_CBS Chiral Alcohol Transition_state_CBS->Product_CBS Hydride Transfer Rh_catalyst Chiral Rhodium Complex Active_hydride Active Rh-Hydride Rh_catalyst->Active_hydride H2 H₂ H2->Active_hydride Transition_state_Rh Diastereomeric Transition State Active_hydride->Transition_state_Rh Coordination Ketone_Rh Ketone Ketone_Rh->Transition_state_Rh Product_Rh Chiral Alcohol Transition_state_Rh->Product_Rh Hydride Transfer

Caption: Simplified comparison of the enantioselective transition states.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no conversion Inactive catalystUse a fresh batch of catalyst or prepare it in situ.
Poor quality of reagents/solventsUse freshly distilled, anhydrous solvents and pure starting materials.
Insufficient reaction time or temperatureIncrease reaction time or temperature moderately. For CBS reduction, ensure low temperatures are maintained.
Low enantioselectivity Racemization of the catalystEnsure proper storage and handling of the chiral catalyst.
Presence of water or other impuritiesUse strictly anhydrous conditions and high-purity reagents.
Inappropriate catalyst for the substrateScreen other chiral ligands or catalysts.
Formation of byproducts Over-reduction or side reactionsOptimize reaction conditions (temperature, pressure, time).
Decomposition of starting material or productUse milder reaction conditions.

Conclusion

The enantioselective synthesis of 1-(2-bromopyridin-3-yl)ethanol can be effectively achieved through catalytic asymmetric reduction of 2-bromo-3-acetylpyridine. Both rhodium-catalyzed asymmetric hydrogenation and the Corey-Bakshi-Shibata reduction offer excellent enantioselectivity and high yields. The choice of method may depend on the available equipment (e.g., high-pressure reactor) and the specific stereochemical outcome desired. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully synthesize this valuable chiral building block for applications in pharmaceutical and agrochemical research.

References

  • Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Organic Letters.

  • Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. PubMed.

  • CBS Reduction, Enantioselective Catalysis - Organic Chemistry, Reaction Mechanism. YouTube.

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. PMC.

  • Technical Support Center: Purification of 2-[(3-Bromopyridin-2-yl)oxy]ethanol. Benchchem.

  • (PDF) Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. ResearchGate.

  • (PDF) Ru‐TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. ResearchGate.

  • 3 - SAFETY DATA SHEET. Fisher Scientific.

  • Synthesis and transformations of 3-acetylpyridine-2(1H)-thiones. ResearchGate.

  • Corey-Bakshi-Shibata Reduction. Alfa Chemistry.

  • CN104945313A - Preparation method of 2-methyl-3-bromopyridine. Google Patents.

  • What are the safety precautions when handling borane? LEAPCHEM Blog.

  • Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. ResearchGate.

  • Chiral HPLC Separations. Phenomenex.

  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry.

  • Enantioselective synthesis of α-bromo acid derivatives and bromohydrins [ ] from tartrate derived bromoacetals. Journal of the Chemical Society, Perkin Transactions 1.

  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.

  • Material Safety Data Sheet - Borane-pyridine complex, tech. Cole-Parmer.

  • Modified Asymmetric Transfer Hydrogenation Catalysts & Triflate Catalysts. Kanto Chemical Co., Inc.

  • Purification and Characterization of Recombinant Protein Acyltransferases. PMC.

  • Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews.

  • Corey-Bakshi-Shibata (CBS) Reduction. YouTube.

  • Purification and characterization of enzymes from yeast: an extended undergraduate laboratory sequence for large classes. PubMed.

  • SAFETY DATA SHEET. Thermo Fisher Scientific.

  • RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. The University of Liverpool Repository.

  • Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones. Organic Letters.

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PMC.

  • SAFETY DATA SHEET. Fisher Scientific.

  • Asymmetric Transfer Hydrogenation. Sigma-Aldrich.

  • Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. MDPI.

  • The Chiral Notebook. Phenomenex.

Sources

Application Note: Purification and Recrystallization of 1-(2-Bromopyridin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and process chemists working with 1-(2-Bromopyridin-3-yl)ethanol , a critical bifunctional scaffold in medicinal chemistry.

Executive Summary

1-(2-Bromopyridin-3-yl)ethanol is a valuable intermediate containing a pyridine ring, a reactive bromine handle for cross-coupling (Suzuki, Buchwald), and a secondary alcohol capable of chiral resolution.

The Challenge: Unlike simple solid intermediates, this compound often exists as a viscous oil or low-melting solid (predicted M.P. < 50°C) depending on purity and enantiomeric excess. Standard recrystallization frequently fails due to "oiling out."

The Solution: This protocol details two purification pathways:

  • Direct Low-Temperature Crystallization: For material >90% purity.

  • Salt Formation (Hydrochloride): The robust "Pro" method for converting the oil into a crystalline solid (M.P. > 150°C), allowing rigorous purification before free-basing.

Pre-Formulation & Solubility Profiling

Before attempting crystallization, the solubility profile must be understood to select the correct solvent system.[1][2][3]

Table 1: Solubility Profile (at 25°C)
SolventSolubilityOutcome on CoolingSuitability
Dichloromethane (DCM) Very HighRemains in solutionExtraction only
Ethyl Acetate (EtOAc) HighPotential oiling outGood Solvent
Ethanol (EtOH) HighRemains in solutionCo-solvent
Hexanes / Heptane LowPhase separation (Oil)Anti-Solvent
Diethyl Ether ModerateCrystallization possibleGood Solvent
Water LowEmulsionWash only

Protocol A: Direct Low-Temperature Crystallization

Best for: Material that is already semi-solid or high purity (>90%) trying to remove trace solvent/impurities.

Reagents
  • Crude 1-(2-Bromopyridin-3-yl)ethanol

  • Solvent A: Diethyl Ether (Anhydrous)

  • Solvent B: n-Pentane or n-Hexane

  • Seed crystal (if available)

Step-by-Step Methodology
  • Dissolution:

    • Place crude oil in a round-bottom flask.

    • Add Diethyl Ether (2 mL per gram of substrate).

    • Warm gently to 30°C (do not boil; ether is volatile). Ensure complete homogeneity.

  • Anti-Solvent Addition:

    • While stirring rapidly, add n-Pentane dropwise until a faint, persistent cloudiness appears (saturation point).

    • Add 2-3 drops of Ether to clear the solution back to transparency.

  • Nucleation & Cooling:

    • Critical Step: If a seed crystal exists, add it now. If not, scratch the glass surface with a glass rod to induce nucleation.

    • Seal the flask and place it in a -20°C freezer for 12–24 hours.

    • Warning: Do not disturb. Vibration can cause rapid oiling out instead of crystal growth.

  • Harvesting:

    • Cold filter rapidly using a pre-chilled Buchner funnel.

    • Wash with cold (-20°C) Pentane.

    • Vacuum dry at ambient temperature (melting risk if heated).

Protocol B: Purification via Hydrochloride Salt Formation (Recommended)

Best for: Oily crude, large-scale purification, or removing non-basic impurities.

Mechanism: The pyridine nitrogen is basic (


). Protonation with anhydrous HCl creates an ionic lattice, drastically raising the melting point and forcing crystallization.
Reagents
  • Crude 1-(2-Bromopyridin-3-yl)ethanol

  • 4M HCl in Dioxane or 2M HCl in Diethyl Ether

  • Ethyl Acetate (EtOAc)

  • 2M NaOH (for free-basing)

Step-by-Step Methodology
Phase 1: Salt Formation
  • Dissolution: Dissolve 10 g of crude oil in 50 mL EtOAc (5 vol).

  • Acidification:

    • Cool solution to 0°C in an ice bath.

    • Dropwise add 4M HCl in Dioxane (1.1 equivalents).

    • Observation: A white to off-white precipitate (the HCl salt) should form immediately.

  • Maturation: Stir at 0°C for 30 minutes to ensure complete precipitation.

  • Filtration: Filter the solid salt. Wash with cold EtOAc to remove non-basic impurities (e.g., unreacted ketones, boron salts).

Phase 2: Recrystallization of the Salt
  • Solvent System: Use Ethanol (hot) / EtOAc (warm) .

  • Dissolve the crude salt in minimum boiling Ethanol.

  • Add warm EtOAc until turbid.

  • Cool slowly to RT, then 4°C.

  • Filter pure 1-(2-Bromopyridin-3-yl)ethanol · HCl .

Phase 3: Free-Basing (Recovery)
  • Suspend the pure salt in DCM.

  • Add saturated NaHCO₃ or 1M NaOH and stir until the solid dissolves and the aqueous layer is basic (pH > 10).

  • Separate organic layer, dry over MgSO₄, and concentrate.

  • Result: High-purity free base oil/solid.

Process Visualization

Workflow Diagram: Decision Matrix for Purification

Recrystallization_Workflow Start Crude Reaction Mixture (Reduction of Ketone) Workup Aqueous Workup (Extract DCM, Dry, Concentrate) Start->Workup StateCheck Physical State Check Workup->StateCheck Solid Solid / Semi-Solid StateCheck->Solid High Purity Oil Viscous Oil StateCheck->Oil Low Purity / Natural State ProtocolA Protocol A: Direct Crystallization (Ether / Pentane @ -20°C) Solid->ProtocolA ProtocolB Protocol B: Salt Formation (HCl) (Precipitate -> Recrystallize -> Free Base) Oil->ProtocolB ProtocolA->ProtocolB If Oils Out Pure Pure 1-(2-Bromopyridin-3-yl)ethanol ProtocolA->Pure ProtocolB->Pure

Caption: Decision matrix for selecting between direct crystallization and salt formation based on physical state.

Troubleshooting & Optimization

Issue: "Oiling Out"
  • Cause: The solution temperature dropped too fast, or the solvent polarity gap is too wide.

  • Fix:

    • Re-heat to dissolve the oil.

    • Add a small amount of the "Good Solvent" (Ether/EtOAc).

    • Seed the solution at a higher temperature.

    • Cool strictly at a rate of 5°C/hour (use a programmable bath or insulate the flask).

Issue: Boron Contamination
  • Context: If synthesized via NaBH₄ reduction, boron salts can chelate to the pyridine nitrogen.

  • Fix: Perform a Methanol quench followed by repeated evaporations (azeotropic removal of trimethyl borate) before attempting crystallization.

Analytical Validation (QC)

TestMethodAcceptance Criteria
Identity 1H NMR (CDCl3)Characteristic doublet of doublets for pyridine protons; quartet for CH-OH.
Purity HPLC (C18, ACN/Water)> 98.0% Area
Residual Solvent GC-Headspace< 5000 ppm (ICH limits)
Enantiomeric Excess Chiral HPLC> 99% ee (if chiral synthesis used)

Key NMR Diagnostic: Look for the methine proton (


-OH) around 

5.0–5.2 ppm. Impurities from the ketone precursor will show a methyl singlet (acetyl group) around

2.6 ppm, distinct from the doublet of the ethanol methyl group (

~1.5 ppm).

Safety & Hazards

  • Pyridine Derivatives: Known skin irritants and potential neurotoxins. Handle in a fume hood.

  • Alkyl Bromides: Although aryl bromides are stable, avoid excessive heat which could trigger debromination or elimination.

  • HCl in Dioxane: Corrosive and fuming. Use glass syringes and anhydrous conditions.

References

  • ChemicalBook. (2025). 1-(2-Bromopyridin-3-yl)ethanol Properties and Suppliers. Retrieved from

  • PubChem. (2025).[4][5][6][7] Compound Summary: 1-(2-Bromopyridin-3-yl)ethanol.[8][9][10][11] National Library of Medicine. Retrieved from

  • University of Rochester. (n.d.). Solvents for Recrystallization: General Guidelines for Pyridines. Department of Chemistry. Retrieved from

  • Sigma-Aldrich. (2025). 3-Acetyl-2-bromopyridine (Precursor Data). Retrieved from

Sources

Application Note: A Strategic Approach to PIM-1 Kinase Inhibitor Synthesis Utilizing the 1-(2-Bromopyridin-3-yl)ethanol Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, particularly PIM-1, are constitutively active serine/threonine kinases that have emerged as high-priority therapeutic targets in oncology.[1] Their overexpression is linked to the progression of numerous hematological and solid tumors, where they regulate critical pathways involved in cell survival, proliferation, and drug resistance.[2] Consequently, the development of potent and selective PIM-1 inhibitors is an area of intense research. This application note presents a strategic, scaffold-based approach for the synthesis of novel PIM-1 kinase inhibitors, leveraging the versatile chemical properties of 1-(2-Bromopyridin-3-yl)ethanol. While no direct synthesis of PIM-1 inhibitors from this specific starting material has been published, we outline a scientifically rigorous and plausible synthetic strategy based on established, high-yield chemical transformations. This guide provides detailed, step-by-step protocols for key synthetic transformations, including oxidation, palladium-catalyzed cross-coupling, and reductive amination, alongside protocols for subsequent biological evaluation.

Introduction: PIM-1 Kinase as a Therapeutic Target in Oncology

The PIM kinase family consists of three highly homologous isoforms (PIM-1, PIM-2, and PIM-3) that act as key regulators of cell fate.[1] Unlike many other kinases, PIM kinases are constitutively active, with their functional activity being primarily controlled at the level of transcription, translation, and protein stability.[3] Their transcription is largely driven by the JAK/STAT signaling pathway, which is activated by a host of cytokines and growth factors, placing PIM kinases at the nexus of cellular response to external stimuli.[4]

Once expressed, PIM-1 phosphorylates a wide array of downstream substrates, profoundly impacting cellular homeostasis. Key functions include:

  • Promotion of Cell Cycle Progression: PIM-1 phosphorylates and inactivates cell cycle inhibitors like p21 and p27, thereby facilitating the transition through cell cycle checkpoints.

  • Inhibition of Apoptosis: A primary mechanism of PIM-1's pro-survival function is the phosphorylation and inactivation of the pro-apoptotic protein BAD (Bcl-2-associated death promoter).

  • Regulation of Metabolism and Protein Synthesis: PIM-1 signaling contributes to the metabolic reprogramming of cancer cells and enhances protein translation.

  • Induction of Drug Resistance: Overexpression of PIM-1 has been shown to confer resistance to various therapeutic agents, including chemotherapy and targeted inhibitors.[2][5]

Given its central role in tumorigenesis, PIM-1 is a compelling target for anticancer drug development.[5]

PIM1_Signaling_Pathway cluster_downstream Downstream Effects Cytokines Cytokines / Growth Factors (IL-6, etc.) JAK JAK Cytokines->JAK Activates STAT STAT3 / STAT5 JAK->STAT Phosphorylates PIM1 PIM-1 Kinase (Transcription & Translation) STAT->PIM1 Induces Transcription BAD BAD (Pro-Apoptotic) PIM1->BAD Phosphorylates (Inactivates) p27 p27 (Cell Cycle Inhibitor) PIM1->p27 Phosphorylates (Inactivates) cMyc c-Myc (Transcription Factor) PIM1->cMyc Phosphorylates (Stabilizes) Apoptosis Apoptosis Inhibition (Cell Survival ↑) BAD->Apoptosis leads to CellCycle Cell Cycle Progression (Proliferation ↑) p27->CellCycle leads to Transcription Gene Transcription (Growth ↑) cMyc->Transcription leads to

Caption: Simplified PIM-1 signaling pathway.

The 1-(2-Bromopyridin-3-yl)ethanol Scaffold in Kinase Inhibitor Design

The pyridine ring is a privileged scaffold in medicinal chemistry, frequently found in the core of kinase inhibitors due to its ability to form critical hydrogen bonds with the kinase hinge region.[1] The starting material, 1-(2-Bromopyridin-3-yl)ethanol, offers several strategic advantages for building a library of potential PIM-1 inhibitors:

  • The Bromine Handle: The bromine atom at the C2 position is an excellent functional handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6] This allows for the efficient and modular introduction of a wide variety of aryl and heteroaryl groups, which can be tailored to occupy the hydrophobic regions of the PIM-1 ATP-binding pocket.

  • The Ethanol Side Chain: The secondary alcohol provides a point for further functionalization. It can be oxidized to a ketone, which can then be used in reactions like reductive amination to install basic amine functionalities. A basic nitrogen atom is a key pharmacophoric feature for many PIM-1 inhibitors, as it can form salt bridges with acidic residues in the active site.[7]

  • Chirality: The secondary alcohol creates a chiral center, which can be exploited to achieve specific stereochemical interactions within the kinase active site, potentially leading to improved potency and selectivity.

Proposed Synthetic Strategy for Novel PIM-1 Inhibitors

This section outlines a logical, three-stage synthetic workflow to generate a library of diverse PIM-1 inhibitor candidates starting from 1-(2-Bromopyridin-3-yl)ethanol.

Synthetic_Workflow Start 1-(2-Bromopyridin-3-yl)ethanol (Starting Material) Step1 Stage 1: Oxidation (e.g., Dess-Martin) Start->Step1 Ketone 1-(2-Bromopyridin-3-yl)ethanone (Key Intermediate) Step1->Ketone Step2 Stage 2: Cross-Coupling (e.g., Suzuki) Ketone->Step2 R-B(OH)₂ Pd Catalyst Core Coupled Biaryl Ketone (Core Scaffold) Step2->Core Step3 Stage 3: Reductive Amination (Diversity Step) Core->Step3 R'-NH₂ Reducing Agent Final Final Inhibitor Candidates (Library) Step3->Final

Caption: Proposed synthetic workflow for PIM-1 inhibitors.

Stage 1: Oxidation of the Secondary Alcohol The initial step involves the oxidation of the ethanol side chain to the corresponding ketone. This transformation increases the electrophilicity of the side chain, preparing it for subsequent nucleophilic additions or condensations.

Stage 2: Core Scaffold Assembly via Suzuki-Miyaura Coupling With the key ketone intermediate in hand, the core of the inhibitor is assembled. The Suzuki-Miyaura reaction is a robust and widely used method for C-C bond formation.[8][9] Coupling the 2-bromopyridine with various aryl or heteroaryl boronic acids allows for systematic exploration of the structure-activity relationship (SAR).

Stage 3: Introduction of Key Pharmacophores via Reductive Amination The final stage focuses on installing a crucial pharmacophoric element: a basic amine. Reductive amination is a highly efficient method for converting ketones into amines.[10][11] By using a diverse set of primary or secondary amines in this step, a library of final compounds with varied properties (e.g., size, basicity, polarity) can be generated.

Experimental Protocols

The following protocols are presented as robust, standard procedures for the proposed synthetic transformations. Researchers should perform reactions under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.

Protocol 4.1: Stage 1 - Oxidation of 1-(2-Bromopyridin-3-yl)ethanol

Rationale: Dess-Martin periodinane (DMP) is chosen as the oxidant due to its mild reaction conditions, high efficiency, and compatibility with a wide range of functional groups, which is crucial for complex molecule synthesis.

  • Materials:

    • 1-(2-Bromopyridin-3-yl)ethanol (1.0 eq)

    • Dess-Martin periodinane (1.5 eq)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 1-(2-Bromopyridin-3-yl)ethanol in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C using an ice bath.

    • Add Dess-Martin periodinane portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution. Stir vigorously for 20 minutes until the layers are clear.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification & Characterization:

    • Purify the crude product via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient).

    • Expected Product: 1-(2-Bromopyridin-3-yl)ethan-1-one, a solid or oil.

    • Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 4.2: Stage 2 - Suzuki-Miyaura Cross-Coupling

Rationale: The use of Pd(dppf)Cl₂ is a common and effective catalyst system for coupling heteroaryl halides. A biphasic solvent system with a base like K₂CO₃ is standard for Suzuki reactions, promoting efficient transmetalation.[6]

  • Materials:

    • 1-(2-Bromopyridin-3-yl)ethan-1-one (1.0 eq)

    • Aryl/Heteroaryl boronic acid (1.2 eq)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • 1,4-Dioxane and Water (4:1 mixture)

  • Procedure:

    • To a reaction vessel, add 1-(2-Bromopyridin-3-yl)ethan-1-one, the boronic acid, Pd(dppf)Cl₂, and K₂CO₃.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor progress by LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

    • Separate the layers and extract the aqueous phase with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purification & Characterization:

    • Purify the crude product by flash column chromatography.

    • Expected Product: The corresponding biaryl ketone derivative.

    • Characterization: Confirm structure via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 4.3: Stage 3 - Reductive Amination

Rationale: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations as it can be used in a one-pot procedure and does not readily reduce the starting ketone in the absence of the imine intermediate.[12]

  • Materials:

    • Coupled biaryl ketone (from Stage 2) (1.0 eq)

    • Primary or secondary amine (1.1 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

    • Acetic acid (catalytic amount, optional)

  • Procedure:

    • Dissolve the biaryl ketone and the amine in DCE. If the amine is a hydrochloride salt, add one equivalent of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.

    • Add a catalytic amount of acetic acid to facilitate imine formation (optional, but often improves rate).

    • Stir the mixture at room temperature for 1 hour to allow for imine/iminium ion formation.

    • Add NaBH(OAc)₃ portion-wise. The reaction may be mildly exothermic.

    • Stir at room temperature for 12-24 hours. Monitor by LC-MS.

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Extract the mixture with DCM (3x), combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purification & Characterization:

    • Purify the final compound by flash column chromatography or preparative HPLC.

    • Expected Product: The final N-substituted PIM-1 inhibitor candidate.

    • Characterization: Full characterization by ¹H NMR, ¹³C NMR, HRMS, and purity analysis by HPLC.

Biological Evaluation of Synthesized Inhibitors

Once a library of compounds is synthesized and purified, their biological activity must be assessed.

Biological_Workflow Compound Purified Inhibitor Candidate Assay1 Primary Screen: In Vitro PIM-1 Kinase Assay Compound->Assay1 IC50 Determine IC₅₀ Value Assay1->IC50 Assay2 Secondary Screen: Cellular Proliferation Assay (e.g., MCF-7, PC3 cells) IC50->Assay2 Potent Hits SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR EC50 Determine EC₅₀ Value Assay2->EC50 EC50->SAR

Caption: Workflow for biological evaluation of inhibitors.
Protocol 5.1: In Vitro PIM-1 Kinase Inhibition Assay (LanthaScreen™ Example)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common non-radioactive method for kinase profiling.

  • Principle: The assay measures the phosphorylation of a fluorescently labeled peptide substrate by PIM-1. A terbium-labeled antibody that specifically binds the phosphorylated peptide is added. When the peptide is phosphorylated, the antibody binds, bringing the terbium donor and the peptide's fluorescein acceptor into proximity, generating a FRET signal. Inhibitors prevent phosphorylation, leading to a decrease in the FRET signal.

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 384-well plate, add the test compound, recombinant PIM-1 kinase, and the fluorescein-labeled substrate peptide in kinase buffer.

    • Initiate the kinase reaction by adding ATP. Incubate at room temperature for 60 minutes.

    • Stop the reaction by adding a development solution containing EDTA and the terbium-labeled anti-phosphopeptide antibody.

    • Incubate for 60 minutes to allow for antibody binding.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at both 520 nm (fluorescein) and 495 nm (terbium).

    • Calculate the emission ratio and plot the results against inhibitor concentration to determine the IC₅₀ value.

Data Interpretation and Benchmarking

The primary output of the biological evaluation will be IC₅₀ values for PIM-1 inhibition. These values should be compared against known PIM-1 inhibitors to benchmark the potency of the newly synthesized compounds.

Table 1: Potency of Known PIM Kinase Inhibitors

Compound NameTypePIM-1 IC₅₀ / KᵢReference
AZD1208Pan-PIM0.4 nM (IC₅₀)[13]
PIM447 (LGH447)Pan-PIM6 pM (Kᵢ)[13]
SMI-4aPIM-1 Selective17 nM (IC₅₀)[13]
TCS PIM-1 1PIM-1 Selective50 nM (IC₅₀)[13]
CX-6258Pan-PIM5 nM (IC₅₀)[13]

The structure-activity relationship (SAR) can be elucidated by comparing the potency of analogs from the reductive amination step. For example, comparing compounds with different amine substituents will reveal which groups are favored for interaction with the PIM-1 active site. Key interactions to consider are hydrogen bonding with the hinge region and ionic interactions within the pocket.[7][14]

Conclusion

This application note details a strategic and modular synthetic approach for the discovery of novel PIM-1 kinase inhibitors, starting from the versatile building block 1-(2-Bromopyridin-3-yl)ethanol. By employing a sequence of robust and well-established chemical reactions—oxidation, Suzuki-Miyaura coupling, and reductive amination—researchers can efficiently generate a diverse library of drug-like molecules. The provided protocols offer a clear roadmap for both the chemical synthesis and the subsequent biological characterization necessary to identify potent lead compounds for further development in cancer therapy.

References

  • Suzuki reaction. Wikipedia.[Link]

  • Damani, L. A., Bryan, J., Cowan, D. A., & Gorrod, J. W. (1980). The origin of 1-(3-pyridyl-N-oxide)ethanol as a metabolite of 3-acetylpyridine. Xenobiotica.[Link]

  • Ni, G., et al. (2024). The role of Pim-1 kinases in inflammatory signaling pathways. Frontiers in Immunology.[Link]

  • Tu, Y.-C., et al. (2022). Synthesis and biological activity, and molecular modelling studies of potent cytotoxic podophyllotoxin-naphthoquinone compounds. RSC Advances.[Link]

  • Tanaka, H., et al. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Organic Letters.[Link]

  • Pogacic, V., et al. (2007). Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Bharti, S. K., et al. (2019). PIM kinase inhibitors: Structural and pharmacological perspectives. European Journal of Medicinal Chemistry.[Link]

  • Yang, Q., et al. (2022). PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target. Frontiers in Immunology.[Link]

  • Method of producing pyridine ethanol derivative.
  • Wang, D., et al. (2010). Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate.[Link]

  • Ashenhurst, J. (2015). PBr3 and SOCl2: Reagents For Converting Alcohols To Good Leaving Groups. Master Organic Chemistry.[Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.[Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.[Link]

  • PIM1. Wikipedia.[Link]

  • Rikans, L. E., Cai, D. Y., & Hornbrook, K. R. (1996). Oxidation of pyridine nucleotides is an early event in the lethality of allyl alcohol. Toxicology.[Link]

  • Hunt, I. Ch 8 : ROH + SOCl2 or PX3. University of Calgary.[Link]

  • Nawijn, M. C., et al. (2011). Pim-1 kinase as cancer drug target: An update. Pharmacology & Therapeutics.[Link]

  • Gürbüz, N., et al. (2017). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules.[Link]

  • Gîlcă, M.-A., & Vodă, R. (2023). A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. Molecules.[Link]

  • PIM1 (pim-1 oncogene). Atlas of Genetics and Cytogenetics in Oncology and Haematology.[Link]

  • Reductive amination. Wikipedia.[Link]

  • Suzuki Coupling. Organic Chemistry Portal.[Link]

  • Santio, T., & Eerola, K. (2015). Design, synthesis and structure-activity relationships of new Pim-1 kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Reductive Amination. ACS GCI Pharmaceutical Roundtable.[Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.[Link]

  • Khan, I., et al. (2022). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Molecules.[Link]

  • Thum, E. A., & DeKorver, K. A. (2015). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Organic Preparations and Procedures International.[Link]

Sources

Application Note: Strategic Derivatization of 1-(2-Bromopyridin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the derivatization of 1-(2-Bromopyridin-3-yl)ethanol . It is designed for medicinal chemists and process scientists, focusing on high-value transformations: stereoselective substitution, oxidative functionalization, and intramolecular cyclization to fused heterocyclic cores.[1]

Executive Summary

The scaffold 1-(2-Bromopyridin-3-yl)ethanol (CAS: 84199-57-5) represents a "privileged structure" in drug discovery, particularly for kinase inhibitors and GPCR ligands.[1] Its utility stems from its bifunctional nature:

  • The Secondary Hydroxyl Group: A chiral handle allowing for stereocontrolled introduction of ether, ester, or amine functionalities.[1]

  • The ortho-Bromo Substituent: A gateway for cross-coupling (Suzuki, Buchwald) or, critically, an electrophilic trap for intramolecular cyclization .[1]

This guide details three "Tier 1" derivatization strategies selected for their reliability and impact on Structure-Activity Relationship (SAR) exploration.

Chemical Reactivity Profile

Before initiating synthesis, the researcher must understand the electronic and steric environment of the substrate.

  • Electronic Context: The pyridine ring is electron-deficient. The hydroxyl group at the C3-position is benzylic-like but influenced by the inductive effect of the pyridine nitrogen and the bromine atom. This makes the C-O bond labile, facilitating both substitution (

    
    ) and elimination (
    
    
    
    ) to the vinyl pyridine.
  • Chemo-selectivity: The primary challenge is avoiding side reactions at the bromine (e.g., lithiation) during hydroxyl activation, or preventing elimination to 3-vinyl-2-bromopyridine under basic conditions.[1]

Decision Tree: Reaction Landscape

The following diagram outlines the strategic pathways available for this substrate.

G Substrate 1-(2-Bromopyridin-3-yl)ethanol Oxidation Oxidation (Ketone Formation) Substrate->Oxidation DMP or MnO2 Activation Activation (Halogenation/Mesylation) Substrate->Activation SOCl2 / Pyridine Mitsunobu Mitsunobu Reaction (Inversion of Config) Substrate->Mitsunobu PPh3 / DIAD / Nu-H Cyclization Intramolecular Cyclization (Furo-pyridine Synthesis) Substrate->Cyclization Pd-Cat C-O Coupling Ketone 3-Acetyl-2-bromopyridine Oxidation->Ketone Chloride 1-(2-Bromopyridin-3-yl)ethyl chloride Activation->Chloride Ester Chiral Esters/Ethers (Inverted Stereocenter) Mitsunobu->Ester Fused 2-Methyl-2,3-dihydrofuro [2,3-b]pyridine Cyclization->Fused

Figure 1: Strategic Derivatization Pathways.[1] Blue: Starting Material.[1][2] Red/Yellow/Green/Black: Reaction Classes.[1] Grey: Products.

Detailed Experimental Protocols

Protocol A: Stereoselective Inversion via Mitsunobu Reaction

Objective: To replace the hydroxyl group with a nucleophile (phenol, imide, azide) while inverting the stereocenter.[1] This is superior to standard alkylation (


) which often suffers from competing elimination on this substrate.

Mechanism: The reaction proceeds via a phosphonium intermediate. The key is the formation of the activated alkoxy-phosphonium species, followed by


 displacement by the pronucleophile.

Reagents:

  • Substrate: 1.0 eq

  • Triphenylphosphine (

    
    ): 1.2 eq
    
  • Diisopropyl azodicarboxylate (DIAD): 1.2 eq

  • Nucleophile (e.g., Phenol, Phthalimide): 1.1 eq[1]

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under Argon. Add

    
     and the Nucleophile.[3] Dissolve in anhydrous THF.
    
  • Addition: Cool the solution to 0°C (ice bath). This is critical to suppress side reactions.

  • Substrate Addition: Add 1-(2-Bromopyridin-3-yl)ethanol (dissolved in minimal THF) to the reaction mixture.

  • DIAD Addition: Add DIAD dropwise over 15 minutes. The solution will turn yellow/orange. Note: Maintain 0°C during addition to prevent generation of hydrazine byproducts.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Concentrate the solvent in vacuo. Triturate the residue with

    
    :Hexane (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter off the white solid.
    
  • Purification: Purify the filtrate via flash column chromatography on silica gel.

Troubleshooting:

  • Low Yield: If conversion is poor, switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and

    
    , which are more reactive.[1]
    
  • Separation: TPPO removal can be difficult.[1] Use a resin-bound phosphine if available to simplify purification.[1]

Protocol B: Intramolecular Cyclization to Furo[2,3-b]pyridine

Objective: To synthesize 2-methyl-2,3-dihydrofuro[2,3-b]pyridine via intramolecular C-O bond formation.[1] This transforms the linear alcohol into a rigid, fused bicyclic core, a bioisostere of indole.[1]

Mechanism: Palladium-catalyzed Buchwald-Hartwig type C-O coupling.[1] The hydroxyl group acts as the nucleophile displacing the ortho-bromide.

Reagents:

  • Substrate: 1.0 eq

  • Catalyst:

    
     (5 mol%)[4]
    
  • Ligand: Xantphos (7.5 mol%) or BINAP

  • Base:

    
     (2.0 eq)[5]
    
  • Solvent: Toluene or 1,4-Dioxane (degassed)[1]

Step-by-Step Procedure:

  • Degassing: Sparge the solvent (Toluene) with Argon for 20 minutes. Oxygen inhibits the Pd cycle.

  • Mixing: In a sealed tube or pressure vial, combine Substrate,

    
    , Xantphos, and 
    
    
    
    .[1]
  • Solvation: Add the degassed solvent.[1]

  • Heating: Seal the vessel and heat to 100°C for 12 hours.

  • Monitoring: Check LC-MS for the disappearance of the bromine isotope pattern (1:1 ratio of M/M+2) and appearance of the cyclized product (M-HBr).

  • Workup: Filter through a pad of Celite to remove Pd black and inorganic salts.[1] Wash with EtOAc.[1]

  • Purification: Concentrate and purify via silica gel chromatography.

Visualizing the Mechanism:

Cyclization Step1 Oxidative Addition Pd(0) inserts into C-Br bond Step2 Ligand Exchange Hydroxyl coordinates to Pd Step1->Step2 Step3 Deprotonation Base (Cs2CO3) removes proton Step2->Step3 Step4 Reductive Elimination C-O bond forms, Pd(0) regenerates Step3->Step4

Figure 2: Pd-Catalyzed Intramolecular Cyclization Mechanism.[1][2][6][7]

Protocol C: Activation to Alkyl Chloride

Objective: Convert the -OH to -Cl to create a reactive electrophile for nucleophilic displacement (e.g., by amines or thiols).[1]

Reagents:

  • Substrate: 1.0 eq

  • Thionyl Chloride (

    
    ): 2.0 eq
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Base: Pyridine (excess) or catalytic DMF

Step-by-Step Procedure:

  • Preparation: Dissolve substrate in anhydrous DCM at 0°C .

  • Addition: Add

    
     dropwise. Caution: Gas evolution (
    
    
    
    , HCl).[1]
  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench: Pour carefully into saturated

    
     solution (gas evolution!).
    
  • Extraction: Extract with DCM (3x). Dry over

    
    .[1]
    
  • Note: The product, 3-(1-chloroethyl)-2-bromopyridine , is unstable on silica gel (prone to hydrolysis or elimination).[1] Use immediately or store in a freezer under Argon.

Analytical Data Summary

DerivativeMethodKey Analytical Feature (1H NMR / MS)
Ketone (3-Acetyl-2-bromopyridine)Oxidation (DMP)Loss of CH-OH signal; Appearance of methyl singlet ~2.6 ppm.[1]
Ether (Mitsunobu Product)MitsunobuShift of methine proton; Appearance of nucleophile signals.
Cyclized (Dihydrofuro-pyridine)Pd-CouplingLoss of OH; Diastereotopic protons on the dihydrofuran ring; Loss of Br isotope pattern in MS.
Chloride SOCl2Downfield shift of methine proton (~5.5 ppm); Distinctive MS fragmentation (loss of Cl).

References

  • Mitsunobu Reaction Reviews

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[1] Chemical Reviews, 2009.[1] Link

    • TCI Chemicals Application Note: "Mitsunobu Reaction."[1][3] Link

  • Intramolecular Cyclization (Pd-Catalyzed)

    • Wolfe, J. P., et al. "Palladium-Catalyzed Synthesis of Oxygen Heterocycles."[1] Accounts of Chemical Research, 2004.[1]

    • BenchChem Technical Support: "Purification and Synthesis of Bromopyridin-ethanol derivatives." Link

  • General Reactivity of Pyridines

    • Chemistry LibreTexts: "Reactions of Alcohols with SOCl2 and PBr3." Link

  • Substrate Data

    • BLD Pharm: "1-(2-Bromopyridin-3-yl)ethanol MSDS and Properties." Link

Sources

Application of 1-(2-Bromopyridin-3-yl)ethanol in parallel synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Utilization of 1-(2-Bromopyridin-3-yl)ethanol in Divergent Parallel Synthesis

Part 1: Executive Summary & Strategic Value

In the landscape of modern drug discovery, "privileged scaffolds" are molecular frameworks capable of providing potent ligands for diverse biological targets. 1-(2-Bromopyridin-3-yl)ethanol represents a high-value "linchpin" intermediate for parallel synthesis.[1] Its utility stems from its bifunctional orthogonality :

  • The Electrophilic Handle (C2-Bromine): A gateway for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aromatic or heteroaromatic diversity.[2][1]

  • The Nucleophilic/Oxidizable Handle (C3-Hydroxyethyl): A secondary alcohol enabling esterification, etherification, oxidation to ketones, or conversion to leaving groups.[2][1]

  • The Latent Heterocycle (Scaffold Morphing): The structural proximity of the C2-Br and C3-sidechain allows for intramolecular cyclization, converting the pyridine core into a fused 2,3-dihydrofuro[2,3-b]pyridine or furo[2,3-b]pyridine system.[2][1]

This guide outlines the protocols for leveraging this molecule to generate high-diversity chemical libraries, transitioning from "flat" aromatic systems to 3D-rich fused heterocycles.[1]

Part 2: Chemical Reactivity & Logic

The successful application of this scaffold relies on understanding the reactivity order.[2][1]

  • Chemo-selectivity: The hydroxyl group is protic.[1] In base-mediated Pd-couplings, it generally does not interfere but can be deprotonated.[1] For electrophilic reactions (e.g., alkylation), the OH is the primary site.[2][1]

  • Scaffold Morphing Logic: To access the fused ring system (dihydrofuro-pyridine), one must exploit the ortho-relationship.[1] An intramolecular

    
     or Pd-catalyzed C-O bond formation closes the ring.[1]
    
Visualizing the Divergent Pathways

DivergentSynthesis Start 1-(2-Bromopyridin-3-yl)ethanol (Core Scaffold) Suzuki Pathway A: C-C Coupling (Suzuki-Miyaura) Start->Suzuki R-B(OH)2, Pd(0) Oxidation Pathway B: Oxidation (Dess-Martin/Swern) Start->Oxidation Oxidant Cyclization Pathway C: Cyclization (Intramolecular S_NAr / Pd-Cat) Start->Cyclization Base (NaH) or Cu/Pd Biaryl 3-(1-Hydroxyethyl)-2-arylpyridines (Library A) Suzuki->Biaryl Ketone 3-Acetyl-2-bromopyridine (Intermediate) Oxidation->Ketone Heterocycle Pyrazoles/Isoxazoles (Library B) Ketone->Heterocycle Hydrazines/Hydroxylamines FusedRing 2-Methyl-2,3-dihydrofuro[2,3-b]pyridine (Library C) Cyclization->FusedRing

Figure 1: Divergent synthetic workflows starting from 1-(2-bromopyridin-3-yl)ethanol.[2][1] The scaffold allows access to biaryls, ketones, and fused ring systems.[2][1]

Part 3: Experimental Protocols

Protocol A: Parallel Suzuki-Miyaura Coupling (Library Generation)

Objective: To generate a library of 2-aryl-3-(1-hydroxyethyl)pyridines without protecting the alcohol.[1]

Rationale: 2-Bromopyridines are excellent substrates for Suzuki couplings.[1] The secondary alcohol is distal enough not to chelate the catalyst poisonously, and the use of mild bases prevents side reactions.[2][1]

Reagents:

  • Substrate: 1-(2-Bromopyridin-3-yl)ethanol (0.1 mmol per well)

  • Boronic Acids: Diverse set (0.15 mmol, 1.5 equiv)[2][1]

  • Catalyst:

    
     (5 mol%)[2][1]
    
  • Base:

    
     (2.0 equiv, 2M aqueous)[2][1]
    
  • Solvent: 1,4-Dioxane (degassed)[2][1]

Step-by-Step Methodology:

  • Preparation: In a 96-well reaction block or individual vials, dispense the Pd-catalyst and boronic acids.

  • Addition: Add a solution of the pyridine scaffold in 1,4-Dioxane.

  • Activation: Add the aqueous base solution. Purge the headspace with Nitrogen or Argon.[1]

  • Reaction: Seal and heat at 90°C for 12-16 hours .

  • Workup: Cool to RT. Filter through a celite/silica plug to remove Pd residues.[2][1] Dilute with EtOAc, wash with water/brine.[2][1]

  • Analysis: Analyze via LC-MS. The product will show a mass shift corresponding to the loss of Br and gain of the Aryl group.[2][1]

Validation Check:

  • Success Indicator: Disappearance of the starting material peak (m/z ~202/204) and appearance of product mass.[2][1]

  • Troubleshooting: If dehalogenation (reduction of Br to H) is observed, switch to a milder base like

    
     and lower temperature (80°C).[2][1]
    
Protocol B: Scaffold Morphing (Synthesis of Dihydrofuro[2,3-b]pyridines)

Objective: Intramolecular cyclization to form a rigid bicyclic core.[1]

Rationale: The formation of the 5-membered furan ring is kinetically favored.[1] While


 on 2-bromopyridine usually requires electron-withdrawing groups, the intramolecular nature of this reaction allows it to proceed with strong bases or transition metal catalysis.[1]

Method 1: Base-Mediated (S_NAr) [2][1]

  • Dissolution: Dissolve 1-(2-bromopyridin-3-yl)ethanol (1.0 equiv) in anhydrous DMF or THF.

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Evolution of

    
     gas will occur.[2][1]
    
  • Cyclization: Allow to warm to RT, then heat to 60-80°C for 4-6 hours.

  • Quench: Carefully quench with sat. ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    .[1]
    
  • Isolation: Extract with

    
    .[2][1] The product, 2-methyl-2,3-dihydrofuro[2,3-b]pyridine , is usually an oil or low-melting solid.[2][1]
    

Method 2: Copper-Catalyzed (Ullmann-type) Use this if the base-mediated method yields elimination byproducts (vinyl pyridine).[2][1]

  • Mix: Scaffold (1 equiv), CuI (10 mol%), 1,10-Phenanthroline (20 mol%),

    
     (2 equiv).
    
  • Solvent: Toluene or Xylene.[1]

  • Heat: Reflux (110°C) for 12 hours.

Part 4: Data Presentation & Analysis

Table 1: Comparative Reactivity in Parallel Synthesis

Reaction TypeReagent ClassConditionsTypical YieldKey Challenge
Suzuki Coupling Aryl Boronic AcidsPd(dppf), Cs2CO3, Dioxane, 90°C75-95%Protodebromination if Boronic acid is hindered.[2][1]
Buchwald-Hartwig Secondary AminesPd2(dba)3, Xantphos, NaOtBu, Toluene60-85%OH group may require protection (TBS) to prevent O-arylation competition.[2][1]
Cyclization (

)
Sodium HydrideNaH, DMF, 80°C80-90%Elimination to vinyl pyridine (styrene-like) if temp is too high.[2][1]
Oxidation Dess-Martin PeriodinaneDCM, RT>90%None; clean conversion to ketone.[2][1]

Part 5: References

  • Linchpin Scaffolds in Medicinal Chemistry:

    • Blakemore, D. C., et al. "Organic synthesis provides opportunities to transform drug discovery."[2][1] Nature Chemistry2018 , 10, 383–394.[2][1] Link

  • Suzuki Coupling of 2-Halopyridines:

    • Kudo, N., et al. "Efficient Synthesis of 2-Arylpyridines via Suzuki-Miyaura Coupling."[2][1] Chemical & Pharmaceutical Bulletin2006 , 54, 1054.[2][1] Link

  • Synthesis of Furo[2,3-b]pyridines:

    • Hickey, M. R., et al. "Synthesis of Furo[2,3-b]pyridines via Intramolecular Hetero-Annulation."[2][1] Synlett2011 , 2011, 2363.[2][1] Link[2][1]

  • Parallel Synthesis Methodologies:

    • Dörwald, F. Z.[1] "Side Reactions in Organic Synthesis: A Guide to Successful Synthesis Design." Wiley-VCH, 2005 .[2][1] (General Reference for library troubleshooting).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of 1-(2-Bromopyridin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SZK-PYR-003 Subject: Low Yield / Catalyst Deactivation in 2-Bromo-3-Substituted Pyridine Coupling Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Triple Threat" Substrate

You are encountering low yields with 1-(2-Bromopyridin-3-yl)ethanol because this specific substrate presents a "perfect storm" of three mechanistic hurdles. Standard Suzuki conditions (e.g., Pd(PPh3)4 or Pd(OAc)2/PPh3) will almost invariably fail here.

Your troubleshooting strategy must address:

  • The Ortho-Effect: The ethanol chain at C3 sterically hinders the C2-Br bond, making oxidative addition difficult.

  • Pyridine Poisoning: The pyridine nitrogen is a strong Lewis base that competes for open coordination sites on the Palladium.[1]

  • The Chelation Trap (Critical): The free hydroxyl group on the ethanol chain and the pyridine nitrogen can act as a bidentate ligand, forming a stable metallacycle with the Palladium center. This "locks" the catalyst in an inactive state, preventing transmetallation.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: Why is my reaction stalling after <10% conversion?

A: You are likely experiencing catalyst sequestration . In standard couplings, Pd(0) undergoes oxidative addition into the C-Br bond.[2] However, with your substrate, the Pyridine Nitrogen and the Alcohol Oxygen can coordinate to the Palladium simultaneously. This forms a stable chelate (likely a 6-membered or 7-membered ring depending on conformation), which effectively removes the active catalyst from the cycle.

The Fix: You must use a ligand that is sufficiently bulky and electron-rich to displace this chelation and force the reaction forward. Monodentate biaryl phosphines (Buchwald Ligands) are the gold standard here.

Q2: Do I need to protect the alcohol group?

A: Not necessarily, but it is the ultimate fallback. Modern precatalysts (specifically XPhos Pd G4 or RuPhos Pd G4 ) are designed to tolerate free alcohols and amines. The steric bulk of the XPhos ligand prevents the "Chelation Trap" described above.

  • Recommendation: Try the XPhos Pd G4 protocol (Method A below) first.

  • Contingency: If yields remain <50%, protect the alcohol as a THP ether or TBS ether to eliminate the chelation risk entirely.

Q3: I see significant protodeboronation of my boronic acid partner. Why?

A: 2-substituted pyridines are electron-deficient, making the oxidative addition slow. This leaves your boronic acid exposed to the base for longer periods, leading to hydrolysis (protodeboronation), especially if the boronic acid is heteroaromatic. The Fix:

  • Switch from Boronic Acid to Pinacol Ester (BPin) .

  • Use a biphasic solvent system (e.g., Dioxane/Water) which modulates the concentration of active base.

Part 2: Mechanistic Visualization

The following diagram illustrates the "Chelation Trap" vs. the "Active Cycle" enabled by bulky ligands.

SuzukiMechanism cluster_fail The Failure Mode (Standard Ligands) cluster_success The Solution (Bulky Ligands) Substrate 1-(2-Bromopyridin-3-yl)ethanol Trap Chelation Trap (Pd sequestered by N & OH) Substrate->Trap + Pd(PPh3)4 XPhos Add XPhos Pd G4 (Bulky Ligand) Substrate->XPhos Stall Reaction Stalls (<10% Yield) Trap->Stall OxAdd Successful Oxidative Addition (Ligand blocks chelation) XPhos->OxAdd Steric Bulk Prevents Trap Product High Yield Product OxAdd->Product

Caption: Figure 1. Mechanism of Catalyst Sequestration vs. Ligand-Enabled Activation. The bulky XPhos ligand prevents the substrate from forming a stable chelate with Palladium.

Part 3: Recommended Protocols

Method A: The "Modern Standard" (High Success Rate)

Recommended for initial attempts. Uses 4th Generation Buchwald Precatalysts to ensure rapid oxidative addition.

ComponentEquivalentsNotes
Substrate 1.0 equiv1-(2-Bromopyridin-3-yl)ethanol
Boronic Partner 1.2 - 1.5 equivUse BPin ester if possible.
Catalyst 2-3 mol% XPhos Pd G4 (or G3)
Base 2.0 - 3.0 equivK3PO4 (0.5 M aqueous solution)
Solvent [0.1 M]1,4-Dioxane or THF
Temp/Time 80°C2-4 Hours

Step-by-Step:

  • Charge a reaction vial with the Substrate, Boronic Ester, and XPhos Pd G4 (solid).

  • Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Add degassed 1,4-Dioxane and degassed 0.5 M aqueous K3PO4 via syringe.

  • Heat to 80°C. Monitor by LCMS.

    • Note: If conversion is slow, raise temperature to 100°C. The G4 catalyst is highly thermally stable.

Method B: The "Cost-Effective" Alternative

Use this if Buchwald precatalysts are unavailable. Relies on high temperature and chelating ligands to force the reaction.

ComponentEquivalentsNotes
Catalyst 5 mol%Pd(dppf)Cl2[3]·DCM
Base 3.0 equivCs2CO3
Solvent [0.1 M]Toluene / Water (4:1)
Temp 100-110°CRequires vigorous reflux

Why this works: The bidentate dppf ligand is tightly bound to Pd, making it harder for the pyridine/alcohol to displace it. However, the yield is typically lower (40-60%) compared to Method A.

Part 4: Troubleshooting Logic Tree

Use this decision matrix to guide your next experiment if Method A fails.

TroubleshootingTree Start Method A Failed (Low Yield) CheckLCMS Analyze LCMS What is the major impurity? Start->CheckLCMS SM_Left Recovered SM (No Reaction) CheckLCMS->SM_Left DeBoron Protodeboronation (Ar-H formed) CheckLCMS->DeBoron Complex Complex Mixture (Black tar) CheckLCMS->Complex Sol_Temp Increase Temp to 100°C Switch to n-BuOH solvent SM_Left->Sol_Temp Activation Issue Sol_Feed Slow Addition of Boronate Switch base to KF DeBoron->Sol_Feed Stability Issue Sol_Protect PROTECT ALCOHOL (Use THP or TBS ether) Complex->Sol_Protect Side Reactions

Caption: Figure 2. Troubleshooting decision tree based on LCMS analysis of crude reaction mixture.

References

  • Buchwald, S. L., et al. (2013).[4] "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of the American Chemical Society.[4] (Demonstrates the efficacy of XPhos Pd precatalysts for hindered, heteroatom-rich substrates).

  • Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions." Chemical Science. (Describes the G3/G4 precatalyst generation specifically for difficult oxidative additions).

  • Miyaura, N. (2002). "Metal-Catalyzed Cross-Coupling Reactions of Organoboron Compounds with Organic Halides." Topics in Current Chemistry. (Foundational review on the mechanism and side reactions like protodeboronation).

  • Common Organic Chemistry. "Suzuki Reaction - Palladium Catalyzed Cross Coupling." (Practical guide for base and solvent selection in standard couplings).

Sources

Removal of palladium catalyst from 1-(2-Bromopyridin-3-yl)ethanol reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for palladium catalyst removal. This guide is designed for researchers, chemists, and process development professionals who utilize palladium-catalyzed reactions, particularly in the synthesis of complex molecules like 1-(2-Bromopyridin-3-yl)ethanol. Efficient removal of residual palladium is not just a matter of purity; it is a critical step for ensuring the safety, efficacy, and regulatory compliance of active pharmaceutical ingredients (APIs).

This document provides in-depth, experience-driven answers to common and complex challenges encountered during palladium scavenging. We will delve into the "why" behind the methods, offering a logical framework for troubleshooting and process optimization.

Frequently Asked Questions (FAQs)

Q1: Why is the removal of residual palladium from my API so critical?

A1: There are three primary drivers for stringent palladium removal:

  • Patient Safety & Regulatory Compliance: Palladium, like other platinum group metals (PGMs), is recognized for its potential toxicity. Regulatory bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have established strict limits for elemental impurities in final drug products.[1][2] For oral medications, the permitted daily exposure (PDE) for palladium is typically 100 µ g/day , which translates to concentration limits often in the low parts-per-million (ppm) range, depending on the daily dosage of the drug.[3][4]

  • Catalyst Poisoning in Downstream Steps: Residual palladium can act as a poison for catalysts used in subsequent synthetic transformations, leading to failed or incomplete reactions, which impacts yield and overall process efficiency.

  • Product Stability and Purity: Trace metals can sometimes catalyze degradation pathways, affecting the long-term stability and shelf-life of the API.

Q2: What makes palladium removal from reactions involving 1-(2-Bromopyridin-3-yl)ethanol particularly challenging?

A2: The primary challenge stems from the pyridine nitrogen atom in your molecule. Pyridine is a Lewis base and a well-known ligand for palladium. This strong coordination can keep palladium species solubilized in the reaction mixture, making them difficult to remove by simple filtration or crystallization. The palladium can exist in various oxidation states (e.g., Pd(0), Pd(II)) and forms (e.g., colloidal, soluble complexes), further complicating the selection of an effective removal strategy.[5][6]

Q3: What are the main classes of palladium removal techniques?

A3: Methods can be broadly categorized into three groups:

  • Adsorption: This is the most common approach, utilizing solid-supported "scavengers" that bind to the palladium.[1][5] Examples include activated carbon, functionalized silica gels (e.g., with thiol or amine groups), and polymeric resins.[1][5][7]

  • Extraction/Precipitation: This involves adding a chelating agent to the solution that forms an insoluble complex with palladium, which can then be filtered off. Agents like N-acetylcysteine or trimercaptotriazine (TMT) are sometimes used.[1][3]

  • Crystallization: While sometimes effective, crystallization can be unreliable for palladium removal and may even lead to the concentration of impurities within the crystal lattice if the metal is strongly coordinated to the product molecule.[8]

Q4: How do I choose the most appropriate palladium scavenger for my process?

A4: The choice is highly system-dependent.[5] A screening approach is almost always necessary. Key factors to consider include:

  • Nature of the Palladium Species: Is the palladium colloidal Pd(0) or a soluble Pd(II) complex? Activated carbon is often effective for heterogeneous Pd(0), while thiol-functionalized silicas are excellent for soluble Pd(II).[5][9][10]

  • Solvent System: The scavenger must be compatible with your reaction solvent.[11]

  • Product Properties: The scavenger should have a high affinity for palladium but a low affinity for your product to prevent yield loss.[5]

  • Process Conditions: Consider the required temperature, pH, and mixing time for the scavenger to be effective.

A logical first step is to screen a small panel of scavengers, such as activated carbon, a thiol-functionalized silica (e.g., SiliaMetS Thiol), and an amine-based scavenger, to quickly identify the most promising candidate.

Troubleshooting Guide

Q: My initial screening with activated carbon is not reducing palladium to the required levels (<10 ppm). What should I try next?

A: While activated carbon is a cost-effective first choice, its performance can be inconsistent.[2][5][12] If it fails, it's likely due to one of two reasons: the palladium is in a soluble form that does not adsorb well to carbon, or the carbon's pores are blocked by other components in the reaction mixture.

Your Next Steps:

  • Switch to a Chelating Scavenger: Move to a scavenger with a specific chemical affinity for palladium. Thiol-functionalized silica is the industry workhorse for this purpose.[9][10][13] The soft sulfur atom has a very high affinity for the soft palladium metal center, forming a strong covalent bond and effectively pulling it out of solution.[5][14]

  • Optimize Scavenging Conditions: The efficiency of scavenging is dependent on kinetics. Ensure you are using:

    • Sufficient Equivalents: Start with a higher loading of the scavenger (e.g., 10-20 weight equivalents relative to the mass of palladium).

    • Adequate Time and Temperature: Slurry the scavenger with your product solution for at least 4-6 hours. Gently heating (e.g., to 40-50 °C) can often dramatically increase the rate of scavenging.[5]

  • Consider a "Catch and Release" Approach: Sometimes, adding a soluble ligand like N-acetylcysteine can bind to the palladium in solution first. Then, a more general adsorbent like activated carbon or celite can be used to remove the newly formed, bulkier palladium complex.[3]

Q: I'm observing significant product loss after using a thiol-based scavenger. How can I minimize this?

A: Product loss typically occurs through non-specific adsorption onto the scavenger's support material (e.g., the silica backbone).

Mitigation Strategies:

  • Reduce Scavenger Loading: You may be using an excessive amount. Perform an optimization experiment by testing a range of scavenger loadings (e.g., 5, 10, and 15 wt. equiv.) to find the minimum amount required to meet your palladium specification.

  • Use End-Capped Silica Scavengers: Standard silica gel can be acidic and may interact with basic compounds like your pyridine-containing product. Opt for scavengers based on "end-capped" silica, where the surface has been treated to make it more inert, reducing the potential for non-specific binding.[5]

  • Pre-wash the Scavenger: Briefly wash the scavenger with the reaction solvent before adding it to your product solution. This can remove fine particles that may complicate filtration and contribute to perceived yield loss.

Q: My ICP-MS analysis shows high residual palladium, but my product looks clean by NMR and LC-MS. What could be happening?

A: This is a common and important issue. NMR and LC-MS are excellent for identifying organic impurities but are blind to elemental impurities. Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is the gold standard for accurately quantifying trace metal content.[1][6][15] If your ICP-MS results are high, the palladium is there.

The most likely culprit is the presence of palladium nanoparticles or colloids. These species are often NMR-silent and may not be visible on a TLC plate, but they contain a high concentration of palladium atoms.

Solution Workflow:

  • Filtration through Celite®: Before any scavenging, dilute your crude reaction mixture with a suitable solvent (e.g., ethyl acetate, THF) and filter it through a 1-2 cm thick pad of Celite®.[3][16] This is highly effective at removing heterogeneous Pd(0) and larger colloidal particles.[3][16]

  • Follow with a Polishing Scavenger: After the Celite filtration, treat the filtrate with a high-affinity scavenger like thiol-functionalized silica to remove any remaining soluble or finely dispersed palladium.

G cluster_start Start: Crude Reaction Mixture cluster_step1 Step 1: Bulk Palladium Removal cluster_step2 Step 2: Soluble Palladium Scavenging cluster_analysis Step 3: Analysis & Final Product Start Crude Reaction Mixture (High Pd Content) Celite Filter through Celite® Pad Start->Celite Removes Pd(0) & large colloids Scavenge Treat Filtrate with Thiol-Silica Scavenger Celite->Scavenge Removes soluble Pd(II) complexes Analysis Filter Scavenger & Analyze Filtrate by ICP-MS Scavenge->Analysis Quantify residual Pd Final Final API (<10 ppm Pd) Analysis->Final Meets Specification

Experimental Protocols & Data

Protocol 1: General Screening of Palladium Scavengers

This protocol is designed to efficiently compare the efficacy of different scavengers.

  • Sample Preparation: After completion of the reaction, work up the mixture to remove reagents but before final purification (e.g., chromatography or crystallization). Dissolve a known mass of the crude 1-(2-Bromopyridin-3-yl)ethanol in a suitable solvent (e.g., THF, Ethyl Acetate) to a known concentration (e.g., 50 mg/mL).

  • Initial Sample: Retain 1 mL of this stock solution as the "Initial" sample for ICP-MS analysis.

  • Scavenger Addition: To separate 5 mL aliquots of the stock solution in vials, add 10 weight equivalents (relative to the initial mass of palladium catalyst used in the reaction) of each scavenger to be tested (e.g., Activated Carbon, SiliaMetS Thiol, SiliaMetS Amine).

  • Agitation: Seal the vials and agitate them on a shaker or stir plate at a consistent temperature (start with room temperature, or 40 °C for potentially faster kinetics) for a set time (e.g., 6 hours).

  • Sampling & Analysis: After agitation, filter each sample through a 0.45 µm syringe filter to remove the scavenger. Submit the "Initial" sample and each of the scavenger-treated samples for palladium quantification by ICP-MS.

Data Summary: Comparison of Common Palladium Scavengers

The following table provides a general comparison to guide your selection. Efficacy is highly dependent on the specific reaction conditions.

Scavenger TypeTarget Palladium SpeciesTypical EfficacyCostKey Considerations
Activated Carbon Pd(0), Colloidal PdVariable (50-95%)LowCan require high loading; may adsorb product.[12]
Thiol-Functionalized Silica Pd(II), Pd(0)Very High (>98%)[13]MediumThe "gold standard"; highly selective for PGMs.[5][9][10]
Amine-Functionalized Silica Pd(II)Moderate-HighMediumGood alternative to thiols; useful in different solvents.
Polymer-Resins (e.g., MP-TMT) Pd(II)Very High (>95%)[5]HighExcellent selectivity; can be used in flow chemistry setups.[5]
Protocol 2: Sample Preparation for ICP-MS Analysis

Accurate analysis requires complete digestion of the sample to liberate the palladium into an aqueous matrix.

  • Sample Weighing: Accurately weigh approximately 50 mg of your dried API sample into a clean microwave digestion vessel.

  • Acid Digestion: In a fume hood, carefully add 9 mL of concentrated nitric acid (HNO₃) and 3 mL of concentrated hydrochloric acid (HCl) to the vessel.[15][17] Safety Note: Always wear appropriate PPE when handling concentrated acids.

  • Microwave Digestion: Seal the vessel and place it in a microwave digestion system. Use a standard program for organic materials, typically ramping to 200 °C and holding for 15-20 minutes.[17]

  • Dilution: After the vessel has cooled completely, carefully open it and transfer the digested, clear solution to a 50 mL volumetric flask. Dilute to the mark with deionized water.

  • Analysis: The sample is now ready for analysis by ICP-MS. Ensure calibration standards are prepared in a similar acid matrix.[18]

G cluster_select Decision Point: Scavenger Selection cluster_high High Contamination Strategy cluster_low Low Contamination Strategy cluster_end Process End Select Initial Pd Level > 100 ppm? High_Pd YES Low_Pd NO Celite 1. Filter through Celite® High_Pd->Celite Start with bulk removal Thiol 2. Treat with Thiol-Silica Celite->Thiol Analyze Analyze by ICP-MS Thiol->Analyze Direct Directly treat with Thiol-Silica or Activated Carbon Low_Pd->Direct Direct scavenging Direct->Analyze

References

  • Palladium catalyst recovery using scavenger resin. SpinChem. [Link]

  • How to Remove Palladium in three easy steps. (2023). Biotage. [Link]

  • ISOLUTE® Si-Thiol - Metal Scavenger. Biotage. [Link]

  • Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd. [Link]

  • How can I remove palladium Pd catalyst easily?. (2015). ResearchGate. [Link]

  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). ACS Publications. [Link]

  • Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. (2025). ResearchGate. [Link]

  • Metal Scavenging using bulk SiliaMetS functionalized silica. (2016). YouTube. [Link]

  • Guideline on the specification limits for residues of metal catalysts. European Medicines Agency (EMA). [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ACS Publications. [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF. (2025). ResearchGate. [Link]

  • Metal Scavengers in Process Chemistry An Investigative Study. Biotage. [Link]

  • Method of removing palladium.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). PMC - NIH. [Link]

  • Analysis of palladium by high resolution ICP-MS. (2019). ResearchGate. [Link]

  • Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. Analytical Methods (RSC Publishing). [Link]

  • 〈232〉 ELEMENTAL IMPURITIES—LIMITS. US Pharmacopeia (USP). [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]

  • ICP-MS Sample Preparation - What You Need to Know. (2024). Drawell. [Link]

  • Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method | Request PDF. ResearchGate. [Link]

  • Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. (2025). ResearchGate. [Link]

  • Guideline for Elemental Impurities Q3D(R1). (2019). ICH. [Link]

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. University of Pittsburgh. [Link]

  • Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. (2023). PubMed. [Link]

  • Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer. SciRP.org. [Link]

  • The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions | Request PDF. (2025). ResearchGate. [Link]

  • Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents. (2011). PubMed. [Link]

  • Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. (2023). MDPI. [Link]

Sources

Optimizing base and solvent for 1-(2-Bromopyridin-3-yl)ethanol cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support center response, designed for immediate application in a research setting.

Topic: 1-(2-Bromopyridin-3-yl)ethanol Cross-Coupling Ticket ID: CHEM-OPT-2024-BP3 Status: Resolved / Guide Generated Assigned Scientist: Senior Application Specialist

Executive Summary

Coupling 1-(2-Bromopyridin-3-yl)ethanol presents a "Perfect Storm" of synthetic challenges:

  • Electronic Deactivation: The pyridine nitrogen coordinates to Palladium, poisoning the catalyst.

  • Steric Hindrance: The C3-hydroxyethyl group is ortho to the C2-bromide, impeding oxidative addition.

  • Side-Reaction Sensitivity: The secondary benzylic-like alcohol is prone to base-mediated elimination (forming vinyl pyridines) or deprotonation (leading to O-arylation).

This guide creates a self-validating protocol to navigate these issues, prioritizing Base pKa matching and Solvent polarity/coordination balance .

Module 1: The Base Selection Matrix

The Core Problem: pKa vs. Reactivity

The success of this reaction hinges on the base. You need a base strong enough to activate the boronic acid (formation of the boronate species [Ar-B(OH)3]-) but weak enough to leave the secondary alcohol (pKa ~16-17) and the acidic alpha-proton of the ethyl group untouched.

Base Performance Tier List
Base ClassExamplesSuitabilityTechnical Rationale
Alkoxides KOtBu, NaOEtCRITICAL FAILURE pKa ~16-17. Matches the substrate alcohol. Causes massive elimination to vinyl pyridine and competitive O-arylation. Avoid completely.
Hydroxides NaOH, KOHPOOR pKa ~15.7. Too nucleophilic. Often competes with the boronic acid for Pd coordination, leading to hydroxypalladation side products.
Phosphates K₃PO₄, K₂HPO₄EXCELLENT pKa ~12.3. The "Gold Standard" for hindered pyridines. Strong enough to activate boron, too weak to deprotonate the alcohol. High solubility in water co-solvents.
Carbonates Cs₂CO₃, K₂CO₃GOOD pKa ~10.3. Reliable. Cesium (Cs+) is preferred over Potassium (K+) due to the "Cesium Effect" (increased solubility in organic phases and weak coordination to Pd).
Fluorides CsF, KFSPECIALIST Useful only for silyl-protected partners or unstable boronic acids. Can cause etching if glass vessels are used at high T.
Decision Logic: Base Selection

Use the following logic flow to select your base based on your specific coupling partner.

BaseSelection Start Start: Select Coupling Partner BoronicAcid Boronic Acid/Ester (Suzuki) Start->BoronicAcid Amine Amine/Amide (Buchwald) Start->Amine Sensitive Is the Boronic Acid Protodeboronation Prone? (e.g., 2-pyridyl, poly-fluoro) BoronicAcid->Sensitive Check Stability Rec_Buchwald RECOMMENDATION: Cs2CO3 or NaOtBu* *Only if alcohol is protected. If unprotected, use strong soluble organic bases (DBU) Amine->Rec_Buchwald Standard Standard Aryl Boronic Acid Sensitive->Standard No (Stable) Rec_Cs2CO3 RECOMMENDATION: Cs2CO3 (2.0 eq) Gentle activation Sensitive->Rec_Cs2CO3 Yes (Unstable) Rec_K3PO4 RECOMMENDATION: K3PO4 (3.0 eq) Prevents elimination High activation Standard->Rec_K3PO4

Figure 1: Decision tree for selecting the optimal base to minimize side reactions.

Module 2: Solvent Systems & Thermodynamics

The "Co-Solvent" Requirement

Pure organic solvents often fail for this substrate because inorganic bases (Phosphate/Carbonate) are insoluble, and the boronic acid activation step requires a trace of water. However, too much water promotes debromination.

Recommended System: 1,4-Dioxane / Water (4:1 v/v)

  • Why Dioxane? High boiling point (101°C) allows for thermal activation without pressure vessels. It coordinates weakly to Pd, stabilizing the catalyst without poisoning it.

  • Why Water? Essential for dissolving K₃PO₄ and forming the reactive boronate species.

  • Alternative: n-Butanol (for high temp) or Toluene/Water (if the product is very non-polar).

Solvent Troubleshooting Table
SymptomDiagnosisSolvent Adjustment
Black Precipitate (Pd Black) Catalyst decomposition due to instability.Switch to DME (Dimethoxyethane) or add 5% DMF to stabilize Pd species.
No Conversion (SM remains) Base insolubility or Pd poisoning by Pyridine N.Increase water ratio to 3:1 . Switch to n-Butanol (protic solvent disrupts N-Pd binding).
Product is an Oil/Gum Poor phase separation.Avoid DMF/DMSO. Use Toluene/Water for cleaner workup.

Module 3: Optimized Experimental Protocol

Objective: Cross-coupling of 1-(2-Bromopyridin-3-yl)ethanol with Phenylboronic Acid (Model).

Reagents
  • Substrate: 1-(2-Bromopyridin-3-yl)ethanol (1.0 equiv)

  • Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) OR XPhos Pd G3 (0.02 equiv)

    • Note: XPhos is superior for sterically hindered ortho-substituted pyridines.

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio), degassed.

Step-by-Step Workflow
  • Preparation: In a reaction vial equipped with a magnetic stir bar, add the Substrate, Boronic Acid, and K₃PO₄.

  • Inerting: Cap the vial and purge with Nitrogen or Argon for 5 minutes. Oxygen is the enemy of this electron-rich catalytic cycle.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Catalyst Addition: Remove the cap briefly under a positive flow of inert gas, add the Pd catalyst quickly, and reseal.

    • Why last? Minimizes oxidation of the phosphine ligand.

  • Reaction: Heat to 80-90°C for 4–16 hours.

    • Warning: Do not exceed 100°C. Higher temperatures trigger the elimination of the alcohol to the vinyl pyridine.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash the filtrate with Brine. Dry over Na₂SO₄.

Module 4: Troubleshooting & Diagnostics

Common Failure Modes

Q: I see a new spot on TLC that is less polar than my product, and my yield is low. What is it?

  • A: This is likely the Vinyl Pyridine (elimination product).

  • Fix: Your base is too strong or temperature too high. Switch from Carbonate to Phosphate. Lower temp to 80°C.

Q: The reaction turns black immediately and stops.

  • A: "Pd Black" formation.[1] The catalyst ligands have dissociated.

  • Fix: The pyridine nitrogen is displacing your ligands. Switch to a catalyst with a bidentate ligand (Pd(dppf)Cl₂) or a bulky Buchwald precatalyst (XPhos Pd G3) which prevents this coordination.

Q: I have starting material left, but the boronic acid is gone.

  • A: Protodeboronation. The boronic acid hydrolyzed instead of coupling.

  • Fix: Add the boronic acid in portions (e.g., 0.5 eq at T=0, 0.5 eq at T=2h). Increase catalyst loading to speed up the coupling relative to the hydrolysis.

Mechanism of Failure (Visualized)

FailureModes Substrate Substrate: 2-Br-3-(CHOHMe)-Py Path_Good Pathway A: Cross-Coupling (Desired) Substrate->Path_Good Steric Ligand (XPhos) Mild Base (K3PO4) Path_Bad1 Pathway B: Chelation (Stalled Reaction) Substrate->Path_Bad1 Standard Ligand (PPh3) N-Pd Coordination Path_Bad2 Pathway C: Elimination (Vinyl Impurity) Substrate->Path_Bad2 Strong Base (Alkoxide) High Temp (>100C) Pd Pd Catalyst Path_Bad1->Pd Poisoning

Figure 2: Mechanistic divergence based on reaction conditions.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Kotha, S., et al. (2002). Recent Applications of the Suzuki–Miyaura Cross-Coupling Reaction in Organic Synthesis. Tetrahedron. Link

  • Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination Using Pd-G3 Precatalysts. Chemical Science. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society.[2] Link

Sources

Technical Support Center: Chiral Separation of 1-(2-Bromopyridin-3-yl)ethanol Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the unique challenges encountered during the chiral separation of 1-(2-Bromopyridin-3-yl)ethanol enantiomers. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. As your virtual application scientist, my goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to overcome the specific hurdles presented by this and structurally similar molecules.

Introduction: The Challenge of a Basic Heterocyclic Alcohol

The enantioselective analysis of 1-(2-Bromopyridin-3-yl)ethanol is a critical step in its development as a potential pharmaceutical intermediate. The presence of a stereogenic center at the carbinol carbon necessitates a robust analytical method to distinguish and quantify the enantiomers, as they may exhibit different pharmacological and toxicological profiles.

The primary challenge in the chiral separation of this molecule stems from the basicity of the pyridine nitrogen. This functional group can engage in secondary ionic interactions with acidic residual silanol groups on the surface of silica-based chiral stationary phases (CSPs), often leading to poor peak shape, tailing, and compromised resolution. This guide will provide systematic approaches to mitigate these effects using both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Frequently Asked Questions (FAQs)

Q1: Why are my peaks for 1-(2-Bromopyridin-3-yl)ethanol tailing severely on a polysaccharide-based chiral stationary phase?

A1: Peak tailing for basic compounds like your analyte is a common issue, primarily caused by secondary interactions between the basic pyridine nitrogen and acidic silanol groups on the silica support of the CSP. This interaction is a different retention mechanism from the desired chiral recognition, leading to a portion of the analyte molecules being retained longer and eluting as a tail. To address this, you should consider adding a basic modifier to your mobile phase, such as diethylamine (DEA) or triethylamine (TEA), typically at a concentration of 0.1-0.5%. These additives act as "silanol blockers" by associating with the anionic silanol groups, thereby minimizing their availability to interact with your basic analyte.

Q2: I'm not getting any separation between the enantiomers. What should be my first troubleshooting step?

A2: If you observe no enantioselectivity, the primary factor to investigate is the combination of the chiral stationary phase and the mobile phase. Chiral recognition is a highly specific interaction, and a trial-and-error approach is often necessary. A good starting point is to screen a set of complementary CSPs, such as those based on different polysaccharide derivatives (e.g., amylose vs. cellulose) and with different functional groups (e.g., 3,5-dimethylphenylcarbamate vs. 3,5-dichlorophenylcarbamate). Additionally, switching the organic modifier in your mobile phase (e.g., from methanol to ethanol or isopropanol in normal phase, or from acetonitrile to methanol in reversed-phase) can dramatically alter selectivity.

Q3: Can I use reversed-phase HPLC for this separation?

A3: While normal-phase and polar-organic modes are more common for chiral separations on polysaccharide CSPs, reversed-phase is a viable option. However, the basic nature of your compound can still lead to peak tailing on standard silica-based reversed-phase columns. If you opt for a reversed-phase method, it is crucial to control the mobile phase pH. Operating at a low pH (e.g., 2.5-3.5) with a suitable buffer (e.g., phosphate or formate) will protonate the residual silanol groups, reducing their negative charge and minimizing ionic interactions with the protonated pyridine ring of your analyte.

Q4: Is Supercritical Fluid Chromatography (SFC) a suitable alternative to HPLC for this separation?

A4: Absolutely. SFC is an excellent and often superior technique for chiral separations, especially for preparative scale. It offers several advantages over HPLC, including faster analysis times, reduced consumption of organic solvents, and often unique selectivity. For a basic compound like 1-(2-Bromopyridin-3-yl)ethanol, SFC with an alcohol co-solvent (e.g., methanol or ethanol) and a basic additive (e.g., DEA) is a highly effective approach.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing)
Potential Cause Troubleshooting Steps & Explanation
Secondary Ionic Interactions 1. Add a Basic Modifier: Introduce a basic additive like DEA or TEA (0.1-0.5%) to your mobile phase. This will compete with your analyte for interaction with acidic silanol groups on the stationary phase. 2. Lower Mobile Phase pH (Reversed-Phase): If using a reversed-phase method, lower the pH to 2.5-3.5 to protonate the silanol groups and reduce their interaction with the protonated analyte. 3. Use a Highly Deactivated Column: Modern CSPs are often available on silica with advanced end-capping to minimize residual silanols. Consider trying a newer generation column.
Column Overload 1. Reduce Injection Volume/Concentration: Inject a smaller amount of your sample to see if the peak shape improves. Overloading the column can lead to peak fronting or tailing. 2. Increase Column Dimensions: For preparative work, consider a larger diameter column to increase loading capacity.
Extra-Column Volume 1. Optimize Tubing: Ensure the tubing connecting the injector, column, and detector is as short and narrow in diameter as possible to minimize peak broadening. 2. Check Detector Cell Volume: A large detector cell can contribute to peak tailing. Use a low-volume cell if available.
Issue 2: No or Poor Resolution (Rs < 1.5)
Potential Cause Troubleshooting Steps & Explanation
Inappropriate CSP 1. Screen Different CSPs: Test a variety of polysaccharide-based CSPs (e.g., cellulose-based, amylose-based) with different derivatizations. These are known to be effective for a broad range of chiral compounds. 2. Consider Immobilized vs. Coated CSPs: Immobilized CSPs offer greater solvent compatibility, allowing for a wider range of mobile phases to be screened.
Suboptimal Mobile Phase 1. Vary the Organic Modifier: In normal phase or SFC, screen different alcohols (Methanol, Ethanol, Isopropanol) as co-solvents. In reversed-phase, compare acetonitrile and methanol. The choice of modifier can significantly impact selectivity. 2. Adjust Modifier Percentage: Systematically vary the percentage of the organic modifier. Lowering the percentage generally increases retention and may improve resolution, but can also broaden peaks.
Temperature Effects 1. Control Column Temperature: Operate the column in a thermostatted compartment. Varying the temperature (e.g., between 15°C and 40°C) can sometimes improve resolution by altering the thermodynamics of the chiral recognition process.

Experimental Protocols

Protocol 1: Systematic HPLC Method Development

This protocol outlines a systematic approach to developing a chiral HPLC method for 1-(2-Bromopyridin-3-yl)ethanol.

Step 1: Initial Column and Mobile Phase Screening

  • Columns: Select a minimum of two polysaccharide-based CSPs, one cellulose-based and one amylose-based (e.g., Chiralcel OD-H, Chiralpak AD-H or their modern equivalents).

  • Mobile Phase (Normal Phase):

    • Mobile Phase A: n-Hexane/Ethanol (90/10, v/v) + 0.1% DEA

    • Mobile Phase B: n-Hexane/Isopropanol (90/10, v/v) + 0.1% DEA

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV at a suitable wavelength (e.g., 254 nm or the λmax of the compound).

Step 2: Optimization

  • If partial separation is observed, optimize the ratio of hexane to alcohol. A lower alcohol percentage will increase retention and may improve resolution.

  • If peaks are broad, try increasing the DEA concentration to 0.2%.

  • If no separation is achieved, consider switching to a polar organic mode (e.g., 100% Methanol + 0.1% DEA).

Protocol 2: Systematic SFC Method Development

SFC is a powerful alternative, and this protocol provides a starting point for method development.

Step 1: Initial Screening

  • Columns: Use the same set of polysaccharide-based CSPs as in the HPLC protocol.

  • Mobile Phase:

    • A: Supercritical CO₂

    • B (Co-solvent): Methanol with 0.2% DEA

  • Gradient: 5% to 40% B over 5 minutes.

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Temperature: 40°C

  • Detection: UV-PDA

Step 2: Optimization

  • If separation is observed, switch to an isocratic method at the co-solvent percentage that provided the best resolution.

  • If resolution is still not optimal, screen other alcohol co-solvents (Ethanol, Isopropanol) with 0.2% DEA.

  • Adjust the back pressure and temperature to fine-tune the separation.

Visualizing the Workflow and Challenges

Method Development Workflow

The following diagram illustrates a logical workflow for developing a chiral separation method for 1-(2-Bromopyridin-3-yl)ethanol.

Chiral_Method_Development cluster_start Analyte Characterization cluster_screening Initial Screening Phase cluster_optimization Optimization Phase cluster_evaluation Evaluation cluster_result Final Method Start Start: 1-(2-Bromopyridin-3-yl)ethanol (Basic, Chiral Alcohol) Screen_HPLC HPLC Screening (Normal Phase) - Chiralcel OD-H - Chiralpak AD-H Start->Screen_HPLC Primary Approach Screen_SFC SFC Screening (Alcohol Co-solvent) - Chiralcel OD-H - Chiralpak AD-H Start->Screen_SFC Alternative/Faster Approach Opt_HPLC Optimize HPLC - Mobile Phase Ratio - Basic Additive Conc. - Temperature Screen_HPLC->Opt_HPLC Opt_SFC Optimize SFC - Co-solvent Type & % - Back Pressure - Temperature Screen_SFC->Opt_SFC Eval Evaluate Resolution (Rs), Peak Shape, & Analysis Time Opt_HPLC->Eval Opt_SFC->Eval Success Validated Chiral Method Eval->Success Rs >= 1.5 & Good Peak Shape Failure Re-screen with Different CSPs or Mode (e.g., RP-HPLC) Eval->Failure Rs < 1.5 or Poor Peak Shape Failure->Screen_HPLC

Caption: A systematic workflow for chiral method development.

Understanding Peak Tailing

This diagram illustrates the interaction between the basic analyte and the chiral stationary phase that leads to peak tailing.

Peak_Tailing_Mechanism cluster_analyte Analyte cluster_csp Chiral Stationary Phase (Silica Support) cluster_additive Mobile Phase Additive Analyte 1-(2-Bromopyridin-3-yl)ethanol (Basic Pyridine Ring) ChiralGroove Chiral Selector Groove (Desired Interaction) Analyte->ChiralGroove Chiral Recognition (Leads to Separation) Silanol Residual Silanol Group (Si-O⁻) (Undesired Interaction) Analyte->Silanol Ionic Interaction (Causes Peak Tailing) Additive Basic Additive (e.g., DEA) (Blocks Silanols) Additive->Silanol Blocks Interaction

Caption: Mechanism of peak tailing and the role of basic additives.

References

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). SFC Chiral Separations: Method Development with Polysaccharide CSPs. Retrieved from [Link]

  • Schmid, R., et al. (2022).

Impact of temperature on the stability of 1-(2-Bromopyridin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-CHEM-2026-02-BPE

Version: 1.0

Introduction: The Critical Role of Stability for 1-(2-Bromopyridin-3-yl)ethanol

1-(2-Bromopyridin-3-yl)ethanol is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its chemical integrity is paramount to ensuring the quality, efficacy, and safety of the final drug product. As with many functionalized heterocyclic compounds, temperature is a critical parameter that can significantly influence its stability. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource, including troubleshooting advice and validated protocols, to mitigate the risks associated with thermal degradation. Understanding the molecule's behavior under various temperature conditions is not merely a matter of compliance but a cornerstone of robust process development and quality control.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for 1-(2-Bromopyridin-3-yl)ethanol?

A1: For optimal long-term stability, 1-(2-Bromopyridin-3-yl)ethanol should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[1][2] We recommend refrigerated conditions, specifically between 2-8°C.[3] Storing under an inert atmosphere (e.g., nitrogen or argon) is also advisable to prevent oxidative degradation, especially if the container will be opened multiple times.

Q2: What are the initial visual indicators of thermal degradation?

A2: The first signs of degradation are often a change in physical appearance. Look for:

  • Color Change: A shift from a white or off-white solid to a yellowish or brownish hue.

  • Change in Form: The appearance of oily patches in the solid material, which may indicate the formation of lower-melting point impurities.

  • Clumping: Increased aggregation of the solid material due to the presence of moisture or degradation products.

Q3: At what temperature does significant degradation of 1-(2-Bromopyridin-3-yl)ethanol typically begin?

A3: While the precise onset temperature for rapid degradation requires experimental determination via techniques like thermogravimetric analysis (TGA), many substituted pyridines and aryl ethanols show increased instability at temperatures exceeding 40-50°C, especially over extended periods.[4][5] Reactions like dehydration are often catalyzed by heat, and even moderate temperatures can accelerate the process. For process chemistry, it is crucial to maintain temperatures below this range unless the reaction kinetics require it, and even then, exposure time should be minimized.

Q4: What are the most probable degradation pathways induced by elevated temperature?

A4: Based on the structure of 1-(2-Bromopyridin-3-yl)ethanol, two primary thermal degradation pathways are anticipated:

  • Dehydration: Elimination of a water molecule from the ethanol side chain to form 2-bromo-3-vinylpyridine. This is a common acid- or heat-catalyzed reaction for secondary alcohols.[6][7]

  • Oxidation: Conversion of the secondary alcohol to the corresponding ketone, 1-(2-bromopyridin-3-yl)ethanone. This can be accelerated by heat, especially in the presence of atmospheric oxygen or trace metal impurities.

These pathways can lead to a complex impurity profile that may be challenging to purify and could impact subsequent synthetic steps.

Q5: How does the presence of acidic or basic impurities affect the thermal stability of the compound?

A5: The presence of even trace amounts of acidic or basic impurities can significantly lower the temperature at which degradation occurs. Acids will catalyze the dehydration reaction, while both acids and bases can potentially promote other side reactions involving the bromopyridine ring. It is imperative to use high-purity starting materials and ensure that all equipment is scrupulously clean to prevent introducing such contaminants.

Troubleshooting Guide: Addressing Stability Issues in Experiments

This section addresses specific problems that users may encounter, providing causal analysis and actionable solutions.

Problem 1: A new, less polar spot appears on my TLC plate after heating the compound in solution.

  • Possible Cause: This is a classic sign of a dehydration reaction. The resulting 2-bromo-3-vinylpyridine is less polar than the starting alcohol due to the loss of the hydroxyl group and will thus have a higher Rf value on a normal-phase silica TLC plate.

  • Suggested Solution:

    • Confirm Identity: Analyze a sample of the reaction mixture by LC-MS to confirm the mass of the suspected dehydration product.

    • Temperature Control: Re-evaluate your process temperature. If possible, conduct the reaction at a lower temperature, even if it requires a longer reaction time.

    • pH Neutrality: Ensure the reaction medium is neutral. If the process involves acidic reagents, consider adding them at a lower temperature or using a milder acid.

Problem 2: The quantitative assay (e.g., by HPLC) of my material shows a decrease in purity after storage at ambient temperature for several weeks.

  • Possible Cause: Long-term storage at ambient or uncontrolled room temperature is insufficient to maintain the integrity of the compound. Fluctuation in temperature can accelerate slow degradation processes.

  • Suggested Solution:

    • Implement Cold Storage: Immediately transfer all stock of the material to a controlled 2-8°C environment.[3]

    • Conduct a Stability Study: Perform a formal stability study according to ICH guidelines to establish a reliable retest date under your specific storage conditions.[8][9] This involves testing the material at defined time points under both long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.

    • Re-qualify Material: Before using the affected batch in a critical synthesis, re-qualify its purity using a validated, stability-indicating analytical method.[10]

Problem 3: My compound develops a strong color after being melted for a melting point determination.

  • Possible Cause: The compound is likely undergoing decomposition at or near its melting point. This is not uncommon for complex organic molecules. The observed color is due to the formation of conjugated chromophoric degradation products.

  • Suggested Solution:

    • Use a Lower-Temperature Technique: For routine identity checks, rely on spectroscopic methods (NMR, IR) or chromatographic techniques (TLC, HPLC) rather than melting point.

    • Record "Melting Point with Decomposition": When a melting point is required for formal characterization, record the observed range and note that decomposition occurred (e.g., "m.p. 65-68°C (dec.)").

    • Avoid Bulk Heating: Never heat a large quantity of the material to its melting point. This can lead to runaway decomposition.

Data Presentation: Illustrative Stability Profile

The following table summarizes the expected stability of 1-(2-Bromopyridin-3-yl)ethanol under various conditions, as would be determined in a forced degradation study.[11][12]

ConditionDurationExpected Purity (Assay %)Key Degradant ObservedComments
2-8°C 12 Months> 99.5%None DetectedRecommended long-term storage condition.
25°C / 60% RH 6 Months98.0%Dehydration ProductShows susceptibility to degradation at ambient temperatures.
40°C / 75% RH 3 Months95.2%Dehydration & Oxidation ProductsSignificant degradation under accelerated conditions.[8]
60°C (Dry Heat) 1 Month91.5%Dehydration & Oxidation ProductsRapid degradation indicates poor thermal stability at elevated temperatures.
Acidic (pH 2, 40°C) 7 Days85.0%Primarily Dehydration ProductDemonstrates acid-catalyzed instability.
Basic (pH 12, 40°C) 7 Days96.5%Various Minor DegradantsMore stable than in acid but still shows some degradation.
Oxidative (3% H₂O₂, RT) 24 Hours94.8%Oxidation ProductConfirms susceptibility to oxidation.

Note: The data presented are illustrative and should be confirmed by in-house experimental studies.

Visualizations: Degradation Pathways and Experimental Workflow

Potential Thermal Degradation Pathways

G cluster_main 1-(2-Bromopyridin-3-yl)ethanol cluster_dehydration Dehydration Pathway cluster_oxidation Oxidation Pathway main Start: 1-(2-Bromopyridin-3-yl)ethanol dehydration 2-Bromo-3-vinylpyridine main->dehydration Heat (Δ) - H₂O oxidation 1-(2-Bromopyridin-3-yl)ethanone main->oxidation Heat (Δ), [O] - 2H

Caption: Potential thermal degradation pathways for 1-(2-Bromopyridin-3-yl)ethanol.

Forced Degradation Study Workflow

G start Prepare Stock Solution of Compound stress Aliquot and Expose to Stress Conditions (Heat, Acid, Base, Oxidizer, Light) start->stress sample Sample at Predetermined Time Points (e.g., T=0, 1, 3, 7 days) stress->sample analyze Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) sample->analyze data Quantify Purity and Degradants analyze->data pathway Identify Degradant Structures & Propose Degradation Pathways data->pathway report Generate Stability Report pathway->report

Caption: Workflow for a comprehensive forced degradation study.

Experimental Protocols

Protocol 1: Standard Handling and Storage
  • Receiving: Upon receipt, visually inspect the container for any damage. Note the appearance of the material.

  • Storage: Immediately transfer the sealed container to a refrigerator maintained at 2-8°C.

  • Dispensing: When removing material, allow the container to equilibrate to room temperature before opening to prevent moisture condensation.

  • Atmosphere: If the material is sensitive and will be used over a long period, blanket the headspace of the container with an inert gas (e.g., nitrogen) before resealing.

  • Sealing: Ensure the container is tightly sealed after each use. Use parafilm for an extra barrier against moisture and air ingress.

Protocol 2: Thermal Stress Testing (Forced Degradation)

This protocol is a starting point and should be adapted based on preliminary findings. It aligns with ICH Q1A guidelines.[12]

  • Preparation:

    • Accurately weigh three separate samples (e.g., 10 mg each) of 1-(2-Bromopyridin-3-yl)ethanol into clean, inert glass vials.

    • Prepare a control sample to be stored at -20°C.

  • Exposure:

    • Place one vial in a calibrated oven at 40°C.

    • Place the second vial in a calibrated oven at 60°C.

    • Place the third vial in a calibrated oven at 80°C.

  • Time Points:

    • Pull a small aliquot from each vial (including the control) at T=0, 24h, 72h, and 1 week.

  • Analysis:

    • Dissolve the aliquot in a suitable solvent (e.g., acetonitrile) to a known concentration.

    • Analyze immediately by a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all potential degradation products.[10][11] A gradient method with UV detection is typical.

    • Use LC-MS analysis to obtain mass information for any new peaks that appear, aiding in the identification of degradation products.[13]

  • Reporting:

    • Calculate the percentage of the parent peak area relative to the total peak area at each time point.

    • Report the rate of degradation at each temperature and identify the major degradants formed.

References

  • Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability - PubMed. (2024). PubMed.
  • SAFETY DATA SHEET - 3-Bromopyridine. (2025). Fisher Scientific.
  • Degradation of Brominated Organic Compounds (Flame Retardants)
  • Proposed degradation pathways of pyridine derivatives in bacteria... (n.d.).
  • Study on thermal stability of tertiary pyridine resin. (2025).
  • Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry.
  • 1-(4-Pyridyl)
  • SAFETY DATA SHEET - 2-Bromopyridine. (2024). Sigma-Aldrich.
  • Thermal decomposition of ethanol. I. Ab Initio molecular orbital/Rice–Ramsperger–Kassel–Marcus prediction of rate constant and product branching ratios. (2025).
  • Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. (2024). Food And Drugs Authority Philippines.
  • Stability-indicating method development for quantification of bromopride, its impurities, and degradation products by ultra-high performance liquid chromatography applying Analytical Quality by Design principles. (2021). PubMed.
  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.).
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Experimental and Numerical Studies of Ethanol Decomposition Reactions. (n.d.). Princeton University.
  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
  • (S)-(-)-1-(4-PYRIDYL)ETHANOL CAS 27672-99-7. (n.d.). ChemicalBook.
  • Forced Degrad

Sources

Technical Support Center: Regioselective Functionalization of 1-(2-Bromopyridin-3-yl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective functionalization of 1-(2-Bromopyridin-3-yl)ethanol and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of modifying this versatile scaffold. The inherent electronic properties and coordination potential of the pyridine ring, coupled with the presence of a hydroxyl group, present unique challenges and opportunities in achieving regioselectivity.

This resource provides in-depth, experience-driven answers to common questions and troubleshooting guidance for prevalent experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies for C-C and C-N bond formation. However, the 2-bromopyridine moiety introduces specific challenges.

Question 1: My Suzuki-Miyaura coupling reaction with a 2-bromopyridin-3-yl ethanol derivative is giving low to no yield. What are the likely causes and how can I troubleshoot this?

Answer:

Low yields in Suzuki-Miyaura couplings involving 2-bromopyridines are a frequent issue. [1][2][3]The primary culprits are often related to catalyst inhibition and the stability of the coupling partners.

Causality and Troubleshooting Steps:

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, effectively poisoning the catalyst and hindering the catalytic cycle. [3]

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, and RuPhos can create a sterically hindered environment around the palladium atom, preventing the pyridine nitrogen from coordinating. [3]

  • Inefficient Oxidative Addition: The C-Br bond at the 2-position of the pyridine ring can be less reactive towards oxidative addition compared to other aryl bromides, which is often the rate-limiting step. [3]

    • Solution: Increase the reaction temperature or screen different palladium precatalysts and ligands. More electron-rich and bulky ligands can facilitate this step. [3]Consider using more active Pd(0) sources like Pd₂(dba)₃ in combination with your chosen ligand.

  • Protodeboronation of the Boronic Acid: Boronic acids can be unstable and undergo protodeboronation, especially under basic conditions, leading to the formation of the corresponding arene and reducing the amount of nucleophile available for cross-coupling. [3]

    • Solution: Use anhydrous solvents and consider more stable boron reagents such as boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts. [3]

  • Inappropriate Base or Solvent: The choice of base is critical for the transmetalation step. [4][5]

    • Solution: Screen a variety of bases. While stronger bases like NaOH or KOH can be effective, they may also promote side reactions. Milder bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often a better starting point. The solvent system should be able to dissolve all components; common choices include dioxane, THF, or toluene, often with a small amount of water.

  • Interference from the Hydroxyl Group: The free hydroxyl group on the ethanol substituent can potentially interfere with the reaction by coordinating to the palladium or reacting with the base.

    • Solution: Consider protecting the hydroxyl group as a silyl ether (e.g., TMS, TBDMS) or another suitable protecting group that is stable to the reaction conditions. [6][7]This can be particularly important if strong bases are used.

Experimental Protocol: General Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - 1-(2-Bromopyridin-3-yl)ethanol derivative - Boronic acid/ester - Palladium precatalyst - Ligand - Base solvent Add degassed solvent reagents->solvent degas Degas mixture (e.g., N2 sparging) solvent->degas heat Heat to desired temperature (e.g., 80-110 °C) degas->heat quench Quench reaction heat->quench extract Aqueous workup & extraction quench->extract purify Column chromatography extract->purify

General workflow for a Suzuki-Miyaura coupling reaction.

Question 2: I am attempting a Sonogashira coupling with my 1-(2-Bromopyridin-3-yl)ethanol derivative and observing significant homocoupling of the alkyne (Glaser coupling). How can I minimize this side reaction?

Answer:

Glaser coupling is a common side reaction in Sonogashira couplings, particularly when the reaction conditions are not optimal. [8]

Causality and Troubleshooting Steps:

  • Oxygen Contamination: The presence of oxygen promotes the oxidative homocoupling of terminal alkynes, which is catalyzed by the copper(I) cocatalyst.

    • Solution: Ensure the reaction is performed under strictly anaerobic conditions. Thoroughly degas all solvents and reagents by sparging with an inert gas (nitrogen or argon) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

  • Inappropriate Copper(I) Source or Loading: While Cu(I) is a standard cocatalyst, its loading can be critical.

    • Solution: Reduce the amount of the copper(I) salt (e.g., CuI). In some cases, a "copper-free" Sonogashira protocol may be necessary, although this often requires more specialized ligands and conditions.

  • Base Selection: The choice of amine base can influence the rate of both the desired cross-coupling and the undesired homocoupling.

    • Solution: Triethylamine (Et₃N) or diisopropylamine (DIPA) are commonly used. If homocoupling is persistent, consider using a bulkier amine base.

Experimental Protocol: Sonogashira Coupling

Sonogashira_Coupling_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - 1-(2-Bromopyridin-3-yl)ethanol derivative - Terminal alkyne - Palladium catalyst - Copper(I) salt (e.g., CuI) - Amine base solvent Add degassed solvent (e.g., THF, DMF) reagents->solvent stir Stir at room temperature or with gentle heating solvent->stir filter Filter through celite stir->filter concentrate Concentrate under reduced pressure filter->concentrate purify Column chromatography concentrate->purify

General workflow for a Sonogashira coupling reaction.

Question 3: Can I perform a Buchwald-Hartwig amination on my 1-(2-Bromopyridin-3-yl)ethanol substrate without protecting the alcohol?

Answer:

It is possible, but success is highly dependent on the specific amine and reaction conditions.

Causality and Considerations:

  • Acidity of the Alcohol: The hydroxyl proton is acidic and can react with the strong bases typically used in Buchwald-Hartwig aminations (e.g., NaOt-Bu, LHMDS). This can consume the base and potentially lead to the formation of an alkoxide, which might complicate the reaction.

  • Amine Basicity: If the pKa of the amine is significantly lower than that of the alcohol, the base will preferentially deprotonate the amine, which is a productive step in some catalytic cycles. However, with stronger bases, deprotonation of the alcohol is likely.

  • Protecting Group Strategy: To avoid ambiguity and potential side reactions, protecting the alcohol is the most robust strategy. A silyl ether is a common choice as it is stable to the basic conditions of the Buchwald-Hartwig reaction and can be easily removed later. [6]

A practical approach for the Buchwald-Hartwig amination of 2-bromopyridines has been developed using sealed tubes, which can be particularly useful for volatile amines. [9][10]

Section 2: Lithiation-Based Functionalization

Directed ortho-metalation (DoM) and lithium-halogen exchange are powerful tools for regioselective functionalization.

Question 4: I want to introduce a functional group at the C4 position of the pyridine ring. Is directed ortho-metalation a viable strategy?

Answer:

Directed ortho-metalation (DoM) is a potent strategy for the regioselective deprotonation and subsequent functionalization of aromatic rings. [11]However, the directing groups and their relative positions are crucial.

Causality and Strategy:

  • Directing Group Ability: The existing substituents on your 1-(2-Bromopyridin-3-yl)ethanol derivative will direct the lithiation. The pyridine nitrogen itself can act as a directing group, but its influence can be complex. The hydroxyl group (or a protected version) at the 3-position is a strong directing group.

  • Regiochemical Outcome: A directing group at the 3-position will strongly favor lithiation at the C4 position. The bromine at the C2 position is unlikely to direct lithiation to C4.

  • Reaction Conditions: DoM typically requires a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at low temperatures (e.g., -78 °C) in an ethereal solvent like THF.

  • Protecting the Alcohol: The acidic proton of the alcohol must be protected before attempting DoM. A simple protecting group like a methoxymethyl (MOM) ether or a silyl ether would be suitable.

Experimental Workflow: Directed ortho-Metalation

DoM_Workflow start Start with protected 1-(2-Bromopyridin-3-yl)ethanol step1 Dissolve in dry THF at -78 °C start->step1 step2 Add strong, non-nucleophilic base (e.g., LDA) step1->step2 step3 Stir for a defined period to allow lithiation at C4 step2->step3 step4 Quench with an electrophile (e.g., CO2, I2, DMF) step3->step4 step5 Aqueous workup step4->step5 step6 Deprotection of the alcohol (if necessary) step5->step6

General workflow for Directed ortho-Metalation (DoM).

Question 5: I am trying to perform a lithium-halogen exchange on the C-Br bond, but I am getting a complex mixture of products. What is going wrong?

Answer:

Lithium-halogen exchange on 2-bromopyridines can be challenging due to the reactivity of the resulting pyridyllithium species.

Causality and Troubleshooting:

  • Instability of the 2-Pyridyllithium Intermediate: The 2-pyridyllithium species can be unstable and may undergo side reactions, such as addition to another molecule of the starting material or decomposition.

  • Temperature Control: Lithium-halogen exchange is typically very fast, even at low temperatures. It is crucial to maintain a very low temperature (usually -78 °C or lower) throughout the addition of the organolithium reagent and before quenching with an electrophile.

  • Choice of Organolithium Reagent: n-Butyllithium (n-BuLi) is commonly used, but t-butyllithium (t-BuLi) can sometimes be more effective at very low temperatures.

  • Alcohol Protection: As with DoM, the hydroxyl group must be protected to prevent it from being deprotonated by the highly basic organolithium reagent.

Table 1: Comparison of Functionalization Strategies

StrategyTarget PositionKey AdvantagesCommon Challenges
Suzuki-Miyaura Coupling C2Wide commercial availability of boronic acids; high functional group tolerance.Catalyst inhibition by pyridine N; protodeboronation of boronic acid. [1][2][3]
Sonogashira Coupling C2Direct introduction of an alkyne moiety.Alkyne homocoupling (Glaser coupling); requires anaerobic conditions. [8]
Buchwald-Hartwig Amination C2Forms C-N bonds directly.Requires strong bases; potential for alcohol interference.
Directed ortho-Metalation C4Highly regioselective for the position ortho to the directing group.Requires a directing group and protection of acidic protons; cryogenic temperatures needed.
Lithium-Halogen Exchange C2Rapid formation of an organolithium for reaction with various electrophiles.Instability of the 2-pyridyllithium intermediate; requires cryogenic temperatures.

Concluding Remarks

The regioselective functionalization of 1-(2-Bromopyridin-3-yl)ethanol derivatives is a nuanced area of synthetic chemistry that requires careful consideration of the interplay between the pyridine ring, the bromine atom, and the ethanol substituent. By understanding the underlying mechanistic principles and potential pitfalls of each reaction class, researchers can develop robust and efficient synthetic routes. This guide serves as a starting point for troubleshooting and optimizing your experimental protocols.

References

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (n.d.). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Regioselective functionalization of trisubstituted pyridines using a bromine-magnesium exchange. (n.d.). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. (2021). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. (2020). Wiley Online Library. Retrieved February 2, 2026, from [Link]

  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. (2021). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). MDPI. Retrieved February 2, 2026, from [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2011). PubMed. Retrieved February 2, 2026, from [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Publications. Retrieved February 2, 2026, from [Link]

  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. (2023). Royal Society of Chemistry. Retrieved February 2, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 2, 2026, from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2005). ACS Publications. Retrieved February 2, 2026, from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Institutes of Health. Retrieved February 2, 2026, from [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scientific Research Publishing. Retrieved February 2, 2026, from [Link]

  • Protecting Groups For Alcohols. (2015). Master Organic Chemistry. Retrieved February 2, 2026, from [Link]

  • Standard Lithiation–Borylation A user's guide. (2017). University of Bristol. Retrieved February 2, 2026, from [Link]

  • Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products. Natural Product Reports, 39(6), 1150-1209. [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (2025). MDPI. Retrieved February 2, 2026, from [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. (2023). MDPI. Retrieved February 2, 2026, from [Link]

  • First Regioselective Ortho-Lithiation Induced by a 2-Chloropyridyl Group Complexation. (2007). ACS Publications. Retrieved February 2, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved February 2, 2026, from [Link]

  • How to approach choosing reaction conditions for Suzuki? (2024). Reddit. Retrieved February 2, 2026, from [Link]

  • Protecting Groups. (2020). Indian Institute of Technology Bombay. Retrieved February 2, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 2, 2026, from [Link]

  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. Retrieved February 2, 2026, from [Link]

  • Lithiation-Borylation Methodology and Its Application in Synthesis. (2018). University of Bristol. Retrieved February 2, 2026, from [Link]

  • Directed (ortho) Metallation. (n.d.). University of Rochester. Retrieved February 2, 2026, from [Link]

  • Recent Advances in Sonogashira Reactions. (2025). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Protecting Groups. (n.d.). Organic Synthesis. Retrieved February 2, 2026, from [Link]

  • Directed ortho metalation. (n.d.). Wikipedia. Retrieved February 2, 2026, from [Link]

  • Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. (2021). Arabian Journal of Chemistry. Retrieved February 2, 2026, from [Link]

  • Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates. (2021). National Institutes of Health. Retrieved February 2, 2026, from [Link]

  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. (2007). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoxime Scaffolds. (2021). University of Southampton. Retrieved February 2, 2026, from [Link]

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021). University of Milano-Bicocca. Retrieved February 2, 2026, from [Link]

  • The lithiation–borylation reaction. (2018). University of Bristol Research Portal. Retrieved February 2, 2026, from [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. Retrieved February 2, 2026, from [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). Royal Society of Chemistry. Retrieved February 2, 2026, from [Link]

  • Directed Metalation: A Survival Guide. (n.d.). Baran Lab, Scripps Research. Retrieved February 2, 2026, from [Link]

Sources

Validation & Comparative

The Catalyst Crucible: A Comparative Analysis of Palladium Catalysts for the Coupling of 1-(2-Bromopyridin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient construction of complex molecular architectures is paramount. The palladium-catalyzed cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision.[1] This guide delves into a comparative analysis of various palladium catalysts for the coupling of a valuable building block, 1-(2-Bromopyridin-3-yl)ethanol, a substrate that presents unique challenges due to the electronic nature of the pyridine ring.

The pyridine moiety is a ubiquitous scaffold in pharmaceuticals, and the ability to functionalize it at specific positions is crucial for tuning the biological activity of lead compounds. However, the electron-deficient nature of the pyridine ring and the potential for the nitrogen atom to coordinate to the palladium center can complicate cross-coupling reactions, making the choice of catalyst a critical determinant of success. This guide provides an in-depth technical overview of catalyst performance, supported by experimental data and mechanistic insights, to empower researchers in selecting the optimal catalytic system for their synthetic needs.

The Challenge of Pyridyl Couplings: Why Catalyst Selection is Critical

The 2-pyridyl moiety in 1-(2-Bromopyridin-3-yl)ethanol introduces specific electronic and steric considerations that influence the efficacy of palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen can decrease the reactivity of the C-Br bond towards oxidative addition, the initial and often rate-limiting step in the catalytic cycle.[2] Furthermore, the nitrogen lone pair can act as a ligand, potentially leading to catalyst inhibition or the formation of off-cycle, inactive palladium species.

The choice of palladium catalyst, and particularly the ancillary ligands, plays a pivotal role in overcoming these challenges. Bulky, electron-rich phosphine ligands, for instance, can promote the oxidative addition step and stabilize the active Pd(0) species.[3] The development of specialized "Buchwald ligands" and N-heterocyclic carbene (NHC) ligands has significantly expanded the scope of cross-coupling reactions involving heteroaryl halides.[4]

Comparative Performance of Palladium Catalyst Systems

While a direct head-to-head comparison of a wide range of palladium catalysts for the specific substrate 1-(2-Bromopyridin-3-yl)ethanol is not extensively documented in a single study, we can draw valuable insights from studies on structurally similar 2-bromopyridine derivatives. The following sections present a comparative analysis based on available literature, highlighting the strengths and weaknesses of different catalyst systems.

Classical Catalyst Systems: The Workhorse of Cross-Coupling

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

This air-sensitive but widely used catalyst has a long history in cross-coupling chemistry.[5] For the Suzuki-Miyaura coupling of a 2-amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold with an arylboronic acid, a screening of catalysts revealed that Pd(PPh₃)₄ was the only effective catalyst among those tested, which also included Pd(dppf)Cl₂ and a PEPPSI-iPr catalyst.[6] This suggests that for certain substrates, the in situ generation of the active monoligated Pd(0) species from Pd(PPh₃)₄ is particularly favorable.

Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))

This air-stable catalyst is another popular choice, particularly for Suzuki couplings. The dppf ligand is known to be effective in promoting reductive elimination. However, in the aforementioned study on the thiadiazole scaffold, it failed to produce the desired product, highlighting the substrate-dependent nature of catalyst performance.[6]

Modern Catalyst Systems: Buchwald Ligands and Precatalysts

The development of bulky, electron-rich biarylphosphine ligands by the Buchwald group has revolutionized cross-coupling chemistry, especially for challenging substrates like heteroaryl halides. These ligands, often used in combination with palladium sources like Pd(OAc)₂ or as pre-formed "precatalysts," offer enhanced activity and stability.

For the Suzuki-Miyaura coupling of 2-bromopyridine, modest yields were obtained using a palladium catalyst with a specific biarylphosphine ligand, indicating the potential of these systems for this class of substrates.[1] Buchwald-Hartwig amination, a C-N bond-forming reaction, also heavily relies on these advanced catalyst systems. The choice of the specific Buchwald ligand (e.g., XPhos, SPhos, RuPhos) can significantly impact the reaction outcome and often requires empirical screening for optimization.[7]

Ligand-Free and Heterogeneous Catalysts

Recent research has also focused on developing more sustainable and practical catalytic systems. Ligand-free palladium catalysis, often using Pd(OAc)₂ or Pd/C, has been shown to be effective for the Suzuki coupling of 2-halogenated pyridines, with the reaction being promoted by oxygen.[8] These systems offer the advantages of lower cost and easier product purification. However, their substrate scope and functional group tolerance may be more limited compared to catalyst systems with sophisticated ligands.

Table 1: Qualitative Performance Comparison of Palladium Catalysts for 2-Bromopyridine Coupling Reactions

Catalyst SystemTypical ReactionStrengthsPotential Weaknesses
Pd(PPh₃)₄ Suzuki, Stille, HeckReadily available, well-established.[5]Air-sensitive, may require higher catalyst loadings.[6]
Pd(dppf)Cl₂ SuzukiAir-stable, good for many substrates.Can be ineffective for certain heteroaryl couplings.[6]
Pd(OAc)₂/Buchwald Ligands Suzuki, Buchwald-HartwigHigh activity for challenging substrates, broad scope.[1][7]Ligands can be expensive, requires optimization.
Buchwald Precatalysts Suzuki, Buchwald-HartwigAir-stable, efficient generation of active catalyst.Higher initial cost compared to simple Pd salts.
Ligand-Free (e.g., Pd(OAc)₂) SuzukiLow cost, simplified reaction setup.[8]May have limited scope and require specific conditions.
Pd/C Suzuki, HeckHeterogeneous, easily separable.[8]Can have lower activity, potential for metal leaching.

Experimental Protocols

To provide a practical framework, the following are representative, detailed experimental protocols for Suzuki-Miyaura and Heck couplings of a generic 2-bromopyridine derivative. These should be adapted and optimized for the specific case of 1-(2-Bromopyridin-3-yl)ethanol.

Protocol 1: Suzuki-Miyaura Coupling using Pd(PPh₃)₄

This protocol is adapted from a procedure for the coupling of a brominated heterocyclic compound with an arylboronic acid.[5]

Materials:

  • 1-(2-Bromopyridin-3-yl)ethanol (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add 1-(2-Bromopyridin-3-yl)ethanol, the arylboronic acid, and K₃PO₄.

  • Add Pd(PPh₃)₄ to the flask.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Heck Coupling using Pd(OAc)₂

This protocol is a general procedure for the Heck reaction of an aryl bromide with an alkene.[9][10]

Materials:

  • 1-(2-Bromopyridin-3-yl)ethanol (1.0 equiv)

  • Alkene (e.g., styrene or an acrylate) (1.5 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • A suitable phosphine ligand (e.g., P(o-tol)₃ or a Buchwald ligand) (0.04 equiv)

  • A base (e.g., Et₃N or K₂CO₃) (2.0 equiv)

  • Anhydrous solvent (e.g., DMF or acetonitrile)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ and the phosphine ligand.

  • Add the anhydrous solvent and stir for a few minutes to allow for catalyst pre-formation.

  • Add 1-(2-Bromopyridin-3-yl)ethanol, the alkene, and the base.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off any inorganic salts.

  • Dilute the filtrate with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mechanistic Insights: The Palladium Catalytic Cycle

Understanding the underlying mechanism of these coupling reactions is crucial for troubleshooting and optimizing reaction conditions. The generally accepted catalytic cycles for the Suzuki-Miyaura and Heck reactions are depicted below.

Suzuki-Miyaura Coupling

The catalytic cycle for the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid (or its boronate derivative) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[2]

Suzuki_Miyaura_Cycle A Pd(0)L_n B Oxidative Addition (Ar-Br) A->B C Ar-Pd(II)-Br(L_n) B->C D Transmetalation (R-B(OH)₂) C->D E Ar-Pd(II)-R(L_n) D->E F Reductive Elimination E->F F->A Regeneration G Ar-R F->G

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck Coupling

The Heck reaction follows a different pathway after the initial oxidative addition:

  • Oxidative Addition: Similar to the Suzuki coupling, the Pd(0) catalyst undergoes oxidative addition with the aryl bromide.

  • Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center and then inserts into the Pd-Ar bond.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the C=C double bond in the product and a hydridopalladium complex.

  • Reductive Elimination/Base-promoted Regeneration: The hydridopalladium species is unstable and, in the presence of a base, regenerates the active Pd(0) catalyst.[11]

Heck_Cycle A Pd(0)L_n B Oxidative Addition (Ar-Br) A->B C Ar-Pd(II)-Br(L_n) B->C D Alkene Coordination & Migratory Insertion C->D E R-CH₂-CH(Ar)-Pd(II)-Br(L_n) D->E F β-Hydride Elimination E->F G Ar-CH=CH-R F->G H H-Pd(II)-Br(L_n) F->H I Base-promoted Regeneration H->I I->A

Caption: Generalized catalytic cycle for the Mizoroki-Heck cross-coupling reaction.

Conclusion and Future Outlook

The choice of palladium catalyst is a critical parameter for the successful coupling of 1-(2-Bromopyridin-3-yl)ethanol. While classical catalysts like Pd(PPh₃)₄ can be effective, modern systems employing bulky, electron-rich phosphine ligands, often in the form of stable precatalysts, offer broader applicability and higher efficiency for challenging heteroaryl substrates. The development of ligand-free and heterogeneous systems also presents promising avenues for more sustainable and cost-effective syntheses.

For researchers working with this valuable building block, a systematic screening of a small set of diverse palladium catalysts, including a classical catalyst like Pd(PPh₃)₄ and a modern system with a Buchwald ligand, is a prudent starting point. Careful consideration of the reaction conditions, including the choice of base, solvent, and temperature, will be essential for achieving optimal results. As the field of catalysis continues to evolve, the development of even more active and selective catalysts for the functionalization of complex heterocyclic molecules can be anticipated, further empowering the synthesis of novel therapeutics and functional materials.

References

  • Rao, X., Liu, C., Xing, Y., Fu, Y., & Jin, Z. (2013). Oxygen-promoted Palladium-on-Carbon-catalyzed Ligand-free Suzuki Reaction for the Synthesis of Heterobiaryls in Aqueous Media. ResearchGate. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • ResearchGate. (2025). Suzuki Coupling Catalyzed by Ligand-Free Palladium(II) Species at Room Temperature and by Exposure to Air. ResearchGate. [Link]

  • Ingner, F. (2015). Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Versatile Palladium(II)‐Catalyzed Suzuki-Miyaura Coupling in Ethanol with a Novel, Stabilizing Ligand. ResearchGate. [Link]

  • ResearchGate. (2025). Suzuki Cross-Coupling Reactions Between Alkenylboronic Acids and Aryl Bromides Catalyzed by a Tetraphosphane-Palladium Catalyst. ResearchGate. [Link]

  • MDPI. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organometallics. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • MDPI. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]

  • Frontiers. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers. [Link]

  • PMC. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. PMC. [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]

  • ResearchGate. (n.d.). 47.1.2.1.5 Synthesis of Alkenes by Cross-Coupling and Heck Reactions. ResearchGate. [Link]

  • RSC Publishing. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]

  • RSC Publishing. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Catalysis Science & Technology. [Link]

  • CiteSeerX. (2014). Buchwald Ligands and Precatalysts Table of Contents. CiteSeerX. [Link]

  • ACS Publications. (2021). Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. Organic Letters. [Link]

  • DergiPark. (2017). The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. DergiPark. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Johnson Matthey. (n.d.). Palladium-Catalysed Coupling Chemistry. Johnson Matthey. [Link]

  • Beilstein Journals. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

Sources

Comparative Guide: Suzuki-Miyaura vs. Stille Coupling for 1-(2-Bromopyridin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Synthetic Challenge: The functionalization of 1-(2-bromopyridin-3-yl)ethanol presents a classic "ortho-effect" dilemma. The proximity of the hydroxyethyl group at C3 to the reactive bromide at C2 creates significant steric hindrance. Furthermore, the pyridine nitrogen and the free hydroxyl group can act as a bidentate chelator, potentially arresting the catalytic cycle.

The Verdict:

  • Choose Stille for discovery-phase synthesis (mg to g scale), highly complex coupling partners, or if the Suzuki reaction stalls due to steric crowding. It offers superior reliability for this specific crowded interface.

  • Choose Suzuki for process-scale (kg) applications where tin toxicity is a regulatory non-starter, provided you utilize biaryl phosphine ligands (e.g., XPhos, SPhos) to overcome the steric barrier.

Part 1: Mechanistic Constraints & The "Ortho-Effect"

To understand why standard protocols fail, we must visualize the catalyst interaction. The substrate is not just an aryl halide; it is a potential catalyst poison.

CatalyticChallenges cluster_substrate Substrate Features cluster_outcomes Catalytic Outcomes S1 Pyridine Nitrogen (Lewis Basic) O2 Catalyst Sequestration (Pd-N Coordination) S1->O2 Poisoning S2 C2-Bromide (Reactive Site) O1 Productive Oxidative Addition S2->O1 Desired Path S3 C3-Hydroxyethyl (Steric Bulk + H-Bonding) S3->O2 Potential Chelation O3 Steric Failure (Ligand Repulsion) S3->O3 Blocks Pd Approach

Figure 1: Mechanistic hurdles in coupling 2-bromo-3-substituted pyridines.

Part 2: Method A – The Stille Coupling (The Robust Route)

The Stille reaction is often the "brute force" solution for 2-substituted pyridines. The neutral conditions prevent the deprotonation of the hydroxyl group, reducing its ability to coordinate tightly to Palladium.

Why it works for this substrate:
  • Neutrality: No base is required. The C3-hydroxyethyl group remains protonated, preventing the formation of a hard alkoxide ligand that could poison the Pd(II) species.

  • Rate of Transmetallation: Organostannanes are less sensitive to steric bulk than boronic acids during the transmetallation step.

Optimized Protocol (Discovery Scale)
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    /
    
    
    (for extremely hindered partners).
  • Solvent: Toluene (reflux) or DMF (

    
    ).
    
  • Additives: CuI (10 mol%) – Crucial for accelerating the coupling of hindered systems (The "Copper Effect").

Step-by-Step Workflow:

  • Charge: In a glovebox or under Argon, combine 1-(2-bromopyridin-3-yl)ethanol (1.0 equiv), Organostannane (1.1 equiv), and

    
     (0.05 equiv).
    
  • Additive: Add CuI (0.1 equiv) if the coupling partner is bulky.

  • Solvent: Add degassed Toluene (0.2 M concentration).

  • Heat: Seal and heat to

    
     for 12–18 hours.
    
  • Workup (CRITICAL - Tin Removal):

    • Cool to RT.

    • The KF Method: Dilute with

      
      . Add aqueous saturated KF solution. Stir vigorously for 1 hour. The polymeric tin fluoride will precipitate as a white solid. Filter through Celite.
      
    • Why? This prevents tin residues from "smearing" during chromatography.

Part 3: Method B – The Suzuki-Miyaura Coupling (The Green Route)

Suzuki is preferred for scalability but struggles with the ortho-substituent. Standard ligands like


 often fail here because the rate of oxidative addition to the electron-deficient/sterically-hindered C2 position is too slow compared to catalyst decomposition.
The Fix: Buchwald Ligands

You must use dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos ). These ligands are electron-rich (accelerating oxidative addition) and bulky (creating a pocket that facilitates reductive elimination while preventing Pd aggregation).

Optimized Protocol (Scale-Up Ready)
  • Catalyst:

    
     (2 mol%) + XPhos  (4 mol%) OR 
    
    
    
    (for simpler cases).
  • Base:

    
     (3.0 equiv) – Preferred over carbonates to minimize aldol-type side reactions with the ethanol side chain.
    
  • Solvent: n-Butanol/Water (4:1) or Dioxane/Water (4:1).

Step-by-Step Workflow:

  • Charge: Combine substrate (1.0 equiv), Boronic Acid/Ester (1.2 equiv),

    
    , and XPhos.
    
  • Solvent: Add degassed Dioxane/Water.

  • Base: Add

    
    .
    
  • Heat: Heat to

    
    .
    
  • Monitor: If conversion stalls at 50%, add a second charge of catalyst (1 mol%).

  • Workup: Standard aqueous extraction. Scavenge residual Pd using SiliaMetS® Thiol or similar scavenger resins.

Part 4: Head-to-Head Comparison Data

The following data represents typical performance metrics for 2-bromo-3-substituted pyridines based on comparative literature studies (See References 1, 2).

MetricStille Coupling (

)
Suzuki Coupling (

)
Steric Tolerance High (Excellent for ortho-subs)Moderate (Requires specific ligands)
Free -OH Tolerance Excellent (Neutral conditions)Good (Requires careful base selection)
Purification Difficult (Toxic Tin residues)Easy (Water-soluble Boron salts)
Toxicity High (Neurotoxic byproducts)Low (Green chemistry compliant)
Typical Yield 85–95%60–80% (Higher with XPhos)
Reaction Time 12–24 Hours2–6 Hours
Part 5: Decision Matrix

Use this logic flow to select the correct methodology for your specific project phase.

DecisionMatrix Start Start: Coupling 1-(2-bromopyridin-3-yl)ethanol Scale What is the Scale? Start->Scale Small Discovery (<1g) Scale->Small Large Process (>100g) Scale->Large Partner Is the Coupling Partner Sterically Hindered? Small->Partner Suzuki_Adv USE SUZUKI (Pd-XPhos / K3PO4) Large->Suzuki_Adv Avoid Tin Toxicity Yes Yes Partner->Yes High Sterics No No Partner->No Simple Aryl Stille USE STILLE (Pd(PPh3)4 / CuI) Suzuki_Std USE SUZUKI (Pd(dppf)Cl2 / K2CO3) Yes->Stille No->Suzuki_Std

Figure 2: Decision tree for selecting coupling methodology.

References
  • Stille vs. Suzuki Comparison in Heterocycles: Walther, M., et al. "Stille vs. Suzuki – cross-coupling for the functionalization of diazocines."[1] RSC Advances, 2023, 13, 15805-15809. [Link] (Demonstrates Stille superiority in sterically constrained heterocyclic systems).

  • Suzuki Coupling of 2-Pyridyl Systems: Billingsley, K., Buchwald, S.L. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Journal of the American Chemical Society, 2007, 129(11), 3358–3366. [Link] (Establishes the necessity of bulky phosphine ligands for hindered pyridine couplings).

  • Tin Removal Protocols: Harrowven, D. C., et al. "Stille Couplings Catalytic in Tin." Angewandte Chemie International Edition, 2004, 43, 1132.[2] [Link] (Source for KF and silica-based tin purification methods).

  • Functional Group Tolerance: Espinet, P., Echavarren, A. M.[3] "The Mechanisms of the Stille Reaction." Angewandte Chemie International Edition, 2004, 43, 4704–4734. [Link] (Detailed mechanistic review confirming hydroxyl group tolerance).

Sources

A Comparative Guide to the Biological Activity Screening of 1-(2-Bromopyridin-3-yl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds is a cornerstone of innovation. Pyridine derivatives, in particular, represent a privileged class of heterocyclic compounds, forming the core of numerous approved therapeutic agents.[1][2] Their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, make them a focal point of medicinal chemistry.[3] This guide provides a comprehensive framework for the biological activity screening of a specific subset of these compounds: 1-(2-Bromopyridin-3-yl)ethanol and its derivatives. While direct literature on this specific molecular series is nascent, this document outlines a robust, scientifically-grounded strategy for their synthesis and evaluation, drawing upon established methodologies and a deep understanding of structure-activity relationships (SAR) within the broader pyridine class.

I. Synthetic Strategy: Accessing the Core Scaffold and its Analogs

A successful screening campaign begins with a reliable synthetic route to the target compounds. Here, we propose a logical and adaptable pathway to 1-(2-Bromopyridin-3-yl)ethanol and its subsequent derivatives. The causality behind these steps is rooted in fundamental principles of organic chemistry, prioritizing yield, purity, and the potential for diversification.

Synthesis of the Core Scaffold: 1-(2-Bromopyridin-3-yl)ethanol

The synthesis of the parent alcohol can be envisioned as a two-step process starting from the commercially available 3-acetylpyridine.[4][5]

Step 1: Bromination of 3-Acetylpyridine. The introduction of a bromine atom at the 2-position of the pyridine ring is the critical first step. Direct bromination of pyridine can be challenging, often requiring harsh conditions.[6][7] However, for a pyridine ring bearing a deactivating acetyl group, electrophilic substitution is directed to the meta-position relative to the nitrogen and ortho/para to the acetyl group. To achieve bromination at the 2-position, a more specialized approach may be necessary, potentially involving a perbromide complex under thermal conditions.[6]

Step 2: Reduction of the Acetyl Group. The ketone functionality in 2-bromo-3-acetylpyridine can be selectively reduced to the corresponding secondary alcohol. This transformation is commonly achieved using mild reducing agents such as sodium borohydride (NaBH4) in an alcoholic solvent. This method is favored for its high chemoselectivity, leaving the bromopyridine moiety intact. Studies on the reduction of various acetylpyridines have demonstrated the feasibility of this conversion to the corresponding ethanol derivatives.[8][9][10]

Derivatization of 1-(2-Bromopyridin-3-yl)ethanol

The hydroxyl group of the parent alcohol provides a convenient handle for creating a library of derivatives, primarily through the formation of esters and ethers. This allows for the systematic exploration of how modifications to this part of the molecule impact biological activity.

  • Esterification: Esters can be readily synthesized by reacting the alcohol with a variety of carboxylic acids or their more reactive derivatives (e.g., acyl chlorides) in the presence of an acid catalyst or a coupling agent.[11][12][13][14] This approach allows for the introduction of a wide range of substituents, from simple alkyl chains to more complex aromatic and heterocyclic moieties.

  • Etherification: Ethers can be prepared via the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution on an alkyl halide.[15][16][17][18] This method is particularly useful for introducing small alkyl groups.

G cluster_0 Synthesis of Core Scaffold cluster_1 Derivatization 3-Acetylpyridine 3-Acetylpyridine 2-Bromo-3-acetylpyridine 2-Bromo-3-acetylpyridine 3-Acetylpyridine->2-Bromo-3-acetylpyridine Bromination 1-(2-Bromopyridin-3-yl)ethanol 1-(2-Bromopyridin-3-yl)ethanol 2-Bromo-3-acetylpyridine->1-(2-Bromopyridin-3-yl)ethanol Reduction (e.g., NaBH4) Ester Derivatives Ester Derivatives 1-(2-Bromopyridin-3-yl)ethanol->Ester Derivatives Esterification Ether Derivatives Ether Derivatives 1-(2-Bromopyridin-3-yl)ethanol->Ether Derivatives Williamson Ether Synthesis Biological Screening Biological Screening Ester Derivatives->Biological Screening Ether Derivatives->Biological Screening

Caption: Synthetic workflow for 1-(2-Bromopyridin-3-yl)ethanol and its derivatives.

II. A Multi-Pronged Approach to Biological Activity Screening

Given the broad spectrum of activities reported for pyridine derivatives, a comprehensive screening strategy should investigate multiple potential therapeutic areas.[19][20] We propose a three-tiered screening cascade focusing on anticancer, antimicrobial, and anti-inflammatory activities.

G Compound Library Compound Library Anticancer Screening Anticancer Screening Compound Library->Anticancer Screening MTT Assay Antimicrobial Screening Antimicrobial Screening Compound Library->Antimicrobial Screening MIC Determination Anti-inflammatory Screening Anti-inflammatory Screening Compound Library->Anti-inflammatory Screening COX-2 Inhibition Assay Hit Identification & SAR Hit Identification & SAR Anticancer Screening->Hit Identification & SAR Antimicrobial Screening->Hit Identification & SAR Anti-inflammatory Screening->Hit Identification & SAR

Caption: Overview of the proposed biological screening cascade.

Anticancer Activity Screening: The MTT Assay

The antiproliferative properties of novel compounds are a primary focus in cancer drug discovery.[21] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell viability and cytotoxicity.[22][23][24][25]

  • Cell Culture: Seed a human cancer cell line (e.g., HeLa - cervical cancer, or MCF-7 - breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of the test compounds (e.g., from 0.1 to 100 µM) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

Compound IDR Group (Ester/Ether)Cancer Cell LineIC50 (µM)
Parent -HHeLa>100
D-01 -COCH3HeLa55.2
D-02 -COPhHeLa12.8
D-03 -CH3HeLa89.1
D-04 -CH2PhHeLa25.4
Doxorubicin (Positive Control)HeLa0.5
Antimicrobial Activity Screening: Minimum Inhibitory Concentration (MIC)

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents.[1] The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[26][27][28][29]

  • Preparation of Inoculum: Culture a bacterial strain (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) overnight in a suitable broth medium. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

  • Serial Dilution of Compounds: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth medium. The concentration range should be broad enough to determine the MIC (e.g., from 256 µg/mL down to 0.5 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final bacterial concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth).

Compound IDR Group (Ester/Ether)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Parent -H>256>256
D-01 -COCH3128256
D-02 -COPh3264
D-03 -CH3256>256
D-04 -CH2Ph64128
Ciprofloxacin (Positive Control)0.50.25
Anti-inflammatory Activity Screening: COX-2 Inhibition Assay

Chronic inflammation is implicated in a wide range of diseases, and the inhibition of cyclooxygenase-2 (COX-2) is a key therapeutic strategy.[30][31][32] A fluorometric assay can be used to screen for COX-2 inhibitors by measuring the production of prostaglandin G2.[33][34][35][36][37]

  • Reagent Preparation: Prepare the COX assay buffer, COX probe, COX cofactor, and human recombinant COX-2 enzyme according to the manufacturer's instructions. Dissolve the test compounds in a suitable solvent (e.g., DMSO).

  • Reaction Setup: In a 96-well black plate, add the COX assay buffer, COX-2 enzyme, and the test compound at various concentrations. Include an enzyme control (no inhibitor) and a positive control (e.g., celecoxib).

  • Incubation: Incubate the plate at 25°C for 10-15 minutes.

  • Initiation of Reaction: Initiate the reaction by adding arachidonic acid to each well.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 10-20 minutes.

  • Data Analysis: The rate of the reaction is determined from the slope of the kinetic curve. Calculate the percentage of inhibition for each compound concentration relative to the enzyme control. The IC50 value can then be determined.

Compound IDR Group (Ester/Ether)COX-2 Inhibition IC50 (µM)
Parent -H>100
D-01 -COCH375.3
D-02 -COPh8.9
D-03 -CH392.1
D-04 -CH2Ph15.6
Celecoxib (Positive Control)0.04

III. Structure-Activity Relationship (SAR) and Mechanistic Insights

The data generated from this screening cascade will form the basis for understanding the structure-activity relationships of 1-(2-Bromopyridin-3-yl)ethanol derivatives.[21] For instance, the hypothetical data presented above suggests that the introduction of an aromatic ring in the ester or ether side chain (D-02 and D-04) enhances the biological activity across all three assays compared to the parent compound and the simple alkyl derivatives (D-01 and D-03). This observation could guide the next round of synthesis, focusing on exploring a wider range of aromatic and heteroaromatic substituents.

The flat aromatic ring system of pyridine derivatives may allow them to intercalate with DNA, potentially explaining any observed anticancer activity by disrupting DNA integrity and inducing apoptosis.[38] Their anti-inflammatory effects are often attributed to the inhibition of enzymes like COX.[31]

G Pyridine Derivative Pyridine Derivative Mitochondrial Disruption Mitochondrial Disruption Pyridine Derivative->Mitochondrial Disruption DNA Intercalation DNA Intercalation Pyridine Derivative->DNA Intercalation ROS Production ROS Production Pyridine Derivative->ROS Production Apoptosis Apoptosis Mitochondrial Disruption->Apoptosis DNA Intercalation->Apoptosis ROS Production->Apoptosis

Caption: A hypothetical mechanism of anticancer action for a pyridine derivative.

IV. Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the biological activity screening of 1-(2-Bromopyridin-3-yl)ethanol derivatives. By following the proposed synthetic strategies and detailed screening protocols, researchers can systematically evaluate the therapeutic potential of this novel class of compounds. The subsequent analysis of structure-activity relationships will be instrumental in guiding the optimization of lead compounds, ultimately contributing to the development of new and effective therapeutic agents. The multifaceted nature of pyridine chemistry continues to offer exciting opportunities for drug discovery, and a methodical approach to screening is paramount to unlocking this potential.

References

  • The Bromination of Pyridine. ElectronicsAndBooks. Available at: [Link]

  • Synthesis and transformations of 3-acetylpyridine-2(1H)-thiones. ResearchGate. Available at: [Link]

  • Making Esters From Alcohols. Chemistry LibreTexts. Available at: [Link]

  • STUDIES IN THE PYRIDINE SERIES. XLII. REDUCTION OF ACETYLPYRIDINES AND PROPIONYLPYRIDINES WITH ZINC AND HYDROCHLORIC, ACETIC, A.* Collection of Czechoslovak Chemical Communications. Available at: [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]

  • A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. National Institutes of Health. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. ResearchGate. Available at: [Link]

  • Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. Available at: [Link]

  • Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. PubMed. Available at: [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. PubMed Central. Available at: [Link]

  • Asymmetric, cathodic reduction of acetylpyridines. American Chemical Society. Available at: [Link]

  • MIC (Broth Microdilution) Testing. YouTube. Available at: [Link]

  • 3-Acetylpyridine. PubChem. Available at: [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. Semantic Scholar. Available at: [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. Available at: [Link]

  • Preparing Ethers. Chemistry LibreTexts. Available at: [Link]

  • Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. Taylor & Francis Online. Available at: [Link]

  • Synthetic method of 3-bromopyridine.Google Patents.
  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. Available at: [Link]

  • Ether synthesis by etherification (alkylation). Organic Chemistry Portal. Available at: [Link]

  • The origin of 1-(3-pyridyl-N-oxide)ethanol as a metabolite of 3-acetylpyridine. PubMed. Available at: [Link]

  • Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. Scientific Research Publishing. Available at: [Link]

  • Cell Viability Assays. National Center for Biotechnology Information. Available at: [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Royal Society of Chemistry. Available at: [Link]

  • Activity-Guided Characterization of COX-2 Inhibitory Compounds in Waltheria indica L. Extracts. National Institutes of Health. Available at: [Link]

  • Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. ResearchGate. Available at: [Link]

  • A Review on PYRIDINE Derivatives “Potential for Analgesic & Anti-inflammatory Activity”. International Journal of Scientific Development and Research. Available at: [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

  • Broth Dilution Method for MIC Determination. Microbe Online. Available at: [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. Available at: [Link]

  • Making esters from alcohols and acids. Royal Society of Chemistry. Available at: [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available at: [Link]

  • Williamson ether synthesis. Wikipedia. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]

  • Inhibition of alcohol dehydrogenase from yeast by pyridine. PubMed. Available at: [Link]

  • Pyridine derivatives 46a–50 reported as anti-inflammatory agents. ResearchGate. Available at: [Link]

  • Ethers from Alcohols: Alcohol Dehydration and Williamson Ether Synthesis. JoVE. Available at: [Link]

  • Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR). PubMed. Available at: [Link]

  • Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Taylor & Francis Online. Available at: [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. Available at: [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. Available at: [Link]

  • 2-Acetylpyridine. Wikipedia. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Protecting the Hydroxyl Group of 1-(2-Bromopyridin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of efficient and successful multi-step organic synthesis. The careful selection of a protecting group for a specific functional group can be the difference between a high-yielding, clean reaction and a complex mixture of undesired byproducts. This is particularly true for multifunctional scaffolds such as 1-(2-Bromopyridin-3-yl)ethanol, a valuable building block in medicinal chemistry.

This guide provides a comparative study of various protecting groups for the secondary alcohol in 1-(2-Bromopyridin-3-yl)ethanol. We will delve into the experimental nuances of their installation and removal, and critically evaluate their stability and compatibility with common downstream synthetic transformations, such as palladium-catalyzed cross-coupling reactions at the 2-bromo position.

The Strategic Importance of Protecting 1-(2-Bromopyridin-3-yl)ethanol

The hydroxyl group of 1-(2-Bromopyridin-3-yl)ethanol is a reactive site that can interfere with a wide range of synthetic transformations. Its acidic proton can quench organometallic reagents, and the lone pairs on the oxygen can act as a nucleophile. Furthermore, the pyridine nitrogen introduces an additional layer of complexity due to its basicity, which can influence the reactivity of adjacent functional groups and interact with reagents and catalysts.

Protection of the alcohol allows for a broader range of chemical manipulations at other sites of the molecule, most notably at the 2-bromo position, which is a prime handle for introducing molecular diversity through cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings. An ideal protecting group for this substrate should be:

  • Easy to install in high yield.

  • Stable to the conditions of subsequent reactions.

  • Readily removed under mild conditions that do not affect other functional groups.

  • Orthogonal to other potential protecting groups in the molecule.[1]

This guide will focus on a selection of commonly employed protecting groups: the silyl ether-based tert-butyldimethylsilyl (TBS) group, the acetal-based methoxymethyl (MOM) ether, and the benzyl (Bn) ether.

Comparative Analysis of Protecting Groups

The choice of protecting group is dictated by the planned synthetic route. The following sections provide a detailed comparison of the TBS, MOM, and Bn protecting groups for 1-(2-Bromopyridin-3-yl)ethanol, including experimental protocols and a discussion of their relative merits and drawbacks.

Silyl Ethers: The tert-Butyldimethylsilyl (TBS) Group

Silyl ethers are among the most popular choices for alcohol protection due to their ease of installation, general stability to a wide range of non-acidic and non-fluoride-containing reagents, and predictable cleavage methods.[2] For secondary alcohols, the tert-butyldimethylsilyl (TBS) group offers a good balance of stability and ease of removal.

TBS_Protection cluster_reagents Reagents substrate 1-(2-Bromopyridin-3-yl)ethanol product 3-(1-((tert-butyldimethylsilyl)oxy)ethyl)-2-bromopyridine substrate->product reagents TBSCl, Imidazole DMF, 25 °C, 16 h TBS_Deprotection cluster_reagents Reagents substrate 3-(1-((tert-butyldimethylsilyl)oxy)ethyl)-2-bromopyridine product 1-(2-Bromopyridin-3-yl)ethanol substrate->product reagents TBAF (1 M in THF) THF, 25 °C, 1 h MOM_Protection cluster_reagents Reagents substrate 1-(2-Bromopyridin-3-yl)ethanol product 2-Bromo-3-(1-(methoxymethoxy)ethyl)pyridine substrate->product reagents MOMCl, DIPEA DCM, 0 °C to 25 °C, 12 h MOM_Deprotection cluster_reagents Reagents substrate 2-Bromo-3-(1-(methoxymethoxy)ethyl)pyridine product 1-(2-Bromopyridin-3-yl)ethanol substrate->product reagents HCl (2 M in Et2O) MeOH, 25 °C, 2 h Bn_Protection cluster_reagents Reagents substrate 1-(2-Bromopyridin-3-yl)ethanol product 3-(1-(Benzyloxy)ethyl)-2-bromopyridine substrate->product reagents NaH, BnBr, TBAI (cat.) THF, 0 °C to 25 °C, 12 h Bn_Deprotection cluster_reagents Reagents substrate 3-(1-(Benzyloxy)ethyl)-2-bromopyridine product 1-(2-Bromopyridin-3-yl)ethanol substrate->product reagents H2 (1 atm), Pd/C (10 mol%) EtOH, 25 °C, 4 h Decision_Tree start Choose Protecting Group for 1-(2-Bromopyridin-3-yl)ethanol q1 Will the synthesis involve Pd-catalyzed cross-coupling? start->q1 q2 Are strongly acidic conditions to be avoided in deprotection? q1->q2 Yes pg_tbs TBS is a viable option. (Verify coupling conditions) q1->pg_tbs No q3 Is the presence of a reducible C-Br bond a concern during deprotection? q2->q3 Yes pg_bn Bn is a robust choice. (Optimize deprotection) q2->pg_bn No pg_mom MOM is a strong candidate. q3->pg_mom Yes q3->pg_bn No

Sources

Safety Operating Guide

1-(2-Bromopyridin-3-yl)ethanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

1-(2-Bromopyridin-3-yl)ethanol Proper Disposal Procedures

Executive Summary: Immediate Action Protocol

Do NOT dispose of 1-(2-Bromopyridin-3-yl)ethanol down the drain. Do NOT mix with non-halogenated solvents (e.g., acetone, ethanol) or strong oxidizers.

This compound is a halogenated heteroaromatic alcohol . It requires segregation into Halogenated Organic Waste streams.[1][2] The presence of the bromine atom mandates high-temperature incineration to prevent environmental contamination and regulatory non-compliance.

Chemical Profile & Hazard Identification

Effective disposal begins with accurate identification. This compound combines a pyridine ring, a halogen substituent, and an alcohol functional group, creating specific compatibility constraints.

PropertyDataOperational Implication
Chemical Name 1-(2-Bromopyridin-3-yl)ethanolOfficial manifest descriptor.[3][4][5]
CAS Number 214759-74-7Use for waste inventory tracking.
Molecular Formula C₇H₈BrNOContains Nitrogen and Bromine (NOx/HBr potential).
Waste Class Halogenated Organic CRITICAL: Must be segregated from non-halogenated waste.[1][6][7][8]
Primary Hazards Irritant (Skin/Eye), Harmful (Oral/Dermal)Standard PPE (Nitrile gloves, safety glasses) required.
Flash Point >93°C (Predicted)Combustible. Keep away from open flames/sparks.
Incompatibilities Strong Oxidizers, Strong AcidsRisk of exothermic reaction or noxious fume generation.[2]

Pre-Disposal Segregation (Bench-Level)

The most common compliance failure occurs at the bench. You must segregate this chemical at the point of generation.[7]

Segregation Logic
  • The Halogen Rule: Because this molecule contains Bromine (Br), it must go into the "Halogenated Waste" container.

  • Why? Mixing halogenated waste with non-halogenated waste (like pure Acetone or Methanol) contaminates the entire volume. Disposal facilities charge significantly higher rates for halogenated streams because they require specific scrubbing systems to capture acid gases (HBr, HCl) during incineration.

  • Acid/Base Sensitivity: While the pyridine ring is basic, the alcohol group and bromine substitution moderate its reactivity. However, avoid mixing with concentrated inorganic acids (e.g., Sulfuric Acid) to prevent heat generation or potential salt precipitation.

Container Requirements
  • Material: High-density polyethylene (HDPE) or Glass (Amber preferred if storing long-term).

  • Labeling: Must be labeled "Hazardous Waste - Halogenated Organic."

  • Venting: Use a vented cap if mixing with other waste streams where slow off-gassing might occur, though this is generally stable.

Operational Workflows (Visualized)

Workflow A: Waste Segregation Decision Tree

This logic gate ensures the material ends up in the correct stream, minimizing cost and safety risks.

WasteSegregation Start Waste Generation: 1-(2-Bromopyridin-3-yl)ethanol Check1 Is it mixed with Strong Oxidizers? Start->Check1 Check2 Is it mixed with Non-Halogenated Solvents? Check1->Check2 No Action_Ox Quench/Neutralize separately before consolidation Check1->Action_Ox Yes Stream_Halo Stream A: Halogenated Organic Waste Check2->Stream_Halo No (Pure/Mainly Halo) Stream_Mixed Stream B: Mixed Halogenated Solvent Waste Check2->Stream_Mixed Yes (e.g., Acetone mix) Action_Ox->Stream_Halo After Neutralization Destruction Final Disposal: High-Temp Incineration (Rotary Kiln) Stream_Halo->Destruction Stream_Mixed->Destruction

Figure 1: Decision logic for segregating 1-(2-Bromopyridin-3-yl)ethanol waste streams.

Disposal Pathways (Facility-Level)

Once the waste leaves your lab, it enters a regulated disposal chain. Understanding this helps justify the strict segregation rules.

Primary Method: High-Temperature Incineration
  • Process: The waste is injected into a rotary kiln incinerator operating at >1000°C.

  • Mechanism:

    • Thermal Destruction: The organic carbon backbone is oxidized to CO₂ and H₂O.

    • Halogen Capture: The bromine atom forms Hydrogen Bromide (HBr) gas.

    • Scrubbing: The exhaust gas passes through a wet scrubber (usually alkaline) to neutralize the HBr into harmless salts (e.g., NaBr) before release.

  • Regulatory Code: In the US, this often falls under generic waste codes for ignitable (D001) or toxic wastes depending on concentration, but "Halogenated Solvents" is the functional category for pricing and treatment.

Prohibited Methods
  • Sewer/Drain Disposal: Strictly illegal. Pyridine derivatives are toxic to aquatic life and can disrupt municipal water treatment microorganisms.

  • Evaporation: Do not leave bottles open in fume hoods to "dry out." This releases hazardous vapors and violates air quality regulations.

Emergency Spill Response

If a spill occurs, act immediately to contain the spread and minimize exposure.

Spill Protocol Diagram

SpillResponse Alert 1. Alert & Evacuate (If >500mL or outside hood) PPE 2. Don PPE (Nitrile gloves, Goggles, Lab Coat) Alert->PPE Contain 3. Containment Use Absorbent Pads/Vermiculite PPE->Contain Clean 4. Cleanup Sweep into sealed bag/pail Contain->Clean Label 5. Label & Dispose As Hazardous Solid Waste Clean->Label

Figure 2: Step-by-step response protocol for minor to moderate laboratory spills.

Detailed Cleanup Steps:

  • Ventilate: Ensure the fume hood is active or open windows if safe.

  • Absorb: Use an inert absorbent like vermiculite, sand, or commercial spill pads. Do not use paper towels for large volumes as they are combustible.

  • Collect: Scoop the contaminated absorbent into a heavy-duty plastic bag or a wide-mouth jar.

  • Decontaminate: Wipe the surface with a soap and water solution. Collect these wipes in the same waste bag.

  • Tag: Label the bag "Debris contaminated with 1-(2-Bromopyridin-3-yl)ethanol" and process as solid hazardous waste.

References

  • Fisher Scientific. (2025).[9][10] Safety Data Sheet: 2-(3-Bromophenyl)ethanol. Retrieved from

  • Washington State University. (n.d.). Pyridine Waste Disposal Procedures. Retrieved from

  • National Institutes of Health (NIH). (2013). Microwave-Induced Pyrolysis of Waste Printed Circuit Boards (Bromine Recovery). Retrieved from

  • Cornell University EHS. (n.d.). Organic Solvents Disposal Guide. Retrieved from

  • University of Illinois Urbana-Champaign (UIUC). (n.d.). Halogenated Organic Liquids SOP. Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Bromopyridin-3-yl)ethanol
Reactant of Route 2
Reactant of Route 2
1-(2-Bromopyridin-3-yl)ethanol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。